(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
(4-chloro-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVZXWFQHFXJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173358 | |
| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19690-59-6 | |
| Record name | Hydrazine, (4-chloro-2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19690-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019690596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-tolylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(4-Chloro-2-methylphenyl)hydrazine hydrochloride CAS number 19690-59-6
An In-depth Technical Guide to (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Abstract: This technical guide provides a comprehensive overview of (4-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No. 19690-59-6), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, reaction mechanisms, and key applications, with a strong emphasis on its role in the Fischer indole synthesis. Furthermore, it offers detailed protocols for safe handling, storage, and emergency procedures, ensuring a holistic understanding for practical laboratory applications.
Compound Profile and Physicochemical Characteristics
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine salt that serves as a critical building block in organic synthesis. Its structural features—a chlorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring—impart specific reactivity, making it a valuable precursor for a variety of heterocyclic compounds. It is primarily recognized for its utility in constructing indole scaffolds, which are prevalent in many biologically active molecules.
Chemical Structure
Caption: Chemical structure of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Physicochemical Data
For ease of reference, the key properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19690-59-6 | [1][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][3] |
| Molecular Weight | 193.07 g/mol | [1][3] |
| Appearance | Beige to light purple crystalline powder | [3] |
| Melting Point | 206-208 °C | [3] |
| Solubility | Soluble in water, alcohol, and other organic solvents | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4] |
| SMILES Code | CC1=C(C=CC(=C1)Cl)NN.Cl | [5] |
Synthesis and Manufacturing
The synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is typically achieved through a classical two-step chemical transformation starting from 4-chloro-2-methylaniline. This process involves diazotization followed by reduction.
Synthesis Workflow: Diazotization and Reduction
The standard laboratory and industrial synthesis protocol is a robust and well-documented procedure. The causality behind the steps is critical for ensuring a high yield and purity of the final product.
-
Diazotization: The process begins with the diazotization of the primary aromatic amine, 4-chloro-2-methylaniline. The amine is dissolved in a strong mineral acid, typically hydrochloric acid (HCl), and cooled to sub-zero temperatures (around -5 °C)[1]. This cooling is crucial because diazonium salts are unstable at higher temperatures. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise. The nitrous acid generated in situ reacts with the protonated amine to form the corresponding diazonium salt. Maintaining a low temperature throughout the addition prevents the premature decomposition of this reactive intermediate.
-
Reduction: The freshly prepared diazonium salt is then reduced to the target hydrazine. A solution of a reducing agent, commonly tin(II) chloride (SnCl₂) dissolved in concentrated HCl, is added dropwise to the cold diazonium salt mixture[1]. The tin(II) chloride effectively reduces the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure the completion of the reduction[1].
-
Isolation: The resulting product, (4-Chloro-2-methylphenyl)hydrazine hydrochloride, often precipitates from the acidic aqueous solution as a muddy mixture or solid. This precipitate is collected by filtration, washed with a small amount of cold HCl solution to remove residual impurities, and then dried under a vacuum[1]. For most applications, such as the Fischer indole synthesis, the product is of sufficient purity and can be used directly without further purification[1].
Caption: General workflow for the synthesis of (4-Chloro-2-methylphenyl)hydrazine HCl.
Core Application: The Fischer Indole Synthesis
The primary utility of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in drug discovery and fine chemical synthesis is its role as a key reactant in the Fischer indole synthesis. This powerful reaction, discovered by Emil Fischer in 1883, allows for the construction of the indole ring system from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions[6][7].
Mechanism of Action
The Fischer indole synthesis is a multi-step process involving several key intermediates. The use of an acid catalyst (Brønsted or Lewis) is essential for the reaction to proceed[6][7].
-
Hydrazone Formation: The reaction initiates with the condensation of (4-Chloro-2-methylphenyl)hydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate[6][8].
-
Tautomerization: The resulting phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form[6][8].
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a critical[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the phenyl ring, yielding a di-imine intermediate[6][9].
-
Rearomatization and Cyclization: The intermediate rearomatizes, and a subsequent intramolecular cyclization occurs, forming an aminoacetal (aminal)[6].
-
Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring[6][7].
This method is widely used to synthesize a variety of substituted indoles, which are precursors to numerous pharmaceuticals, including the triptan class of antimigraine drugs[6][7].
Caption: Key stages of the Fischer Indole Synthesis pathway.
Broader Applications in Chemical Synthesis
Beyond its cornerstone role in indole synthesis, (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a versatile intermediate for other classes of compounds. Its analogs are used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[10][11][12]
-
Pharmaceuticals: Phenylhydrazines are precursors to various heterocyclic systems, such as pyrazoles, which exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[10][13].
-
Agrochemicals: The compound can serve as an intermediate in the synthesis of pesticides, including insecticides and fungicides[14].
-
Dyes and Pigments: The hydrazine functional group is a key component in the synthesis of azo compounds, which are widely used as dyes[13].
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of (4-Chloro-2-methylphenyl)hydrazine hydrochloride are paramount to ensure laboratory safety. The information provided in Safety Data Sheets (SDS) should always be consulted before use.
Hazard Identification and Precautionary Measures
The compound is classified as harmful and requires careful handling to avoid exposure.
| Hazard Class | GHS Code | Signal Word | Statement | Reference(s) |
| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed | [15] |
| Acute Dermal Toxicity | H312 | Warning | Harmful in contact with skin | [15] |
| Acute Inhalation Toxicity | H332 | Warning | Harmful if inhaled | [15] |
| Precautionary Statements | ||||
| Prevention | P280 | Wear protective gloves/clothing/eye protection | [15][16] | |
| Prevention | P261 | Avoid breathing dust | [16] | |
| Response (Skin) | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [15] | |
| Response (Inhalation) | P304 + P340 | IF INHALED: Remove person to fresh air | [15] | |
| Response (Ingestion) | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor | [15] |
Recommended Laboratory Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[15][17].
-
Ensure safety showers and eye wash stations are readily accessible[17].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles (compliant with EN 166 or OSHA standards)[15][18].
-
Hand Protection: Use chemically resistant protective gloves[15].
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact[15][17].
Handling and Storage:
-
Avoid all personal contact, including inhalation and contact with skin and eyes[16][17].
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[17][18]. The compound is noted to be hygroscopic[3].
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[15][17].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[15][17].
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[15][17].
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately[15].
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a compound of significant industrial and academic importance. Its role as a foundational reagent in the Fischer indole synthesis solidifies its value in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and safety protocols is essential for its effective and safe utilization. This guide provides the core technical knowledge required by researchers and developers to leverage the synthetic potential of this versatile chemical intermediate.
References
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ChemBK. (2024). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Available from: [Link]
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Arctom. (n.d.). (4-chloro-2-methylphenyl)hydrazine hydrochloride. Available from: [Link]
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Solid Pharm. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. Available from: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]
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Speqtus Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Available from: [Link]
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Zarei, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2565-2574. Available from: [Link]
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physical properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
This guide provides a comprehensive technical overview of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core physical properties, synthesis, and handling, grounded in established scientific data.
Introduction and Chemical Identity
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine salt. Its structural features—a chlorinated and methylated phenyl ring attached to a hydrazine group—make it a versatile precursor in the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Its utility is prominent in the pharmaceutical and agrochemical industries for building complex molecular scaffolds.
For unambiguous identification, the compound is referenced by its Chemical Abstracts Service (CAS) number: 19690-59-6 .[1][2][3]
Caption: Molecular structure of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Core Physicochemical Properties
The physical properties of a compound are critical for its application in synthesis, determining suitable solvents, reaction temperatures, and storage conditions. The key properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂) | [1][3] |
| Molecular Weight | 193.08 g/mol | [1][3] |
| Appearance | Beige to light purple crystalline powder | [3] |
| Melting Point | 206-208 °C | [3] |
| Decomposition Temp. | > 207°C | [1] |
| Solubility | Soluble in water, alcohol, and ether. | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions. | [3] |
| Sensitivity | Hygroscopic | [3] |
The hydrochloride salt form enhances the compound's stability and water solubility compared to its freebase form, which is advantageous for many synthetic procedures conducted in aqueous or protic solvent systems.
Applications in Organic Synthesis
The primary utility of (4-Chloro-2-methylphenyl)hydrazine hydrochloride lies in its role as a nucleophile and a precursor for cyclization reactions. It is a fundamental building block for synthesizing substituted indoles, pyrazoles, and other nitrogen-containing heterocycles that form the core of many pharmaceutical agents.
The Fischer Indole Synthesis
A cornerstone application is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement to form an indole ring. The substituents on the phenylhydrazine ring (in this case, chloro and methyl groups) become incorporated into the final indole product, allowing for the creation of specifically functionalized molecules.
Caption: Generalized workflow of the Fischer Indole Synthesis.
Standard Synthesis Protocol
The synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is typically achieved through the reduction of a diazonium salt formed from the corresponding aniline. This is a standard, reliable method in organic chemistry.
Objective: To synthesize (4-Chloro-2-methylphenyl)hydrazine hydrochloride from 4-chloro-2-methylaniline.
Methodology:
-
Diazotization:
-
Suspend 4-chloro-2-methylaniline (1 equivalent) in aqueous hydrochloric acid (e.g., 6 M).[5]
-
Causality: The acidic medium is necessary to form the aniline hydrochloride salt, which is soluble and ready for diazotization.
-
Cool the mixture to -5 °C using an ice-salt bath.[5]
-
Causality: Diazonium salts are unstable at higher temperatures. Low temperatures are critical to prevent decomposition.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents).[5] Maintain the temperature below 0 °C.
-
Causality: Sodium nitrite reacts with HCl to form nitrous acid (HNO₂) in situ, which then reacts with the aniline to form the diazonium salt. A slow, cold addition prevents dangerous temperature spikes and decomposition.
-
Stir the resulting mixture for 30 minutes at -5 °C.[5]
-
-
Reduction:
-
In a separate flask, dissolve tin(II) chloride (SnCl₂) (2.5 equivalents) in concentrated hydrochloric acid.[5]
-
Causality: Tin(II) chloride is the reducing agent that will convert the diazonium salt to the hydrazine. It requires an acidic environment to remain in solution and active.
-
Slowly add the cold tin(II) chloride solution to the diazonium salt mixture, ensuring the temperature remains low.[5]
-
Causality: This is an exothermic reduction. Slow addition is crucial for temperature control.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[5]
-
Causality: The reaction proceeds to completion at room temperature, resulting in the precipitation of the desired hydrazine hydrochloride salt.
-
-
Isolation and Purification:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold hydrochloric acid solution and dry in a vacuum.[5]
-
Causality: Washing with acid removes residual starting materials and byproducts while minimizing the loss of the desired hydrochloride salt, which is less soluble in acid than in pure water.
-
The product is often pure enough for subsequent steps without further purification.[5]
-
Safety, Handling, and Storage
As a hydrazine derivative, (4-Chloro-2-methylphenyl)hydrazine hydrochloride requires careful handling. The following information is derived from its Safety Data Sheet (SDS).
-
Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1] It is also noted as an irritant.[3]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and approved safety goggles or a face shield.[1]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison control center or doctor.[1]
-
-
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place. The compound is hygroscopic and should be protected from moisture.[3]
-
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a compound of significant utility in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with its reactivity as a precursor in reactions like the Fischer indole synthesis, make it an indispensable tool for researchers and developers in the pharmaceutical and chemical industries. Adherence to established synthesis protocols and strict safety measures is essential for its effective and safe application.
References
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ChemBK. (2024, April 10). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
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Speqtus. 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
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Shree Sidhdhanath Industries. 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
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ChemBK. (2024, April 10). 4-chloro phenyl hydrazine hydrochloride. Retrieved from [Link]
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PharmaCompass.com. (4-chloro-phenyl)-hydrazine hydrochloride. Retrieved from [Link]
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Capot Chemical. (2008, November 10). MSDS of 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
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NIST WebBook. Phenylhydrazine hydrochloride. Retrieved from [Link]
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(4-Chloro-2-methylphenyl)hydrazine hydrochloride molecular structure
An In-depth Technical Guide to (4-Chloro-2-methylphenyl)hydrazine hydrochloride: Structure, Synthesis, and Applications
Introduction
(4-Chloro-2-methylphenyl)hydrazine hydrochloride, identified by CAS Number 19690-59-6, is a substituted arylhydrazine salt of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a bifunctional molecule, its utility lies in the reactive hydrazine moiety and the substituted phenyl ring, which together form a versatile scaffold for the construction of complex heterocyclic systems. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and critical applications, particularly its role as a precursor in the development of pharmacologically active compounds. Its primary importance stems from its function as a key building block in the Fischer indole synthesis, a foundational reaction for creating a wide array of indole-containing drugs and agrochemicals.[3][4]
Physicochemical and Structural Properties
The compound presents as an off-white to beige or light purple crystalline powder.[1][2][5] It is hygroscopic and should be stored in a dry, sealed environment at room temperature.[5][6] Its stability is reliable under normal conditions, though it is incompatible with strong oxidizing agents, acids, and bases.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 19690-59-6 | [1][2][5][6][7] |
| Molecular Formula | C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂) | [1][6][7] |
| Molecular Weight | 193.08 g/mol | [1][2][7] |
| Appearance | Off-white to light purple crystalline solid | [1][2][5] |
| Melting Point | > 207 °C (decomposition) / 206-208 °C | [1][5][6] |
| Solubility | Soluble in water and other organic solvents like alcohol and ether. | [6] |
| IUPAC Name | (4-chloro-2-methylphenyl)hydrazine;hydrochloride | N/A |
Molecular Structure Visualization
The molecular structure consists of a benzene ring substituted at position 1 with a hydrazine group (-NHNH₂), at position 2 with a methyl group (-CH₃), and at position 4 with a chlorine atom (-Cl). The hydrochloride salt forms by the protonation of the basic hydrazine nitrogen atom.
Caption: 2D structure of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Synthesis and Purification Protocols
The standard synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a well-established two-step process starting from 4-chloro-2-methylaniline. The causality behind this procedure is rooted in classic aromatic chemistry: the conversion of a primary arylamine into a hydrazine via a diazonium salt intermediate.
Experimental Protocol: Synthesis
This protocol is a self-validating system where the successful formation of the diazonium salt in Step 1 is the critical prerequisite for the reduction in Step 2.
-
Diazotization of 4-chloro-2-methylaniline:
-
Dissolve the starting material, 4-chloro-2-methylaniline, in aqueous hydrochloric acid (e.g., 6 M HCl).[7]
-
Cool the mixture to a low temperature, typically between -5 °C and 0 °C. This is a critical step; diazonium salts are unstable at higher temperatures and can decompose.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is exothermic, and maintaining the low temperature is essential to prevent side reactions and ensure a high yield of the diazonium salt.[7]
-
Stir the resulting mixture for approximately 30 minutes to ensure the reaction goes to completion.[7]
-
-
Reduction to Hydrazine Hydrochloride:
-
Prepare a solution of a reducing agent, typically tin(II) chloride (SnCl₂) dissolved in concentrated HCl.[7]
-
Add the SnCl₂ solution dropwise to the cold diazonium salt solution. The tin(II) ion is a classic choice for this reduction, effectively converting the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂).
-
Allow the reaction mixture to warm to room temperature and continue stirring for at least one hour.[7]
-
The product, (4-Chloro-2-methylphenyl)hydrazine hydrochloride, will precipitate out of the solution as a solid.
-
Caption: Synthesis workflow for (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Experimental Protocol: Purification
The crude product from the synthesis is typically of sufficient purity for subsequent steps like the Fischer indole synthesis, but a simple purification enhances its quality.[7]
-
Filtration: Collect the precipitated solid from the reaction mixture using vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold hydrochloric acid solution.[7] This step is crucial to remove any unreacted starting materials or water-soluble by-products without dissolving the desired hydrochloride salt product.
-
Drying: Dry the purified solid in a vacuum oven or desiccator to remove residual solvent and moisture.
Caption: Post-synthesis purification workflow.
Analytical Characterization
To confirm the identity and purity of synthesized (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a suite of standard analytical techniques is employed. Documentation for techniques including NMR, HPLC, and LC-MS is often available from commercial suppliers.[8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on the substituted ring, a singlet for the methyl (-CH₃) protons, and broad signals for the amine (-NH) and ammonium (-NH₃⁺) protons of the hydrazine group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine/ammonium salts), aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and C-Cl stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₇H₉ClN₂) and characteristic fragmentation patterns. |
| HPLC | A primary peak indicating the purity of the compound, with retention time dependent on the specific column and mobile phase used. |
Core Application: The Fischer Indole Synthesis
The paramount application of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is its use as a key reactant in the Fischer indole synthesis. This powerful reaction, discovered in 1883, remains a cornerstone of heterocyclic chemistry for producing the indole nucleus, a privileged scaffold in medicinal chemistry.[3][9] Many blockbuster drugs, including the triptan class of antimigraine agents, are synthesized using this method.[3]
The process involves reacting the arylhydrazine with an aldehyde or ketone under acidic conditions (using Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid).[3][10][11]
Reaction Mechanism Overview
-
Hydrazone Formation: The (4-Chloro-2-methylphenyl)hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer.
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic rearrangement, which is the key bond-forming step.
-
Cyclization & Aromatization: The intermediate cyclizes and subsequently eliminates an ammonia molecule to yield the final, energetically favorable aromatic indole.[3][9][11]
Caption: Generalized mechanism of the Fischer Indole Synthesis.
This application highlights the compound's value; by choosing different carbonyl partners, researchers can synthesize a vast library of specifically substituted indoles, enabling structure-activity relationship (SAR) studies essential for modern drug discovery.[12]
Safety and Handling
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). [1] Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. |
| Irritation | Causes skin and eye irritation. [13] May cause respiratory irritation.[14] |
| Personal Protection | Wear protective gloves, protective clothing, and eye/face protection (P280). [1] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[1] |
| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1] |
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined structure, reliable synthesis, and crucial role in the Fischer indole synthesis secure its position as a valuable intermediate. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any scientist aiming to leverage its synthetic potential in the development of novel, high-value molecules.
References
-
ChemBK. (2024, April 10). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Available at: [Link]
-
H. M. G. Al-Hazimi, et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2374-2385. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
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G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105126. Available at: [Link]
-
Capot Chemical. (2008, November 10). MSDS of 4-chlorophenylhydrazine hydrochloride. Available at: [Link]
-
Speqtus Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Available at: [Link]
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Spectroscopic Unveiling of (4-Chloro-2-methylphenyl)hydrazine hydrochloride: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: In the landscape of pharmaceutical research and drug development, the precise structural elucidation of intermediate compounds is paramount. (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a key building block in the synthesis of various bioactive molecules, demands rigorous characterization to ensure the integrity of downstream applications. This technical guide provides an in-depth analysis of the expected spectral data for this compound, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By synthesizing theoretical knowledge with comparative data from structurally similar molecules, this document serves as a practical reference for researchers, scientists, and professionals in the field.
The hydrochloride salt form of a hydrazine derivative significantly influences its spectral characteristics. The protonation of the hydrazine moiety alters the electronic environment of the entire molecule, which is a key consideration in the interpretation of the resulting spectra. This guide will therefore focus on the analysis of the compound in its salt form, providing insights grounded in both theory and empirical evidence from analogous structures.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For (4-Chloro-2-methylphenyl)hydrazine hydrochloride, both ¹H and ¹³C NMR will provide a definitive map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the methyl group protons, and the protons of the hydrazinium group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl group, as well as the overall effect of the protonated hydrazine moiety.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic H (position 3) | 7.2 - 7.3 | Doublet | ~2.5 | This proton is ortho to the methyl group and meta to the chlorine, experiencing deshielding. It will be split by the proton at position 5. |
| Aromatic H (position 5) | 7.1 - 7.2 | Doublet of Doublets | ~8.5, ~2.5 | This proton is ortho to the chlorine and meta to the methyl group. It will be split by the protons at positions 3 and 6. |
| Aromatic H (position 6) | 6.9 - 7.0 | Doublet | ~8.5 | This proton is ortho to the hydrazine group and meta to the chlorine, showing less deshielding. It will be split by the proton at position 5. |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | N/A | The methyl protons are not adjacent to any other protons, resulting in a singlet. |
| Hydrazinium (-NHNH₃⁺) | Broad Singlet(s) | Broad Singlet | N/A | Protons on nitrogen atoms often exhibit broad signals due to quadrupolar relaxation and exchange with trace amounts of water in the solvent. The exact chemical shift can be highly variable depending on the solvent and concentration. |
Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The chlorine atom is an ortho, para-director and is deactivating, while the methyl group is an ortho, para-director and is activating. The hydrazinium group is deactivating. This interplay of electronic effects leads to the predicted arrangement of the aromatic signals. For comparison, the aromatic protons of p-tolylhydrazine hydrochloride appear in a similar region[1][2]. Similarly, the aromatic protons of (4-chlorophenyl)hydrazine hydrochloride provide a reference for the effect of the chlorine substituent[3][4].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-NHNH₃⁺) | 145 - 150 | The carbon attached to the electron-withdrawing hydrazinium group will be significantly deshielded. |
| C2 (C-CH₃) | 130 - 135 | This quaternary carbon is substituted with a methyl group. |
| C3 | 128 - 132 | Aromatic CH. |
| C4 (C-Cl) | 125 - 130 | The carbon attached to chlorine will be deshielded, but the effect is less pronounced than that of the hydrazinium group. |
| C5 | 120 - 125 | Aromatic CH. |
| C6 | 115 - 120 | Aromatic CH. |
| Methyl (-CH₃) | 15 - 20 | The methyl carbon is expected in the typical aliphatic region. |
Expert Insight: The predicted values are estimated based on standard substituent effects on benzene ring chemical shifts. The presence of both an electron-donating and an electron-withdrawing group on the ring, in addition to the hydrazinium moiety, results in a wide spread of the aromatic carbon signals. Data from related compounds such as (4-methylphenyl)hydrazine further supports these estimations[5].
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and allows for the observation of exchangeable N-H protons.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
Acquire a standard ¹H NMR spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and determine the coupling constants.
-
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Chloro-2-methylphenyl)hydrazine hydrochloride will be characterized by absorptions corresponding to the N-H bonds of the hydrazinium group, C-H bonds of the aromatic ring and methyl group, C=C bonds of the aromatic ring, and the C-Cl bond.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad | The stretching vibrations of the N-H bonds in the protonated amine group appear as a broad and strong absorption due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic stretching vibrations for sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl group C-H bonds. |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium to Strong | The bending vibrations of the N-H bonds in the ammonium group. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | A series of absorptions corresponding to the stretching of the carbon-carbon double bonds in the benzene ring. |
| C-H Bend (Aromatic) | 900 - 675 | Medium to Strong | Out-of-plane bending vibrations that can be indicative of the substitution pattern on the benzene ring. |
| C-Cl Stretch | 800 - 600 | Strong | The stretching vibration of the carbon-chlorine bond. |
Trustworthiness of Predictions: The predicted IR frequencies are based on well-established correlation tables for functional groups. The broadness of the N-H stretch is a hallmark of amine salts. The spectra of similar hydrochloride salts, such as phenylhydrazine hydrochloride and hydrazine dihydrochloride, show these characteristic broad N-H stretching bands in the 3200-2800 cm⁻¹ region[6][7][8].
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid (4-Chloro-2-methylphenyl)hydrazine hydrochloride directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For (4-Chloro-2-methylphenyl)hydrazine hydrochloride, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can analyze the intact cation.
Predicted Mass Spectrum (ESI+)
In positive ion mode ESI-MS, the spectrum is expected to show the molecular ion of the free base, [(4-Chloro-2-methylphenyl)hydrazine + H]⁺.
-
Molecular Formula of Free Base: C₇H₉ClN₂
-
Molecular Weight of Free Base: 156.61 g/mol [9]
-
Expected Molecular Ion (M+H)⁺: m/z 157.05
The presence of chlorine will result in a characteristic isotopic pattern. The natural abundance of ³⁵Cl is approximately 75.8% and ³⁷Cl is approximately 24.2%. Therefore, the mass spectrum should show two peaks for the molecular ion:
-
[M+H]⁺ with ³⁵Cl: m/z 157.05
-
[M+2+H]⁺ with ³⁷Cl: m/z 159.05 The intensity ratio of these two peaks will be approximately 3:1.
Fragmentation Pattern
While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of phenylhydrazines often involves the cleavage of the N-N bond and subsequent rearrangements.
Table 4: Plausible Fragment Ions in MS/MS
| m/z | Proposed Fragment Structure | Rationale for Fragmentation |
| 142 | [C₇H₈Cl]⁺ | Loss of NH₃ from the molecular ion. |
| 126 | [C₆H₅Cl]⁺ | Cleavage of the C-N bond and loss of the methyl and hydrazine moieties. |
| 111 | [C₆H₄Cl]⁺ | Loss of a methyl group from the m/z 126 fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl moiety. |
Authoritative Grounding: The fragmentation pathways of phenylhydrazines have been studied and often involve complex rearrangements. The loss of ammonia and cleavage of the C-N and N-N bonds are common fragmentation patterns observed for this class of compounds[10][11].
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal for the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
-
If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 157) as the precursor ion and applying collision-induced dissociation (CID).
-
Section 4: Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of (4-Chloro-2-methylphenyl)hydrazine hydrochloride relies on the synergistic use of NMR, IR, and MS. The following workflow illustrates the logical progression of the analysis.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for (4-Chloro-2-methylphenyl)hydrazine hydrochloride. By grounding predictions in the fundamental principles of spectroscopy and drawing comparisons with related molecules, researchers can confidently approach the characterization of this important chemical intermediate. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and reliability in the laboratory setting. The ultimate confirmation of the structure will, of course, rely on the careful acquisition and interpretation of experimental data, for which this guide serves as a detailed roadmap.
References
-
Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]
-
ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
-
NIST. (n.d.). Hydrazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Retrieved from [Link]
-
PubChem. (n.d.). Hydrazine, dihydrochloride. Retrieved from [Link]
-
NIST. (n.d.). Hydrazine, p-tolyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). QSAR studies of phenylhydrazine‐substituted tetronic acid derivatives based on the 1H NMR and 13C NMR chemical shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methylphenyl)hydrazine. Retrieved from [Link]
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PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
ChemBK. (2024). 4-chloro phenyl hydrazine hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Speqtus. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
-
NIST. (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
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synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
An In-depth Technical Guide to the Synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, and handling of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a critical intermediate for researchers and professionals in drug development and fine chemical synthesis. The methodologies detailed herein are grounded in established chemical principles, emphasizing safety, reproducibility, and mechanistic understanding.
Introduction and Strategic Importance
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine of significant value in organic synthesis. Its primary utility lies in its role as a key precursor in the Fischer indole synthesis , a powerful reaction for constructing the indole nucleus[1][2]. This heterocyclic motif is a cornerstone of numerous pharmaceuticals, including the triptan class of anti-migraine drugs, and various anti-inflammatory agents[3][4]. The strategic placement of the chloro and methyl groups on the phenyl ring allows for the synthesis of specifically substituted indoles, making this hydrazine a bespoke building block for targeted drug design.
The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base, which is more susceptible to aerial oxidation. The synthesis is typically a two-step, one-pot process starting from the commercially available 4-chloro-2-methylaniline.
Table 1: Physicochemical Properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
| Property | Value | Source(s) |
| CAS Number | 19690-59-6 | [5] |
| Molecular Formula | C₇H₉ClN₂ · HCl | [6] |
| Molecular Weight | 197.08 g/mol | [6] |
| Appearance | White to pink crystalline powder | [6] |
| Melting Point | 216 °C (decomposes) | [6][7] |
| Solubility | Soluble in water and methanol | [6][8] |
Core Synthetic Strategy: Diazotization and Reduction
The most prevalent and reliable method for preparing aryl hydrazines involves the diazotization of an arylamine followed by the reduction of the intermediate diazonium salt[9][10]. This sequence is highly effective for producing (4-Chloro-2-methylphenyl)hydrazine hydrochloride from 4-chloro-2-methylaniline[11].
The overall transformation can be visualized as follows:
Caption: Simplified reaction mechanism showing the two core chemical transformations.
Detailed Experimental Protocols
Safety First: Hydrazine derivatives are toxic, potentially carcinogenic, and can be skin sensitizers.[12][13][14] All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including permeation-resistant gloves, safety goggles, and a lab coat, is mandatory.[14]
Protocol 1: Synthesis via Stannous Chloride Reduction
This protocol is adapted from established literature procedures.[15][16]
Materials:
-
4-Chloro-2-methylaniline (1 equiv.)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Sodium Nitrite (NaNO₂, 1.1 equiv.)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 equiv.)
-
Deionized Water
-
Ice
Procedure:
-
Aniline Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-methylaniline (1 equivalent) in a 6 M aqueous HCl solution. Cool the resulting slurry to -5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is strictly maintained between -5 °C and 0 °C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
Preparation of Reducing Agent: In a separate beaker, dissolve stannous chloride dihydrate (2.5 equivalents) in a sufficient volume of concentrated HCl. Cool this solution in an ice bath.
-
Reduction: Add the cold stannous chloride solution dropwise to the diazonium salt solution. A thick, often white or off-white, precipitate will form. During this addition, allow the reaction temperature to rise to room temperature and continue stirring for an additional 1-2 hours after the addition is complete.[15]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the filter cake thoroughly with a small amount of cold, dilute HCl solution to remove any unreacted starting materials and inorganic salts. Subsequently, wash with a non-polar organic solvent like hexane to remove organic impurities.
-
Drying: Dry the resulting white to pink crystalline powder under vacuum to a constant weight. The product, (4-Chloro-2-methylphenyl)hydrazine hydrochloride, is typically used directly without further purification.[15]
Quality Control and Characterization
The purity of the synthesized product is crucial for its subsequent use, especially in pharmaceutical applications.
-
Melting Point: A sharp melting point around 216 °C (with decomposition) is indicative of high purity.[6]
-
Spectroscopy:
-
¹H NMR: Can be used to confirm the structure. The aromatic protons will show a characteristic splitting pattern, and signals for the methyl group and the hydrazine protons (-NHNH₃⁺) will be present.
-
FT-IR: Will show characteristic N-H stretching frequencies for the hydrazine salt.
-
Safety and Handling
Toxicity and Hazards:
-
Hydrazines are classified as toxic and are suspected carcinogens. Inhalation, ingestion, and skin contact must be avoided. Short-term exposure can cause severe irritation to the skin, eyes, and respiratory tract.[14]
-
The compound is harmful if swallowed, inhaled, or absorbed through the skin.[7]
Handling and Storage:
-
Always handle the substance within a certified chemical fume hood.
-
Use a closed handling system whenever possible to minimize exposure.[12]
-
Store the container tightly sealed in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
In case of a spill, decontaminate the area using a dilute solution of an oxidizing agent like sodium hypochlorite (bleach), followed by copious amounts of water.[12]
Waste Disposal:
-
All waste materials containing hydrazine must be treated as hazardous waste. Neutralize dilute aqueous waste streams with an oxidizing agent (e.g., 5% sodium hypochlorite solution) before disposal according to local regulations.[12]
Conclusion
The is a well-established and scalable process that is fundamental to the production of many important indole-based molecules. The key to a successful and safe synthesis lies in the rigorous control of reaction temperature during the diazotization step and the adherence to strict safety protocols due to the hazardous nature of the product. By understanding the causality behind each experimental step, researchers can reliably produce this vital chemical intermediate with high purity and yield.
References
- Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride.
- Bi, F., Song, D., Qin, Y., Liu, X., Teng, Y., Zhang, N., Zhang, P., Zhang, N., & Ma, S. (2019). Synthesis of 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Bioorganic and Medicinal Chemistry, 27(14), 3179-3193.
- Google Patents. (2013). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
- Google Patents. (2008). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.
- Biosynth. (n.d.). (4-Chloro-2-methylphenyl)hydrazine.
- Google Patents. (2006). EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- ResearchGate. (2016). (PDF) Fischer Indole Synthesis.
- Organic Syntheses. (n.d.). REDUCTIVE ARYLATION OF ELECTRON-DEFICIENT OLEFINS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE.
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chemical reactivity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
An In-depth Technical Guide to the Chemical Reactivity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine salt that serves as a pivotal intermediate in advanced organic synthesis. Its structural features—a chlorinated and methylated phenyl ring attached to a hydrazine moiety—confer a distinct reactivity profile that is exploited in the construction of complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis, stability, and core chemical reactions, with a particular focus on its application in forming pharmacologically relevant scaffolds. For researchers and professionals in drug development, understanding the nuances of this compound's reactivity is crucial for leveraging its synthetic potential.
Physicochemical Properties and Stability
As a hydrochloride salt, the compound exhibits improved stability and water solubility compared to its free base form.[1] This characteristic is advantageous for storage and for reactions conducted in aqueous or protic media. However, like many hydrazine derivatives, it requires careful handling.
| Property | Value | Source |
| CAS Number | 19690-59-6 | [2] |
| Molecular Formula | C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂) | [3] |
| Molecular Weight | 193.08 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Stability | Stable under normal conditions. | [3] |
The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Thermal decomposition can lead to the release of hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]
Synthesis Pathway: From Aniline to Hydrazine
The primary route for synthesizing (4-Chloro-2-methylphenyl)hydrazine hydrochloride involves a two-step process starting from 4-chloro-2-methylaniline. This classic transformation is a cornerstone of aromatic chemistry.
-
Diazotization: The process begins with the diazotization of the primary aromatic amine (4-chloro-2-methylaniline). This reaction is conducted at low temperatures (typically -5 to 0 °C) using sodium nitrite (NaNO₂) and a strong acid, usually hydrochloric acid (HCl), to generate nitrous acid in situ.[1][2][5] The resulting diazonium salt is a highly reactive intermediate.
-
Reduction: The diazonium salt is then immediately reduced to the corresponding hydrazine. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂) dissolved in concentrated HCl.[1][2] The hydrazine is precipitated as its hydrochloride salt, which can often be used directly in subsequent steps without further purification.[2]
Caption: General workflow for the synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Core Chemical Reactivity
The synthetic utility of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is dominated by the reactivity of the hydrazine group, particularly its nucleophilicity and its role in condensation and subsequent cyclization reactions.
Condensation Reactions with Carbonyls
A quintessential reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[6] This reaction serves as the initial step in the widely used Fischer indole synthesis. The nitrogen atom of the -NH₂ group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the corresponding (4-chloro-2-methylphenyl)hydrazone.
Before undergoing this transformation, the hydrochloride salt typically needs to be neutralized with a base to liberate the free hydrazine, thereby enhancing its nucleophilicity and reactivity.[1]
Caption: Condensation of (4-Chloro-2-methylphenyl)hydrazine with a carbonyl compound.
Cyclization: The Fischer Indole Synthesis
The most significant application of (4-Chloro-2-methylphenyl)hydrazine and its derivatives is the Fischer indole synthesis, a powerful method for constructing the indole ring system.[7][8] This reaction, discovered by Emil Fischer in 1883, remains a primary method for preparing substituted indoles, which are prevalent in pharmaceuticals, including the triptan class of antimigraine drugs.[7][9]
The mechanism proceeds from the hydrazone intermediate under acidic conditions (using Brønsted or Lewis acids like HCl, H₂SO₄, or ZnCl₂).[7][8]
The key mechanistic steps are:
-
Tautomerization: The initially formed hydrazone tautomerizes to its ene-hydrazine form.
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new carbon-carbon bond and produces a di-imine intermediate.
-
Aromatization & Cyclization: The intermediate rearomatizes, and the terminal nitrogen atom attacks an imine carbon in an intramolecular cyclization to form an aminal.
-
Elimination: Finally, the aminal eliminates a molecule of ammonia under acid catalysis to generate the stable, aromatic indole ring.[7][8]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Other Cyclization Pathways
While the Fischer indole synthesis is predominant, substituted hydrazines can also participate in other cyclization reactions to form different heterocyclic systems. For instance, reactions with appropriate precursors can lead to the formation of pyrazole derivatives. Recent methodologies have shown that hydrazines can undergo direct cyclization/chlorination reactions to yield 4-chloropyrazoles using reagents like 1,3,5-trichloroisocyanuric acid (TCCA), which acts as both an oxidant and a chlorinating agent.[10][11]
Experimental Protocols
The following protocols are generalized procedures derived from established chemical literature. They must be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride[2]
-
Step 1: Diazotization
-
Dissolve 4-chloro-2-methylaniline (1 equivalent) in 6 M aqueous HCl in a reaction vessel.
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, maintaining the temperature below 0 °C.
-
Stir the resulting mixture at -5 °C for 30 minutes after the addition is complete.
-
-
Step 2: Reduction
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, ~2.5 equivalents) in concentrated HCl.
-
Add the SnCl₂ solution dropwise to the cold diazonium salt mixture. A precipitate will likely form.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Collect the solid precipitate by filtration.
-
Wash the filter cake with a small amount of cold HCl solution and dry under vacuum to yield the target compound. The product is often used directly without further purification.
-
Protocol 2: General Procedure for Fischer Indole Synthesis[8][12]
-
Step 1: Hydrazone Formation
-
If starting with the hydrochloride salt, suspend (4-Chloro-2-methylphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a base (e.g., sodium acetate) to neutralize the salt and liberate the free hydrazine.
-
Add the desired aldehyde or ketone (1 equivalent) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
-
Step 2: Cyclization
-
Add an acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or glacial acetic acid).
-
Heat the reaction mixture to the required temperature (can range from room temperature to reflux, depending on the substrate and catalyst) for several hours.
-
Upon completion, cool the mixture and pour it into cold water or an ice bath to precipitate the crude indole product.
-
Isolate the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
-
Analytical Methods
Quality control is essential to ensure the purity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride and to monitor reaction progress. High-Performance Liquid Chromatography (HPLC) is a particularly effective technique. A reverse-phase HPLC method can be developed to separate the target compound from starting materials (e.g., 4-chloroaniline) and potential positional isomers, which are critical impurities to control.[12]
Safety and Handling
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][13][14] It can also cause skin, eye, and respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing (lab coat).[3][16] Use a respirator if dusts may be generated or if ventilation is inadequate.[13]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Keep away from incompatible materials.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[3]
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a versatile and powerful chemical building block. Its reactivity is centered on the hydrazine functional group, which enables reliable condensation with carbonyls and subsequent participation in the robust Fischer indole synthesis. A thorough understanding of its synthesis, stability, and reaction mechanisms allows chemists to harness its potential for creating diverse and complex heterocyclic molecules essential for the pharmaceutical and chemical industries. Strict adherence to safety protocols is mandatory when handling this reactive and hazardous compound.
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Bandyopadhyay, D., et al. (2003). Fischer indole synthesis in the absence of a solvent. Indian Journal of Chemistry - Section B, 42B, 2355-2357. Available from: [Link]
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Capot Chemical. (2008). MSDS of 4-chlorophenylhydrazine hydrochloride. Available from: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]
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National Institutes of Health (NIH). (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4567. Available from: [Link]
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PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Available from: [Link]
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Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. RASĀYAN J. Chem., 17(4). Available from: [Link]
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Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available from: [Link]
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ResearchGate. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available from: [Link]
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ChemBK. (n.d.). 4-chloro phenyl hydrazine hydrochloride. Available from: [Link]
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Organic Syntheses. (n.d.). Procedure for Hydrazine Reactions. Available from: [Link]
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National Institutes of Health (NIH). (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(7), 1164-1179. Available from: [Link]
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ResearchGate. (2025). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. Available from: [Link]
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YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Available from: [Link]
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ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry. Available from: [Link]
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Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
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Chemcd. (n.d.). 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride 19690-59-6. Available from: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its handling requires a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound's Profile
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Chronic exposure may lead to adverse effects on the blood, liver, and kidneys.[3] A comprehensive risk assessment is paramount before commencing any experimental work.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation[4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[3] |
| Carcinogenicity | 1 | H350: May cause cancer[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[3] |
This table summarizes the primary hazards associated with (4-Chloro-2-methylphenyl)hydrazine hydrochloride, necessitating stringent safety protocols.
The hydrazine moiety in the molecule is a key contributor to its toxicological profile. Hydrazines are known to be reactive and can interact with biological macromolecules, leading to cellular damage. The chloro- and methyl- substitutions on the phenyl ring can further modulate its reactivity and metabolic pathways in the body.
Engineering Controls: The First Line of Defense
Properly designed engineering controls are fundamental to minimizing exposure to (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
-
Fume Hoods: All work involving the handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of dust particles or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure a safe working environment.[5]
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[5]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE are crucial to prevent direct contact with the chemical.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact.[1] Always inspect gloves for integrity before use and practice proper glove removal techniques.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required when engineering controls are insufficient or during spill cleanup.[1] |
This table outlines the minimum PPE requirements for handling (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents.[5]
Storage
-
Container: Store in a tightly closed, properly labeled container.[1][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[1][4][5] The storage area should be secure and accessible only to authorized personnel.[3]
Emergency Protocols: Preparedness and Response
A clear and well-rehearsed emergency plan is critical for effectively managing accidental exposures or releases.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention. |
This table provides a summary of first aid procedures in case of accidental exposure.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[6]
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][5]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Figure 1. A workflow diagram illustrating the key steps for responding to an accidental release of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are crucial to prevent environmental contamination and secondary exposure.
-
Decontamination: All equipment and surfaces that have come into contact with the compound should be thoroughly decontaminated.
-
Waste Disposal: (4-Chloro-2-methylphenyl)hydrazine hydrochloride and any contaminated materials should be disposed of as hazardous waste.[1] Follow all applicable federal, state, and local regulations for hazardous waste disposal.[1] Do not mix with other waste streams.
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a valuable reagent in pharmaceutical research and development, but its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding its hazardous properties and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe and productive laboratory environment.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved from [Link]
-
Capot Chemical. (2008, November 10). MSDS of 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
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A Technical Guide to (4-Chloro-2-methylphenyl)hydrazine Hydrochloride: Sourcing, Synthesis, and Application for Pharmaceutical Development
Executive Summary
(4-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No: 19690-59-6) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of complex heterocyclic molecules. Its utility is most pronounced in the pharmaceutical industry, where it serves as a critical building block for active pharmaceutical ingredients (APIs), particularly those featuring an indole scaffold. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the compound's core properties, synthesis methodologies, key applications, and a landscape of commercial suppliers. Furthermore, it offers field-proven protocols for quality control and safe handling to ensure both scientific integrity and operational safety in a laboratory setting.
Introduction: A Key Building Block for Heterocyclic Chemistry
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted hydrazine salt that has become indispensable in synthetic organic chemistry. Its strategic importance lies in its ability to participate in ring-forming reactions, most notably the Fischer indole synthesis, which is a cornerstone for creating a vast array of biologically active compounds.
Chemical Identity and Nomenclature
To ensure clarity in procurement and documentation, it is crucial to distinguish between the hydrochloride salt and its free base form.
-
Primary Compound : (4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
Synonyms : 4-Chloro-o-tolylhydrazine hydrochloride, 1-(4-Chloro-2-methylphenyl)hydrazine HCl
-
CAS Number : 19690-59-6
-
Molecular Formula : C₇H₁₀Cl₂N₂
Core Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 193.07 g/mol | [3] |
| Appearance | Beige to light purple crystalline powder | [3] |
| Melting Point | 206-208 °C | [3] |
| Solubility | Soluble in water and alcohols | [4] |
| Hygroscopicity | Hygroscopic; sensitive to moisture | [3] |
Strategic Sourcing: The Commercial Supplier Landscape
Procuring high-quality starting materials is a critical, non-negotiable step in drug development. The choice of a supplier can impact everything from reaction yield and impurity profiles to regulatory compliance.
Workflow for Supplier Evaluation
A systematic approach to supplier qualification is essential. The following workflow outlines key decision points for researchers and procurement managers.
Caption: The two-stage synthesis of the target hydrazine.
Detailed Synthesis Protocol (Exemplary)
This protocol is a representative procedure based on established chemical literature. [5]
-
Vessel Preparation : Charge a glass-lined reactor with 6 M hydrochloric acid. Chill the vessel to -5 °C using an appropriate cooling bath.
-
Aniline Addition : Slowly add 4-chloro-2-methylaniline (1.0 equivalent) to the chilled acid solution while maintaining the temperature below 0 °C.
-
Diazotization : Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the aniline slurry over 1-2 hours, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
Reduction : In a separate vessel, prepare a solution of tin(II) chloride (2.5 equivalents) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the SnCl₂ solution dropwise, keeping the temperature below 20 °C.
-
Reaction Completion : Stir the resulting mixture at room temperature for 1-2 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolation : The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold hydrochloric acid, and dried under vacuum to yield the final product.
Causality Note: The low temperature during diazotization is critical to prevent the highly unstable diazonium salt from decomposing. The use of SnCl₂ is a classic and robust method for the reduction of the diazonium group to a hydrazine.
Application in Pharmaceutical Synthesis: The Fischer Indole Synthesis
The primary value of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is its role in the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus. This heterocyclic motif is a privileged scaffold found in numerous pharmaceuticals.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through several key steps: formation of a hydrazone, tautomerization to an ene-hydrazine, a-[6][6]sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.
Exemplary Experimental Workflow: Synthesis of an Indole Intermediate
This protocol describes the reaction of (4-Chloro-2-methylphenyl)hydrazine hydrochloride with a generic ketone (e.g., cyclohexanone) to form a tetrahydrocarbazole, a common indole-containing structure.
Caption: Step-by-step workflow for a typical Fischer indole synthesis.
Quality Control and Analytical Protocols
Ensuring the purity and identity of the starting material is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the quality of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Self-Validating HPLC Protocol for Purity Assay
This protocol is designed to separate the main component from potential process-related impurities, such as positional isomers or the starting aniline. [7]
-
Instrumentation : HPLC system with a UV detector.
-
Column : Waters X-Bridge C18, 4.6 x 250 mm, 5 µm, or equivalent reverse-phase column.
-
Mobile Phase :
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution :
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 230 nm.
-
Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume : 10 µL.
Causality Note: A C18 reverse-phase column is chosen for its ability to effectively separate moderately polar aromatic compounds. The gradient elution is necessary to first elute highly polar impurities before increasing the organic solvent concentration to elute the main analyte and any less polar impurities. Phosphoric acid is used to control the pH and ensure sharp peak shapes for the basic hydrazine compound.
Safe Handling, Storage, and Disposal
Adherence to safety protocols is mandatory when working with hydrazine derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is classified as harmful. [1]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). [1]* Mandatory PPE :
-
Eye Protection : Chemical safety goggles (EN 166 standard).
-
Hand Protection : Nitrile or neoprene protective gloves.
-
Skin and Body Protection : Long-sleeved lab coat.
-
Respiratory Protection : Use in a well-ventilated chemical fume hood. If weighing powder outside a hood, a respirator with a P95 (US) or P2 (EU) particle filter is recommended.
-
Storage and Disposal
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. [2]The material is hygroscopic and should be protected from moisture.
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases. [1]* Disposal : Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a high-value intermediate whose proper sourcing, handling, and application are essential for the successful development of many pharmaceutical compounds. By implementing a rigorous supplier qualification process, adhering to validated analytical and synthetic protocols, and maintaining strict safety standards, researchers can effectively leverage this versatile building block to advance their drug discovery and development programs.
References
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LookChem. (n.d.). 1-(4-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No. 19690-59-6) Suppliers. Retrieved from [Link]
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Patsnap. (n.d.). Novel synthesis process of P-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by Reverse Phase HPLC method. Retrieved from [Link]
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ResearchGate. (2024). GREEN SYNTHESIS AND ANALYTICAL TECHNIQUE FOR THE SEPARATION OF SUBSTITUTED CHLOROPHENYL HYDRAZINE ISOMERS BY REVERSE PHASE HPLC METHOD | Request PDF. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
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stability and storage conditions for (4-Chloro-2-methylphenyl)hydrazine hydrochloride
An In-Depth Technical Guide to the Stability and Storage of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Introduction
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted aryl hydrazine derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility, particularly in reactions like the Fischer indole synthesis, makes it a valuable building block for drug discovery and development professionals. The inherent reactivity of the hydrazine moiety, however, necessitates a thorough understanding of the molecule's stability profile. The quality, efficacy, and safety of downstream products are directly influenced by the integrity of this starting material.
This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and potential degradation pathways of (4-Chloro-2-methylphenyl)hydrazine hydrochloride. It is designed for researchers, scientists, and process chemists who handle this compound, offering field-proven insights and protocols to ensure its optimal preservation and safe utilization.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is essential for its proper handling and for predicting its behavior under various experimental and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 19690-59-6 | [1][2] |
| Molecular Formula | C₇H₉ClN₂ · HCl | [1][2] |
| Molecular Weight | 193.08 g/mol | [1] |
| Appearance | Beige to light purple crystalline powder | [2] |
| Melting Point | 206-208 °C | [2] |
| Decomposition Temp. | > 207°C | [1] |
| Sensitivity | Hygroscopic | [2] |
| Synonyms | 4-Chloro-2-tolylhydrazine hydrochloride, 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride | [1][2] |
Intrinsic Stability and Degradation Profile
The stability of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is governed primarily by the reactivity of the hydrazine functional group. While the compound is stable under recommended storage conditions, it is susceptible to degradation when exposed to specific environmental factors.[1][3]
General Stability
Under normal, controlled conditions, the compound is chemically stable.[1] However, its hygroscopic nature means that moisture absorption can be a concern, potentially leading to physical changes or facilitating hydrolytic degradation over extended periods.[2]
Key Incompatibilities
To prevent degradation and hazardous reactions, the following materials must be avoided:
-
Strong Oxidizing Agents: The hydrazine moiety is readily oxidized. Contact with agents like hydrogen peroxide, permanganates, or chromates can lead to rapid and potentially exothermic decomposition.
-
Strong Bases: As a hydrochloride salt, it will react with strong bases to liberate the free hydrazine base, which may be less stable.
-
Strong Acids: While generally stable in acidic solution, contact with certain strong acids under heat could promote unwanted side reactions.[1]
-
Metallic Ions: Certain metals and their oxides can catalyze the decomposition of hydrazines.[4] It is prudent to avoid storage in containers made of materials like copper or its alloys. Studies have shown that even stainless steel can impact the thermal stability of hydrazine derivatives compared to glass-lined vessels.[5]
Hazardous Decomposition
When subjected to excessive heat or combustion, (4-Chloro-2-methylphenyl)hydrazine hydrochloride can decompose to produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][6]
Predicted Degradation Pathways
For pharmaceutical intermediates, understanding potential degradation pathways is critical for developing stable formulations and robust analytical methods.[7][8] Forced degradation studies, which expose the compound to stress conditions like oxidation, pH extremes, heat, and light, are designed to identify these pathways.[9][10]
Oxidative Degradation
Oxidation is a primary degradation pathway for hydrazine derivatives. The nitrogen-nitrogen single bond is susceptible to cleavage. In the presence of an oxidizing agent (e.g., H₂O₂) and potentially trace metal catalysts, the hydrazine can be oxidized, leading to the formation of the corresponding arene (1-chloro-3-methylbenzene), nitrogen gas, and water. This pathway is significant because it represents a complete loss of the synthetically useful hydrazine group.
Caption: Experimental workflow for a forced degradation study.
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a stable compound when managed correctly, but its inherent chemical properties make it vulnerable to degradation from oxidation, moisture, light, and heat. For researchers and drug development professionals, maintaining the integrity of this key intermediate is non-negotiable. By implementing the stringent storage and handling protocols outlined in this guide—namely, storing the compound under an inert, dry atmosphere and protecting it from light and incompatibilities—users can ensure its long-term stability and reliability for synthetic applications.
References
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Retrieved from a scientific blog: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from a pharmaceutical services website: [Link]
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Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. Retrieved from NIH website: [Link]
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Forced degradation studies. (2016-12-14). MedCrave online. Retrieved from MedCrave website: [Link]
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Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Retrieved from Sharp Services website: [Link]
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MSDS of 4-chlorophenylhydrazine hydrochloride - Capot Chemical. (2008-11-10). Retrieved from Capot Chemical website: [Link]
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Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. (2022-09-19). Organic Process Research & Development. Retrieved from ACS Publications website: [Link]
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis Utilizing (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883 by Emil Fischer, remains an indispensable tool for constructing the indole nucleus.[1][2] This powerful acid-catalyzed cyclization of arylhydrazones is fundamental to the development of numerous pharmaceuticals and biologically active compounds.[1][3] This guide provides an in-depth examination of the Fischer indole synthesis using (4-Chloro-2-methylphenyl)hydrazine hydrochloride as the starting arylhydrazine. We will explore the mechanistic nuances imparted by the substituted phenyl ring, present detailed protocols for the synthesis of the resulting 5-chloro-7-methylindole scaffold, discuss critical parameters for reaction optimization, and highlight the significance of this structural motif in modern drug discovery. The 5-chloro-indole core is recognized as a "privileged scaffold" due to its prevalence in molecules targeting a wide range of diseases, including cancer and infectious diseases.[4][5]
Scientific Principles and Mechanistic Overview
The Fischer indole synthesis is a robust reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[2][6] The reaction proceeds through a series of well-established steps, which are crucial to understand for troubleshooting and optimization.
The Core Mechanism:
-
Hydrazone Formation: The process begins with the condensation of the arylhydrazine with a carbonyl compound to form an arylhydrazone. This step can be performed separately, or the hydrazone can be generated in situ.[3][7]
-
Tautomerization: The arylhydrazone, under acidic catalysis, tautomerizes to its more reactive enamine isomer (also known as an 'ene-hydrazine').[2][7] This step is critical and requires at least one alpha-hydrogen on the original carbonyl compound.
-
[8][8]-Sigmatropic Rearrangement: The protonated enamine undergoes the key, irreversible[8][8]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.[2][3] Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole ring.[2]
-
Cyclization & Aromatization: The resulting intermediate undergoes cyclization to form a cyclic aminal. Subsequent elimination of ammonia (or an amine) under the acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[2]
Influence of Substituents:
The electronic and steric nature of the substituents on the (4-Chloro-2-methylphenyl)hydrazine hydrochloride starting material directly impacts the reaction.
-
4-Chloro Group: As an electron-withdrawing group, the chlorine atom can decrease the nucleophilicity of the hydrazine and slow the rate of the key rearrangement step.[9] This may necessitate more forcing reaction conditions, such as stronger acids or higher temperatures, to achieve good yields.[9]
-
2-Methyl Group: The ortho-methyl group introduces steric hindrance that can influence the conformation of intermediates. It also dictates the final substitution pattern, leading to a 7-methylindole product.
Below is a diagram illustrating the general mechanism of the Fischer Indole Synthesis.
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Application Notes and Protocols for the Fischer Indole Synthesis of 6-Chloro-4-methyl-1H-indole
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the construction of the indole nucleus.[1] This biologically significant scaffold is a core component of numerous pharmaceuticals, agrochemicals, and natural products.[1] The reaction facilitates the synthesis of indoles from the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound, such as an aldehyde or ketone.[1][2]
The electronic nature of the substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency and outcome, often dictating the necessary reaction conditions and the yield of the final indole product.[1] These application notes provide a detailed mechanistic overview and a step-by-step protocol for the synthesis of 6-chloro-4-methyl-1H-indole, a valuable building block in medicinal chemistry, using (4-Chloro-2-methylphenyl)hydrazine hydrochloride as the starting material. This specific example allows for an exploration of the interplay between an electron-donating group (methyl) and an electron-withdrawing group (chloro) on the phenylhydrazine ring.
Mechanistic Deep Dive: A Step-wise Journey to the Indole Core
The generally accepted mechanism for the Fischer indole synthesis is a cascade of acid-catalyzed transformations, initiated by the formation of a phenylhydrazone.[3] This is followed by tautomerization to an ene-hydrazine, which then undergoes the key[4][4]-sigmatropic rearrangement. Subsequent cyclization and the elimination of ammonia ultimately furnish the aromatic indole.[2][3][4]
The key steps in the synthesis of 6-chloro-4-methyl-1H-indole from (4-Chloro-2-methylphenyl)hydrazine hydrochloride and a suitable carbonyl compound (in this protocol, pyruvic acid) are as follows:
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of (4-Chloro-2-methylphenyl)hydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[3][5] The hydrochloride salt of the hydrazine is typically used to improve its stability, and the free hydrazine is generated in situ.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.[2][3]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement, which is the key bond-forming step in the synthesis.[2][4][6] This rearrangement disrupts the aromaticity of the benzene ring to form a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[2][7][8]
-
Rearomatization and Cyclization: The di-imine intermediate readily rearomatizes, which is energetically favorable. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to the formation of a five-membered ring aminoacetal (or aminal).[2][4]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminoacetal eliminates a molecule of ammonia, followed by deprotonation, to yield the stable, aromatic 6-chloro-4-methyl-1H-indole.[2][3][4]
The presence of the methyl group (an electron-donating group) on the phenylhydrazine ring increases the electron density, which can facilitate the key[4][4]-sigmatropic rearrangement, potentially leading to higher yields and milder reaction conditions.[1] Conversely, the chloro group (an electron-withdrawing group) can have the opposite effect. The interplay of these two substituents influences the overall reactivity and the conditions required for a successful synthesis.
Visualizing the Mechanism
Caption: Key steps in the Fischer indole synthesis.
Experimental Protocol: Synthesis of 6-Chloro-4-methyl-1H-indole
This protocol details the synthesis of 6-chloro-4-methyl-1H-indole from (4-Chloro-2-methylphenyl)hydrazine hydrochloride and pyruvic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| (4-Chloro-2-methylphenyl)hydrazine hydrochloride | 1073-59-2 | 193.08 | 5.0 g | 0.0259 |
| Pyruvic acid | 127-17-3 | 88.06 | 2.5 g | 0.0284 |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | 50 g | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 10 g | - |
| Hexanes | 110-54-3 | 86.18 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL | - |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add (4-Chloro-2-methylphenyl)hydrazine hydrochloride (5.0 g, 0.0259 mol).
-
Addition of Reagents: To the flask, add pyruvic acid (2.5 g, 0.0284 mol) and polyphosphoric acid (50 g).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and stir until the PPA is fully dissolved.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 6-chloro-4-methyl-1H-indole as a solid.
Expected Yield and Characterization
-
Yield: The expected yield of 6-chloro-4-methyl-1H-indole is typically in the range of 60-75%.
-
Physical Appearance: Off-white to light brown solid.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Pyruvic acid is a corrosive liquid.
Conclusion
The Fischer indole synthesis is a time-tested and reliable method for the preparation of a wide array of indole derivatives. By understanding the underlying mechanism and the influence of substituents on the starting materials, researchers can effectively utilize this reaction for the synthesis of complex molecules. The protocol provided herein for the synthesis of 6-chloro-4-methyl-1H-indole serves as a practical guide for drug development professionals and scientists working in the field of heterocyclic chemistry.
References
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Wikipedia. Fischer indole synthesis. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]
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chemeurope.com. Fischer indole synthesis. [Link]
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National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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Application Note: Synthesis of 5-Chloro-7-methyl Substituted Indoles via Fischer Indolization Using (4-Chloro-2-methylphenyl)hydrazine Hydrochloride
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs and biologically active molecules.[1][2][3] The Fischer indole synthesis, a robust and versatile chemical reaction discovered in 1883, remains a primary method for constructing the indole nucleus.[4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of 5-chloro-7-methyl substituted indoles. It leverages (4-Chloro-2-methylphenyl)hydrazine hydrochloride as the key starting material, reacting it with various aldehydes and ketones under acidic conditions. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, offer troubleshooting advice, and explore the causality behind critical experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Significance of Substituted Indoles
The indole ring system is a fundamental heterocyclic motif found in essential biomolecules like the neurotransmitter serotonin and the amino acid tryptophan.[6] Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets, making its derivatives potent therapeutic agents.[2] Indole-based compounds have demonstrated broad pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][6]
The Fischer indole synthesis provides a direct and powerful pathway to this scaffold by cyclizing an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, under acidic conditions.[7][8] By carefully selecting the substituted hydrazine, chemists can precisely control the substitution pattern on the benzene portion of the indole core. This guide focuses on (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a precursor that yields indoles with a chlorine atom at the 5-position and a methyl group at the 7-position—a substitution pattern of interest in modern drug discovery programs.
Reaction Mechanism & Scientific Rationale
A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Fischer indole synthesis is not a simple condensation but a cascade of acid-catalyzed transformations.[4][9]
The accepted mechanism proceeds through several key stages:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-Chloro-2-methylphenyl)hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial for the subsequent rearrangement.
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a decisive, irreversible[5][5]-sigmatropic rearrangement, which is mechanistically similar to a Cope rearrangement. This step breaks the weak N-N bond and forms a new C-C bond, creating a di-imine intermediate.[4][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[4]
-
Cyclization & Aromatization: The di-imine intermediate rearomatizes and subsequently cyclizes to form a five-membered aminoacetal (or aminal) ring.
-
Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated from the aminoacetal, leading to the formation of the energetically favorable aromatic indole ring.[4][8]
Caption: Figure 2: Experimental Workflow
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficiently strong acid catalyst.- Reaction temperature too low.- Impure hydrazine starting material. | - Catalyst Screening: Experiment with other acids like H₂SO₄ in ethanol or Lewis acids like ZnCl₂.<[10][11]br>- Optimize Temperature: Systematically increase the reaction temperature in 10°C increments.<[12]br>- Reagent Purity: Ensure the use of high-purity or freshly purified hydrazine. The hydrochloride salt is generally more stable than the free base. [11] |
| Formation of Dark Tar/Side Products | - Reaction temperature is too high.- Reaction time is too long.- Acid is too concentrated/harsh. | - Reduce Temperature: Lower the reaction temperature to minimize degradation.<[12]br>- Time Course Study: Monitor the reaction by TLC to determine the optimal reaction time.- Milder Acid: Consider using a milder catalyst system, such as acetic acid or p-toluenesulfonic acid. [11] |
| Reaction Stalls (Incomplete Conversion) | - Electron-withdrawing group (Cl) on the hydrazine deactivates the ring.- Steric hindrance from bulky ketones. | - Harsher Conditions: For deactivated systems, stronger acids (PPA, H₂SO₄) and higher temperatures may be necessary.<[11]br>- Microwave Irradiation: The use of microwave heating can often reduce reaction times and improve yields by efficiently overcoming activation barriers. [10] |
| Formation of Isomers (with unsymmetrical ketones) | - The ketone has two different α-carbon atoms that can form an enamine. | - Control Acidity: A weakly acidic medium may favor indolization towards the more substituted carbon.<[11]br>- Separation: Isomers will likely need to be separated using column chromatography. |
Conclusion
The Fischer indole synthesis remains an indispensable tool in the arsenal of the modern medicinal chemist. The use of (4-Chloro-2-methylphenyl)hydrazine hydrochloride provides a reliable and direct route to 5-chloro-7-methyl substituted indoles, a class of compounds with significant potential in drug discovery. By understanding the core mechanism, carefully controlling reaction parameters such as acid catalysis and temperature, and employing systematic troubleshooting, researchers can efficiently synthesize these valuable scaffolds. The protocol and insights provided herein serve as a robust starting point for the development of novel indole-based therapeutics.
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Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
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National Center for Biotechnology Information (PMC). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
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ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. Available from: [Link]
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MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]
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ResearchGate. RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. Available from: [Link]
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Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
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- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. testbook.com [testbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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experimental protocol for Fischer indole synthesis with (4-Chloro-2-methylphenyl)hydrazine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Power of the Fischer Indole Synthesis
First described in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, prized for its robustness and versatility in constructing the indole nucleus.[1] This aromatic scaffold is a privileged structure in a multitude of biologically active compounds, from pharmaceuticals to natural products. The reaction facilitates the formation of an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1]
This application note provides a comprehensive, field-tested protocol for the synthesis of 6-chloro-4-methyl-1H-indole, a valuable building block in medicinal chemistry, utilizing (4-chloro-2-methylphenyl)hydrazine hydrochloride as the starting material. We will delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and provide critical insights into reaction optimization and safety considerations.
Mechanistic Rationale: A Cascade of Acid-Catalyzed Transformations
The Fischer indole synthesis is a sophisticated cascade of reactions initiated by the condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then undergoes a series of acid-catalyzed rearrangements to ultimately yield the indole ring. The accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (4-chloro-2-methylphenyl)hydrazine with a suitable ketone or aldehyde.[1]
-
Tautomerization to Ene-hydrazine: The resulting hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[2][2]-Sigmatropic Rearrangement: A key step in the synthesis is the[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine, which forms a new carbon-carbon bond and generates a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes aromatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to afford the stable, aromatic indole ring.[1]
The choice of a strong acid catalyst is crucial for driving these transformations. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[1] In this protocol, we will utilize polyphosphoric acid (PPA), a powerful dehydrating agent and Brønsted acid that effectively promotes the cyclization.[3]
Experimental Workflow Overview
The synthesis of 6-chloro-4-methyl-1H-indole from (4-chloro-2-methylphenyl)hydrazine hydrochloride is a two-step process. First, the hydrazine is condensed with pyruvic acid to form the corresponding hydrazone. This intermediate is then cyclized using polyphosphoric acid to yield the target indole.
Caption: Experimental workflow for the synthesis of 6-chloro-4-methyl-1H-indole.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| (4-Chloro-2-methylphenyl)hydrazine hydrochloride | 19690-59-6 | C₇H₁₀Cl₂N₂ | 193.08 | Major Chemical Supplier |
| Pyruvic acid | 127-17-3 | C₃H₄O₃ | 88.06 | Major Chemical Supplier |
| Polyphosphoric acid | 8017-16-1 | H₆P₄O₁₃ | 337.93 | Major Chemical Supplier |
| Ethanol, 95% | 64-17-5 | C₂H₅OH | 46.07 | Major Chemical Supplier |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Major Chemical Supplier |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Major Chemical Supplier |
Detailed Experimental Protocol
Part 1: Synthesis of the Hydrazone Intermediate
This protocol is adapted from established procedures for hydrazone formation.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (51.8 mmol) of (4-chloro-2-methylphenyl)hydrazine hydrochloride in 100 mL of 95% ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add 4.56 g (51.8 mmol) of pyruvic acid dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The formation of the hydrazone is typically accompanied by a color change and the precipitation of a solid.
-
Isolation of the Hydrazone: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The resulting hydrazone can be used in the next step without further purification.
Part 2: Polyphosphoric Acid-Catalyzed Indolization
This procedure is based on general methods for PPA-catalyzed Fischer indole syntheses.[3]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid. Heat the PPA to 80-90 °C with stirring.
-
Addition of Hydrazone: Carefully add the dried hydrazone from Part 1 in small portions to the hot PPA over 30 minutes. An exothermic reaction will be observed, and the temperature should be maintained between 100-110 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 100-110 °C for 1 hour.
-
Workup: Allow the reaction mixture to cool to approximately 70 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a 50% aqueous sodium hydroxide solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-4-methyl-1H-indole.
Part 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Safety Precautions
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride: This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Pyruvic acid: Causes severe skin burns and eye damage.[5] It is also a combustible liquid. Handle with extreme care, using appropriate PPE, and work in a fume hood.
-
Polyphosphoric acid: A corrosive substance that can cause severe skin burns and eye damage.[6][7] It reacts exothermically with water. Handle with caution, wearing appropriate PPE.
-
Hydrazine derivatives: Many hydrazine derivatives are toxic and should be handled with care.[8]
Characterization and Expected Results
The final product, 6-chloro-4-methyl-1H-indole, should be a crystalline solid. Characterization can be performed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure and purity of the compound.
-
Mass Spectrometry: Determine the molecular weight of the product.
The expected yield for this synthesis is typically in the range of 60-80%, depending on the purity of the starting materials and the careful execution of the protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of hydrazone | Incomplete reaction or loss during isolation. | Ensure complete dissolution of the hydrazine hydrochloride. Increase reflux time if necessary. Use minimal cold ethanol for washing. |
| Low yield of indole | Incomplete cyclization or degradation. | Ensure the PPA is sufficiently hot before adding the hydrazone. Monitor the reaction temperature closely. Avoid overheating, which can lead to charring. |
| Dark, oily crude product | Impurities or side reactions. | Ensure the neutralization step is complete. Thoroughly wash the organic extracts. Consider purification by column chromatography if recrystallization is ineffective. |
| Difficulty in crystallization | Presence of impurities. | Try different solvent systems for recrystallization. Scratch the inside of the flask with a glass rod to induce crystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-chloro-4-methyl-1H-indole via the Fischer indole synthesis. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable indole derivative for their drug discovery and development programs. The robustness of the Fischer indole synthesis, coupled with the practical guidance provided herein, ensures its continued relevance in modern organic synthesis.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2241–2245.
- Van Orden, R. B.; Lindwall, H. G. The Fischer Indole Synthesis. Chemical Reviews1942, 30 (1), 69–96.
- Robinson, B. The Fischer Indole Synthesis. Chemical Reviews1963, 63 (4), 373–401.
- Hughes, D. L. The Fischer Indole Synthesis.
-
Wikipedia. Fischer indole synthesis. [Link]
-
PrepChem. Synthesis of 4-chloro-2-fluorophenyl hydrazine. [Link]
- Google Patents. Method for preparing 4-chlorine phenylhydrazine.
- Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
-
ResearchGate. Polyphosphoric Acid in Organic Synthesis. [Link]
-
PrepChem. Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
Capot Chemical. MSDS of 4-chlorophenylhydrazine hydrochloride. [Link]
Sources
Application Notes and Protocols for the Catalytic Fischer Synthesis of 6-Chloro-4-methyl-1H-indole
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Chemistry
The Fischer indole synthesis, a classic name reaction discovered by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for the construction of the indole nucleus.[1][2] This aromatic heterocycle is a foundational scaffold in a multitude of natural products, pharmaceuticals, and agrochemicals, making its efficient synthesis a topic of continuous interest for researchers in organic chemistry and drug development.[2][3] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[1]
This guide provides a detailed exploration of catalytic strategies for the synthesis of 6-chloro-4-methyl-1H-indole from (4-Chloro-2-methylphenyl)hydrazine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-tested protocols for various catalytic systems, and offer a comparative analysis to aid in catalyst selection and reaction optimization. The focus is on providing not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, empowering researchers to adapt and troubleshoot their synthetic routes effectively.
Core Reaction Mechanism: A Stepwise Look at Indole Formation
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[1] Understanding this mechanism is paramount for rational catalyst selection and for troubleshooting potential issues like low yield or side-product formation. The generally accepted pathway involves several key stages:[1][2]
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with a carbonyl compound (in this case, an aldehyde or ketone) to form a phenylhydrazone. This is a reversible reaction, often driven to completion by the removal of water.
-
Tautomerization: The resulting hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. The enamine intermediate undergoes a[1][1]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the temporary disruption of the aromatic ring.[1]
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, which results in the formation of the stable, aromatic indole ring.[2]
dot graph Fischer_Indole_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, label="General Mechanism of the Fischer Indole Synthesis", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="Arylhydrazine +\nKetone/Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phenylhydrazone\nFormation", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Enamine (Ene-hydrazine)\nTautomerization", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="[1][1]-Sigmatropic\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Di-imine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Rearomatization &\nIntramolecular Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Cyclic Aminal", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Elimination of Ammonia\n(NH3)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Indole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Condensation "]; B -> C [label=" Acid Catalyst (H+) "]; C -> D [label=" Heat "]; D -> E; E -> F; F -> G; G -> H [label=" Acid Catalyst (H+) "]; H -> I; } Caption: General mechanism of the Fischer Indole Synthesis.
Catalyst Selection and Application Protocols
The choice of acid catalyst is a critical parameter that significantly influences reaction times, temperatures, yields, and overall efficiency.[1] Both Brønsted and Lewis acids are commonly employed, each with its own set of advantages and considerations.
Brønsted Acid Catalysis: The Classical Approach
Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH), are the traditional catalysts for the Fischer indole synthesis.[1][2] They function by protonating the hydrazone, which facilitates the key tautomerization and rearrangement steps. Acetic acid is often used as both a catalyst and a solvent, providing a mildly acidic medium that is effective for many substrates.
Protocol 1: Acetic Acid Catalyzed Synthesis of 6-chloro-4-methyl-1H-indole
This protocol details a representative one-pot synthesis using acetic acid. It is a robust starting point for optimization.
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask, add (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid (serving as both solvent and catalyst).
-
Reagent Addition: Add acetone (1.1 - 1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 6-chloro-4-methyl-1H-indole.
-
Scientist's Notes:
-
The use of the hydrochloride salt of the hydrazine is common. The initial acidic conditions facilitate the in situ formation of the free hydrazine.
-
Acetone is a symmetrical ketone, which avoids the formation of regioisomers that can occur with unsymmetrical ketones.
-
The reaction can be sensitive to air, so performing it under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing oxidative side reactions.
Lewis Acid Catalysis: Enhancing Reactivity
Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃·OEt₂), and aluminum chloride (AlCl₃) are also highly effective catalysts.[1][2] They are thought to coordinate to the nitrogen or oxygen atoms in the intermediates, thereby increasing their electrophilicity and promoting the cyclization process. Lewis acid-catalyzed reactions can sometimes proceed under milder conditions or with shorter reaction times compared to their Brønsted acid counterparts.
Protocol 2: Zinc Chloride Catalyzed Synthesis of 6-chloro-4-methyl-1H-indole
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene or Xylene (as solvent)
-
Aqueous Ammonia solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and anhydrous zinc chloride (1.5 - 2.0 eq) in toluene.
-
Reagent Addition: Add acetone (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (110-140 °C, depending on the solvent) for 1-4 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding water and then make the solution basic by adding an aqueous ammonia solution to precipitate zinc salts.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Scientist's Notes:
-
Anhydrous ZnCl₂ is crucial as the presence of water can deactivate the Lewis acid.
-
The work-up procedure is designed to remove the zinc salts, which can otherwise complicate purification.
-
Toluene or xylene are often preferred solvents for higher temperatures, which can accelerate the reaction.
Heterogeneous and Solid-Supported Catalysis: The "Green" Chemistry Approach
In recent years, there has been a significant push towards more environmentally friendly synthetic methods. Heterogeneous catalysts, such as acidic resins (e.g., Amberlite IR-120) or zeolites, offer several advantages:
-
Ease of Separation: The catalyst can be removed by simple filtration, simplifying the work-up procedure.
-
Reusability: Solid catalysts can often be recovered, regenerated, and reused, reducing waste and cost.
-
Milder Conditions: In some cases, these catalysts can promote the reaction under milder conditions.
Protocol 3: Amberlite IR-120 Catalyzed Synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq), acetone (1.5 eq), and Amberlite IR-120 resin in a solvent like ethanol.
-
Reaction: Reflux the mixture for 4-12 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the Amberlite resin and wash it thoroughly with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
-
Purification: Purify by column chromatography.
Microwave-Assisted Fischer Indole Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes. The efficient and direct heating of the reaction mixture can lead to higher yields and cleaner reaction profiles.
Protocol 4: Microwave-Assisted Synthesis with p-TsOH
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
Acetone
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol or solvent-free
Equipment:
-
Microwave synthesis reactor
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe vial, place (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq), acetone (2.0 eq), and a catalytic amount of p-TsOH. Ethanol can be added as a solvent, or the reaction can be run neat.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-20 minutes.
-
Work-up and Purification: After cooling, the work-up and purification follow the standard procedures described in the previous protocols.
Comparative Analysis of Catalytic Systems
The choice of catalyst will depend on the specific requirements of the synthesis, such as scale, desired purity, available equipment, and environmental considerations.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., Acetic Acid) | Reflux, 2-6 h | Inexpensive, readily available, simple setup. | Can require harsh conditions, moderate yields. |
| **Lewis Acids (e.g., ZnCl₂) ** | Reflux, 1-4 h | Often faster and higher yielding. | Requires anhydrous conditions, more complex work-up. |
| Heterogeneous (e.g., Amberlite) | Reflux, 4-12 h | Easy catalyst removal, reusable, "greener". | Can be slower, catalyst activity may decrease over time. |
| Microwave (e.g., p-TsOH) | 120-150 °C, 5-20 min | Extremely fast, often high yields, good for library synthesis. | Requires specialized equipment, scalability can be a concern. |
General Laboratory Workflow
dot graph experimental_workflow { graph [layout=dot, rankdir=TB, splines=ortho, label="General Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
// Nodes Start [label="Starting Materials:\n(4-Chloro-2-methylphenyl)hydrazine HCl\n+ Acetone + Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(Conventional Heating or Microwave)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Quenching, Neutralization, Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying and Concentration\n(Anhydrous MgSO4, Rotary Evaporator)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification\n(Silica Gel Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis & Characterization\n(NMR, MS, m.p.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Pure 6-chloro-4-methyl-1H-indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label=" Incomplete "]; Monitoring -> Workup [label=" Complete "]; Workup -> Drying; Drying -> Purification; Purification -> Analysis; Analysis -> Product; } Caption: General workflow for the synthesis and purification.
Conclusion
The Fischer indole synthesis remains a powerful and versatile tool for the construction of indole scaffolds. For the synthesis of 6-chloro-4-methyl-1H-indole, researchers have a variety of effective catalytic systems at their disposal. Classical Brønsted acid catalysis offers simplicity and low cost, while Lewis acids can provide improved reaction rates and yields. For laboratories focused on sustainable chemistry, heterogeneous catalysts present an attractive option with simplified work-up and potential for recycling. Finally, microwave-assisted synthesis provides an unparalleled method for rapid reaction optimization and library synthesis. By understanding the underlying mechanism and the relative merits of each catalytic approach, scientists can select the optimal conditions to efficiently and reliably produce their target indole for further research and development.
References
- Bentley, J. M., Davidson, J. E., Duncton, M. A. J., & Pratt, R. M. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Matsumoto, K., Tanaka, A., Yuklo, I., Hayashi, N., Toda, M., & Bulman, R. A. (2003). Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research, 2003(1), 4-5.
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
- Al-awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2379–2388.
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Matsumoto, K., Tanaka, A., Yuklo, I., Hayashi, N., Toda, M., & Bulman, R. A. (2003). Fischer indole synthesis in the absence of a solvent. ResearchGate. [Link]
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El-Kashef, H. S., Farag, A. M., & El-Emary, T. I. (2004). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[2][3][4]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 9(10), 863–871.
- Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-30.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- Batcho, A. D., & Leimgruber, W. (1985). 4-benzyloxyindole. Organic Syntheses, 63, 214.
- Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179.
- Schickaneder, H., & Sprintschnik, G. (1992). U.S. Patent No. 5,179,211. Washington, DC: U.S.
- International Journals of Advanced Research in Science, Communication and Technology. (2023).
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
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The Strategic Application of (4-Chloro-2-methylphenyl)hydrazine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Unassuming Precursor to Potent Therapeutics
In the landscape of medicinal chemistry, the journey from a simple starting material to a life-saving therapeutic is both an art and a science. (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a seemingly unassuming crystalline powder, represents a cornerstone in the synthesis of a class of heterocyclic compounds that have revolutionized targeted cancer therapy. Its true value lies in its inherent reactivity, which, when skillfully harnessed, provides a reliable and efficient entry into the privileged indole scaffold.[1][2] Indole and its derivatives are ubiquitous in biologically active molecules and approved drugs, owing to their ability to mimic protein structures and interact with a wide array of biological targets.[1][3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, focusing on its pivotal role in the synthesis of kinase inhibitors. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and explore the biological rationale for the compounds derived from this versatile precursor.
Core Application: Gateway to Bioactive Indoles via Fischer Indole Synthesis
The primary and most significant application of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in medicinal chemistry is its use as a key reactant in the Fischer indole synthesis.[5][6][7] This venerable reaction, discovered in 1883, remains one of the most widely employed methods for constructing the indole nucleus due to its robustness and tolerance of a wide range of functional groups.[5][8]
The reaction proceeds by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to an ene-hydrazine, which undergoes a[9][9]-sigmatropic rearrangement, ultimately leading to the indole ring system after the elimination of ammonia.[5][7][10] The substitution pattern on the resulting indole is directly dictated by the choice of the hydrazine and the carbonyl compound, offering a modular approach to scaffold decoration.
The specific structure of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is particularly advantageous. The chloro and methyl substituents on the phenyl ring provide crucial electronic and steric handles that can influence the biological activity and pharmacokinetic properties of the final indole-containing molecule. For instance, the chlorine atom can engage in halogen bonding or occupy hydrophobic pockets in a protein's active site, while the methyl group can enhance metabolic stability or provide a point for further chemical elaboration.
Visualizing the Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer Indole Synthesis.
Protocol 1: Synthesis of a 6-Chloro-4-methyl-1H-indole Scaffold
This protocol details a representative Fischer indole synthesis to produce a substituted indole, which can serve as a versatile intermediate for further elaboration in a drug discovery program. The choice of acetone as the carbonyl component leads to a dimethylated indole.
Objective: To synthesize 6-chloro-2,3-dimethyl-1H-indole from (4-Chloro-2-methylphenyl)hydrazine hydrochloride and acetone.
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
Acetone (reagent grade)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Chloro-2-methylphenyl)hydrazine hydrochloride (10.0 g, 1 equivalent).
-
Solvent and Reactant Addition: Add ethanol (100 mL) to the flask and stir to dissolve the hydrazine salt. Add acetone (1.2 equivalents) dropwise to the stirred solution.
-
Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the hydrazone intermediate by TLC. The hydrazone is typically less polar than the starting hydrazine.
-
Indolization: Once hydrazone formation is complete, carefully add the acid catalyst. If using polyphosphoric acid, heat the mixture to 80-100°C. If using zinc chloride, the reaction may proceed at a lower temperature or under reflux. The choice of acid and temperature is critical and may require optimization.[6][7]
-
Reaction Monitoring: Monitor the progress of the cyclization by TLC until the hydrazone spot has been consumed and a new, typically more non-polar, product spot corresponding to the indole appears. This may take several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or toluene (3 x 100 mL).
-
Combine the organic layers in a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude indole by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-chloro-2,3-dimethyl-1H-indole.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation and Causality:
-
Acid Catalyst Choice: Polyphosphoric acid is often effective for less reactive substrates as it acts as both a catalyst and a dehydrating agent. Zinc chloride is a milder Lewis acid catalyst.[5][6] The choice depends on the reactivity of the specific hydrazone.
-
Temperature Control: The indolization step is typically exothermic. Careful temperature control is necessary to prevent side reactions and decomposition.
-
Aqueous Work-up: Neutralization is crucial to remove the acid catalyst and to ensure the indole product, which is basic, is in its free base form for efficient extraction into the organic phase.
-
Purification: Column chromatography is essential to remove any unreacted starting materials, intermediates, and side products, ensuring the high purity required for subsequent medicinal chemistry applications.
Case Study: Pazopanib - A Multi-Targeted Tyrosine Kinase Inhibitor
A prominent example showcasing the utility of precursors structurally related to (4-Chloro-2-methylphenyl)hydrazine hydrochloride is in the synthesis of Pazopanib (Votrient®).[11][12] Pazopanib is an oral angiogenesis inhibitor used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1] While many reported syntheses of Pazopanib start from a pre-formed indazole, the core heterocyclic structure is analogous to the indoles accessible through the Fischer synthesis, highlighting the importance of this class of compounds derived from hydrazine precursors.
Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting key receptors involved in tumor growth and angiogenesis.[1][2][9]
| Target Kinase | Biological Function | IC₅₀ (nM) |
| VEGFR-1 | Angiogenesis, endothelial cell survival | 10 |
| VEGFR-2 | Angiogenesis, vascular permeability | 30 |
| VEGFR-3 | Lymphangiogenesis | 47 |
| PDGFR-α/β | Tumor cell proliferation, angiogenesis | 84 / 71 |
| c-Kit | Cell proliferation and survival (e.g., in GIST) | 74 |
| Data compiled from various sources.[1][9][13] |
Mechanism of Action: Inhibiting the VEGFR Signaling Pathway
The primary mechanism of action of Pazopanib is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][9] In many tumors, the overexpression of VEGF-A leads to the activation of VEGFR-2 on endothelial cells. This triggers a downstream signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients and oxygen.[14][15][16]
Pazopanib competes with ATP for binding to the intracellular tyrosine kinase domain of VEGFR, thereby preventing autophosphorylation and the activation of downstream signaling pathways such as the PLC-γ-PKC-MAPK and PI3K-Akt pathways.[9][14][17] This blockade of VEGFR signaling inhibits angiogenesis, leading to a reduction in tumor growth and metastasis.[2][9]
Visualizing the Pazopanib Mechanism of Action
Caption: Pazopanib inhibits VEGFR-2 signaling to block angiogenesis.
Conclusion and Future Perspectives
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a powerful and versatile building block in medicinal chemistry. Its primary application in the Fischer indole synthesis provides a direct and modular route to a class of heterocyclic compounds with profound biological activities. The successful development of the multi-targeted kinase inhibitor Pazopanib underscores the therapeutic potential of molecules derived from such precursors. As our understanding of the kinome and other biological targets continues to expand, the strategic use of well-defined precursors like (4-Chloro-2-methylphenyl)hydrazine hydrochloride will remain critical in the rational design and efficient synthesis of the next generation of targeted therapies. The ability to readily access diverse indole scaffolds from this starting material ensures its continued relevance in the ongoing quest for novel and more effective medicines.
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R Discovery. (n.d.). How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? Retrieved from [Link]
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Application Note: (4-Chloro-2-methylphenyl)hydrazine Hydrochloride as a Pivotal Building Block in Agrochemical Synthesis
Abstract: This technical guide provides an in-depth exploration of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a critical intermediate in the synthesis of advanced agrochemicals. The document elucidates the compound's properties, its application in key synthetic reactions such as the Fischer indole synthesis, and provides detailed, field-proven protocols for its preparation and use. The narrative emphasizes the chemical principles behind the methodologies, ensuring researchers, scientists, and drug development professionals can replicate and adapt these processes with a thorough understanding of the underlying chemistry.
Introduction: The Strategic Importance of Substituted Hydrazines
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a versatile chemical intermediate whose structural features—a chlorinated and methylated phenyl ring attached to a hydrazine moiety—make it a valuable precursor for a range of bioactive molecules.[1] In the agrochemical sector, this compound serves as a foundational element for constructing complex heterocyclic scaffolds that are central to the efficacy of modern fungicides, insecticides, and acaricides.[2][3] The presence of the chlorine atom and methyl group on the aromatic ring significantly influences the electronic properties and steric hindrance of the molecule, allowing for fine-tuning of the biological activity and selectivity of the final agrochemical product.
This guide will focus on the practical application of this reagent, with a particular emphasis on the Fischer indole synthesis, a cornerstone reaction for creating indole-containing agrochemicals, and the formation of phenylhydrazones, which are known to possess significant fungicidal properties.[4]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 19690-59-6 | [5] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [5] |
| Molecular Weight | 193.07 g/mol | [5] |
| Appearance | White to pink crystalline powder | [6] |
| Melting Point | 210-218 °C (decomposes) | [2][6] |
| Solubility | Soluble in water | [6][7] |
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and widely used chemical reaction that produces the indole aromatic heterocycle from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8] This reaction is of paramount importance in agrochemical research as the indole scaffold is present in numerous fungicides and plant growth regulators.
Causality of the Mechanism: The reaction proceeds through several key steps. Initially, the phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone. This is followed by isomerization to an enamine tautomer. A critical[5][5]-sigmatropic rearrangement, facilitated by an acid catalyst, then occurs. The acid catalyst is crucial as it protonates the enamine, which initiates the rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring, completes the synthesis.[8]
Caption: Synthesis of the hydrazine starting material.
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-chloro-2-methylaniline (e.g., 3 mmol).
-
Dissolution: Add 6 M hydrochloric acid and cool the mixture to -5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate that will be formed.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, e.g., 3.3 mmol) dropwise, maintaining the temperature below 0 °C. Stir the mixture for an additional 30 minutes at this temperature. [5]The formation of the diazonium salt is the key reaction here.
-
Reduction: In a separate beaker, dissolve tin(II) chloride (SnCl₂, e.g., 7.5 mmol) in concentrated hydrochloric acid. Add this reducing solution dropwise to the diazonium salt solution, keeping the temperature below 5 °C. [5]5. Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. [5]6. Isolation: The resulting precipitate, (4-Chloro-2-methylphenyl)hydrazine hydrochloride, is collected by filtration.
-
Purification: Wash the solid with a small amount of cold hydrochloric acid solution and dry it in a vacuum desiccator. The product is typically used in the next step without further purification. [5]
Protocol 2: Synthesis of a 6-Chloro-4-methyl-substituted Indole Derivative
This protocol details the Fischer indole synthesis using the previously prepared hydrazine hydrochloride and a model ketone, such as acetone, to produce 6-chloro-2,3,4-trimethyl-3H-indole, a representative scaffold.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, create a mixture of (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 mmol), the chosen ketone (e.g., isopropyl methyl ketone, 1.0 mmol), and glacial acetic acid as the acidic catalyst and solvent. [9]2. Heating and Reflux: Heat the mixture to reflux. The elevated temperature provides the activation energy needed for the-[5][5]sigmatropic rearrangement. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution. This step is crucial to remove the acid catalyst and facilitate the precipitation of the organic product.
-
Extraction: Extract the indole product with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure indole derivative.
Application in Phenylhydrazone-Based Fungicides
Beyond indoles, (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a key starting material for synthesizing phenylhydrazones. These compounds are formed by the condensation of the hydrazine with an aldehyde or ketone. Research has shown that phenylhydrazone derivatives can exhibit potent fungicidal activity against a range of plant pathogens, such as Botrytis cinerea and Rhizoctonia solani. [4] The synthesis is often straightforward, involving the reaction of the hydrazine with a carbonyl compound, sometimes in the presence of a base like triethylamine, in a suitable solvent such as diethyl ether or ethanol. [4][10]The resulting phenylhydrazone can then be further modified to enhance its biological activity.
Safety and Handling: A Trustworthy System
Working with substituted hydrazines and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
-
Ventilation: All steps, particularly those involving volatile solvents or heating, must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a suspected irritant. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Waste Disposal: All chemical waste, including residual reactants and solvents, must be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a high-value intermediate for the synthesis of diverse and effective agrochemicals. Its utility in the Fischer indole synthesis and the creation of bioactive phenylhydrazones provides chemists with a reliable tool for developing novel crop protection agents. The protocols and principles outlined in this guide are designed to empower researchers to leverage this compound's synthetic potential safely and efficiently, contributing to the advancement of agricultural science.
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synthesis of heterocyclic compounds from (4-Chloro-2-methylphenyl)hydrazine hydrochloride
An Application Guide for the Synthesis of Heterocyclic Compounds from (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Introduction: The Versatility of a Substituted Hydrazine in Heterocyclic Chemistry
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a highly valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its substituted phenyl ring allows for the introduction of specific steric and electronic features into the target molecules, making it a key building block in medicinal chemistry and materials science. Heterocyclic compounds are foundational to drug discovery, with a vast number of approved pharmaceuticals containing these scaffolds.[1][2] The strategic placement of the chloro and methyl groups on the phenylhydrazine core influences the reactivity and ultimate biological activity of the resulting heterocycles, such as indoles, pyrazoles, and indazoles.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore the core synthetic transformations of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, grounded in established chemical principles and supported by authoritative references.
PART 1: The Starting Material: Preparation and Handling
Before its use in complex cyclizations, it is crucial to understand the preparation and properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride. It is typically synthesized from the corresponding aniline, 4-chloro-2-methylaniline, through a two-step diazotization and reduction sequence.[3][4]
Protocol 1: Synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Principle: This protocol details the conversion of 4-chloro-2-methylaniline to its corresponding diazonium salt, which is then reduced in situ to the desired hydrazine hydrochloride. Careful temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.[4]
Materials and Reagents:
-
4-chloro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Diazotization:
-
In a three-necked flask, dissolve 4-chloro-2-methylaniline (1 equivalent) in 6 M aqueous HCl.
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel. The temperature must be maintained below 0 °C throughout the addition.
-
Stir the resulting mixture for an additional 30 minutes at -5 °C. The formation of the diazonium salt is complete when a drop of the solution turns starch-iodide paper blue.[3]
-
-
Reduction:
-
In a separate beaker, prepare a solution of tin(II) chloride (2.5 equivalents) in concentrated HCl.
-
Add the SnCl₂ solution dropwise to the cold diazonium salt solution. A precipitate will begin to form.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.[3]
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold 1 M HCl solution to remove any unreacted starting materials or soluble byproducts.
-
Dry the product in a vacuum oven to yield (4-Chloro-2-methylphenyl)hydrazine hydrochloride as a solid, which can be used directly in subsequent steps without further purification.[3]
-
Causality and Insights: The use of SnCl₂ as a reducing agent is a classic and effective method for converting diazonium salts to hydrazines. The acidic conditions maintained throughout the process ensure the stability of the final product as its hydrochloride salt, which is generally more stable and less prone to oxidation than the free base.
PART 2: The Fischer Indole Synthesis: A Gateway to Substituted Indoles
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5] This reaction proceeds through a remarkable series of transformations, including hydrazone formation, tautomerization, and a[6][6]-sigmatropic rearrangement.[7]
Mechanistic Pathway of the Fischer Indole Synthesis
The reaction begins with the acid-catalyzed condensation of (4-Chloro-2-methylphenyl)hydrazine with a ketone to form a hydrazone. This is followed by tautomerization to an ene-hydrazine, the key intermediate for the subsequent sigmatropic rearrangement.
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Application Note: A Scaled-Up Approach to 7-Chloro-5-methylindole via Fischer Indole Synthesis
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Development
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence in treatments for a wide array of conditions, from cancer to neurological disorders, underscores the continued importance of robust and scalable synthetic routes to functionalized indoles.[2] The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely employed methods for constructing the indole nucleus due to its versatility and the ready availability of starting materials.[1][2][3][4][5][6][7] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, has been adapted for numerous industrial processes.[2]
This application note provides a detailed protocol and in-depth scientific rationale for the scale-up of the Fischer indole synthesis to produce 7-chloro-5-methylindole, a potentially valuable intermediate in drug discovery, using (4-chloro-2-methylphenyl)hydrazine hydrochloride as the starting material. We will delve into the critical process parameters, safety considerations, and the underlying chemical principles that ensure a successful and efficient scale-up.
Reaction Overview: Synthesis of 7-Chloro-5-methylindole
The overall transformation involves the reaction of (4-chloro-2-methylphenyl)hydrazine hydrochloride with an appropriate ketone, in this case, acetone, to form the corresponding hydrazone. This intermediate, often generated in situ, then undergoes an acid-catalyzed intramolecular cyclization to yield the final product, 7-chloro-5-methylindole.
Reaction Scheme:
(4-Chloro-2-methylphenyl)hydrazine hydrochloride + Acetone → 7-Chloro-5-methylindole
Detailed Scale-Up Protocol
This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or a suitable Brønsted/Lewis acid catalyst (e.g., sulfuric acid, zinc chloride)[4][5][7][8]
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Activated carbon (optional, for decolorization)
-
Hexanes or heptanes (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Inert gas (nitrogen or argon) supply
-
Heating/cooling circulator
-
Separatory funnel (appropriate for the scale)
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Crystallization vessel
Experimental Workflow
Caption: Experimental workflow for the scaled-up synthesis of 7-chloro-5-methylindole.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (nitrogen or argon).
-
Charging Reagents: Charge the reactor with (4-chloro-2-methylphenyl)hydrazine hydrochloride (1.0 equivalent) and toluene (5-10 volumes). Begin agitation.
-
Hydrazone Formation: Add acetone (1.1-1.5 equivalents) to the slurry. Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 1-2 hours to ensure complete formation of the hydrazone. Water will be generated during this step and can be removed by azeotropic distillation if a Dean-Stark trap is used, which can drive the equilibrium towards product formation.
-
Cyclization: After hydrazone formation, slowly and carefully add polyphosphoric acid (PPA) (2-4 equivalents by weight) to the reaction mixture. The addition of PPA is exothermic and should be controlled to maintain a manageable reaction temperature. Once the addition is complete, continue to heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the hydrazone intermediate is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Slowly and cautiously quench the reaction by adding it to a mixture of crushed ice and water. The use of PPA can result in a thick, viscous mixture, so ensure vigorous stirring during the quench.
-
Neutralization: Carefully neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as significant gas evolution (CO2) will occur.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2 x 3 volumes). Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot toluene and, if necessary, treat with activated carbon to remove colored impurities. Filter while hot and then add hexanes or heptanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum to a constant weight.
Critical Process Parameters for Scale-Up
| Parameter | Recommended Range | Rationale |
| Hydrazine to Ketone Ratio | 1 : 1.1-1.5 | An excess of the ketone ensures complete consumption of the limiting hydrazine starting material. |
| Solvent Volume | 5-10 volumes | Balances reaction concentration for optimal kinetics with ease of handling and heat transfer at scale. |
| Catalyst Loading | 2-4 equivalents (by weight) of PPA | Sufficient acid is crucial for both the tautomerization and the[3][3]-sigmatropic rearrangement steps.[5][8] |
| Reaction Temperature | Reflux (Toluene: ~110 °C) | Elevated temperatures are typically required to overcome the activation energy of the[3][3]-sigmatropic rearrangement.[9] |
| Reaction Time | 2-4 hours (post-catalyst addition) | Dependent on scale and efficiency of heat transfer. Reaction completion should be monitored analytically. |
Scientific Discussion: The "Why" Behind the Protocol
Mechanism of the Fischer Indole Synthesis:
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with a ketone or aldehyde to form a hydrazone.[5][7][8]
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer (ene-hydrazine) under acidic conditions.[5][8]
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step where the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, similar to a Claisen rearrangement, to form a di-imine intermediate.[3][5][8]
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[3][8]
-
Elimination of Ammonia: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable aromatic indole ring.[3][5][8]
Caption: Simplified mechanism of the Fischer indole synthesis.
Causality Behind Experimental Choices:
-
Choice of Catalyst: Polyphosphoric acid is a common choice for the Fischer indole synthesis as it serves as both a catalyst and a dehydrating agent, which can be beneficial.[5][8] However, other strong Brønsted acids like sulfuric acid or Lewis acids such as zinc chloride can also be effective.[4][5][7] The choice of catalyst can significantly impact the reaction rate and yield, and may require optimization for a specific substrate.
-
Solvent Selection: Toluene is a suitable solvent for this reaction as its boiling point provides the necessary thermal energy for the rearrangement step and it allows for the azeotropic removal of water. An eco-friendly industrial Fischer indole cyclization process has been reported using toluene as both a cosolvent and extraction solvent, minimizing wastewater.[10]
-
Control of Exotherms: The addition of the acid catalyst, particularly at scale, can be highly exothermic. Slow, controlled addition and efficient heat removal via a jacketed reactor are critical to prevent runaway reactions and ensure safety.
-
Workup and Purification: The quenching and neutralization steps are crucial for removing the acid catalyst and isolating the product. Recrystallization is a robust and scalable method for obtaining a high-purity final product.
Potential Challenges and Troubleshooting:
-
Isomer Formation: Depending on the substitution pattern of the starting hydrazine and the ketone, the formation of isomeric indole products is possible. For the reaction of (4-chloro-2-methylphenyl)hydrazine with an unsymmetrical ketone, a mixture of regioisomers could be obtained. However, with a symmetrical ketone like acetone, this is not a concern.
-
Tar Formation: The strongly acidic and high-temperature conditions of the Fischer indole synthesis can sometimes lead to the formation of polymeric byproducts or "tar." This can be minimized by careful control of the reaction temperature and time.
-
Incomplete Reaction: If the reaction stalls, it may be due to insufficient catalyst or inadequate temperature. Analytical monitoring is key to determining the appropriate reaction endpoint.
Safety Considerations
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a hazardous substance and should be handled with appropriate care. Avoid inhalation, ingestion, and skin contact.
-
Polyphosphoric acid is highly corrosive. Use appropriate PPE, including gloves, goggles, and a lab coat.
-
The quenching of PPA with water is highly exothermic and can cause splattering. Perform this step slowly and with caution in a well-ventilated area.
-
Toluene is a flammable solvent. Ensure all heating is done using a controlled heating mantle or circulator and that there are no ignition sources in the vicinity.
Conclusion
The Fischer indole synthesis is a powerful and adaptable method for the preparation of substituted indoles. This application note provides a comprehensive and scalable protocol for the synthesis of 7-chloro-5-methylindole from (4-chloro-2-methylphenyl)hydrazine hydrochloride. By understanding the underlying mechanism and paying close attention to critical process parameters and safety considerations, researchers and drug development professionals can confidently and efficiently scale this important transformation.
References
- An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development.
- A Review of the Indole Synthesis Reaction System.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Indole synthesis: a review and proposed classific
- Fischer indole synthesis applied to the total synthesis of n
- Fischer indole synthesis. Wikipedia.
- Understanding and Interrupting the Fischer Azaindoliz
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Fischer Indole Synthesis with (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, focusing specifically on the synthesis of substituted indoles using (4-Chloro-2-methylphenyl)hydrazine hydrochloride. As Senior Application Scientists, we have structured this guide to address common challenges and explain the causality behind experimental choices to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with (4-Chloro-2-methylphenyl)hydrazine hydrochloride is resulting in a very low yield. What are the most common causes?
A1: Low yields in this specific synthesis are a frequent challenge and can stem from several factors, often related to the electronic properties of your substituted hydrazine and the sensitivity of the reaction intermediates.[1][2] The primary culprits are typically:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are critical for facilitating the key[3][3]-sigmatropic rearrangement.[4] The (4-Chloro-2-methylphenyl)hydrazine has competing electronic effects: the chloro group is electron-withdrawing, which can slow the reaction, while the methyl group is electron-donating. This balance often requires empirical optimization of the acid catalyst to find one strong enough to promote cyclization without causing degradation.[2][5]
-
Inappropriate Reaction Temperature: The Fischer indole synthesis requires heat, but excessive temperatures can lead to the decomposition of the hydrazone intermediate or the final indole product, often resulting in tar formation.[6] Careful temperature control is paramount.[7]
-
Purity of Starting Materials: The Fischer indole synthesis is highly sensitive to impurities.[1][8] The (4-Chloro-2-methylphenyl)hydrazine hydrochloride should be of high purity, and the ketone or aldehyde reactant must be free of contaminants that could lead to side reactions, such as aldol condensations.[8]
-
Atmosphere Control: Indoles, particularly electron-rich ones, can be susceptible to air oxidation, which can lower the isolated yield and introduce colored impurities.[8] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.[1]
Q2: I'm observing multiple spots on my TLC, suggesting significant side product formation. What are these byproducts and how can I minimize them?
A2: Side product formation is a common issue. With unsymmetrical ketones, the formation of regioisomers is a primary concern.[8] However, other side reactions can also occur:
-
Incomplete Cyclization: The reaction may stall after the[3][3]-sigmatropic rearrangement, leaving di-imine intermediates in the mixture. This is often due to insufficient acid strength or temperature.
-
N-N Bond Cleavage: While the[3][3]-sigmatropic rearrangement is the desired pathway, a competing side reaction is the cleavage of the weak N-N bond in the ene-hydrazine intermediate.[9] This is exacerbated by overly harsh acidic conditions or substrates with strong electron-donating groups that stabilize the cleavage products.[2][9]
-
Redox Reactions & Dimerization: Under certain conditions, side reactions involving intermolecular processes can lead to dimeric or polymeric materials, contributing to the "tar" often seen in problematic reactions.
Minimization Strategies:
-
Use a One-Pot Procedure: To minimize the decomposition of the potentially unstable hydrazone intermediate, consider a one-pot procedure where the hydrazone is formed and cyclized in the same vessel without isolation.[1][10]
-
Optimize Acid Addition: Add the acid catalyst portion-wise or ensure it is well-mixed to avoid localized high concentrations that can promote side reactions.
-
Control Regioselectivity: When using an unsymmetrical ketone, the choice of acid can influence the ratio of the resulting indole isomers. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[8]
Q3: How do the chloro and methyl substituents on the phenylhydrazine specifically impact the reaction?
A3: The substituents on the aryl ring have a profound electronic impact on the reaction mechanism:
-
4-Chloro Group (Electron-Withdrawing): This group deactivates the aromatic ring, making the initial hydrazone formation slightly slower. More importantly, it can disfavor the key protonation steps and the subsequent[3][3]-sigmatropic rearrangement, which involves the formation of a positive charge. Consequently, harsher conditions (stronger acid or higher temperature) may be required compared to unsubstituted phenylhydrazine.[5]
-
2-Methyl Group (Electron-Donating & Steric Hindrance): The methyl group is electron-donating, which helps to activate the ring and can facilitate the rearrangement step. However, its position at the ortho position introduces steric hindrance. This can influence the regioselectivity of the cyclization if an unsymmetrical ketone is used, potentially directing the reaction toward the less hindered position.
The net effect is a delicate balance. You must provide enough energy and catalytic activity to overcome the deactivating effect of the chlorine without causing degradation accelerated by the activating methyl group.
Troubleshooting Guide
This workflow provides a logical sequence for diagnosing and solving common issues with the synthesis.
Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.
Detailed Troubleshooting Steps
| Problem Encountered | Potential Cause | Suggested Solution & Rationale |
| No reaction or very low conversion | Insufficiently active catalyst. | The deactivating chloro group may require a stronger acid. Switch from a weak Brønsted acid (like acetic acid) to a stronger one (p-TsOH, H₂SO₄) or a Lewis acid (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often very effective for difficult cyclizations.[1][5][11] |
| Reaction temperature too low. | The[3][3]-sigmatropic rearrangement has a significant activation energy.[1] Cautiously increase the temperature in 10°C increments while monitoring by TLC. For some substrates, a specific temperature, like 80°C, may be optimal.[5][7] | |
| Significant tar/polymer formation | Temperature is too high or reaction time is too long. | Excessive heat degrades the starting materials, intermediates, and/or the product.[6] Reduce the temperature or shorten the reaction time. Monitor closely with TLC to stop the reaction once the starting material is consumed. |
| Acid catalyst is too harsh or concentrated. | Highly concentrated strong acids can promote polymerization and other side reactions. Try a milder acid (e.g., acetic acid as both solvent and catalyst) or use a lower concentration of the strong acid.[5] | |
| Formation of multiple indole isomers | Use of an unsymmetrical ketone. | The regioselectivity is influenced by steric effects and the acidity of the medium.[8] A weakly acidic medium may favor one isomer, while a stronger acid may favor the other. This often requires empirical screening to optimize for the desired isomer. Using a symmetrical ketone, if possible, avoids this issue entirely.[5] |
| Difficulty in product purification | Oxidation of the indole product. | The final indole product can oxidize upon exposure to air, leading to colored impurities that are difficult to separate.[8] Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). During purification, work quickly and consider using de-gassed solvents. |
Experimental Protocols & Data
Core Reaction Mechanism
The synthesis proceeds through several key steps, starting with the formation of a hydrazone, which is the cornerstone of the entire process.
Caption: The core mechanistic pathway of the Fischer Indole Synthesis.[3][12][13]
Recommended Starting Protocol: Synthesis of 6-Chloro-4-methyl-2,3-disubstituted Indole
This protocol is a robust starting point and is adapted from established procedures.[14] It utilizes a one-pot approach to maximize efficiency.
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
An appropriate ketone (e.g., 2-pentanone for 2-ethyl-3-methyl substitution)
-
Acid Catalyst (e.g., Glacial Acetic Acid or Polyphosphoric Acid)
-
Solvent (e.g., Ethanol, Toluene, or Acetic Acid)
Procedure:
-
Hydrazone Formation (One-Pot):
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq).
-
Add the chosen solvent (e.g., ethanol, 10 mL per gram of hydrazine).
-
Add the ketone (1.05 eq) dropwise to the stirred suspension.
-
Add a few drops of glacial acetic acid to catalyze the hydrazone formation.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows consumption of the hydrazine. The formation of a precipitate is common.[14] Do not isolate the intermediate.
-
-
Cyclization:
-
To the crude hydrazone mixture, add the primary cyclization catalyst.
-
Option A (Milder): Use glacial acetic acid as the solvent and heat the mixture to reflux for 2-4 hours.[8]
-
Option B (Harsher): If using a different solvent like toluene, add Polyphosphoric Acid (PPA) or p-toluenesulfonic acid (p-TsOH) (0.5 - 2.0 eq) and heat to 80-110°C.
-
Monitor the reaction progress by TLC until the hydrazone spot has been consumed and the indole product spot is maximized.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Catalyst and Solvent Selection Guide
The interplay between the acid catalyst and solvent is a critical parameter for optimization.
| Catalyst Type | Examples | Recommended Solvent(s) | Pros | Cons |
| Brønsted Acid | p-TsOH, H₂SO₄, HCl | Acetic Acid, Toluene, Ethanol | Widely available, strong proton source. | Can cause degradation/tarring if too concentrated or hot. |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, FeCl₃ | Dichloromethane, Toluene | Effective for many substrates, can be milder than strong Brønsted acids. | Stoichiometric amounts often needed, work-up can be more complex. |
| Combined | Polyphosphoric Acid (PPA) | Neat (no solvent) or Toluene | Excellent dehydrating agent and acid; highly effective for reluctant substrates. | Viscous and difficult to handle; work-up requires careful quenching. |
| Solvent/Catalyst | Glacial Acetic Acid | Acetic Acid | Serves as both solvent and catalyst, simplifying the reaction setup.[5] | May not be acidic enough for deactivated substrates. |
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Retrieved from [Link]
-
ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
PubMed. (2008). A three-component Fischer indole synthesis. Retrieved from [Link]
-
RSC Publishing. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
MDPI. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
NIH. (2014). Why Do Some Fischer Indolizations Fail? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fischer Indole Synthesis with (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Welcome to the technical support guide for the Fischer Indole Synthesis, with a specific focus on troubleshooting reactions involving (4-Chloro-2-methylphenyl)hydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during this versatile yet often complex transformation. Here, we move beyond simple protocols to explain the causality behind common side reactions and provide field-proven solutions to optimize your synthesis.
Troubleshooting Guide: Common Side Reactions & Solutions
The Fischer indole synthesis is a powerful method for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] The key steps involve the formation of a phenylhydrazone, which then isomerizes to an enamine.[2][3] Following protonation, a crucial[4][4]-sigmatropic rearrangement occurs, leading to a di-imine intermediate that cyclizes and eliminates ammonia to form the aromatic indole.[5][6] However, the substituents on the (4-Chloro-2-methylphenyl)hydrazine present unique challenges that can lead to specific side reactions.
Question 1: My reaction is producing a mixture of two isomeric indoles that are difficult to separate. What is happening and how can I control the regioselectivity?
Answer: This is the most common issue when using asymmetrically substituted phenylhydrazines like (4-Chloro-2-methylphenyl)hydrazine. The formation of regioisomers occurs because the key[4][4]-sigmatropic rearrangement can proceed in two different directions, leading to cyclization at either the C3 or C5 position relative to the methyl group.
Causality: The enamine intermediate, formed from the hydrazone, can be protonated and initiate the rearrangement involving either of the two ortho-positions to the hydrazine nitrogen.
-
Pathway A (Favored): Cyclization occurs at the position para to the chloro group and ortho to the methyl group. The electron-donating nature of the methyl group can stabilize the transition state of the rearrangement at the adjacent carbon.
-
Pathway B (Disfavored): Cyclization occurs at the position ortho to the chloro group. The electron-withdrawing nature of the chlorine atom disfavors the development of positive charge at this position during the rearrangement, generally making this pathway less favorable.
Caption: Competing pathways leading to regioisomer formation.
Troubleshooting Protocol:
-
Catalyst Choice: The choice of acid catalyst is critical.[7] Lewis acids like ZnCl₂, BF₃·OEt₂, or AlCl₃ often provide higher regioselectivity than Brønsted acids (HCl, H₂SO₄).[8] Lewis acids can coordinate with the hydrazine nitrogens, creating a more sterically demanding transition state that favors the less hindered pathway (Pathway A).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway (Pathway B), leading to a decrease in selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state. Experiment with less polar solvents like toluene or xylene in combination with a Lewis acid catalyst.
| Parameter | Condition for Higher Selectivity | Rationale |
| Acid Catalyst | Lewis Acids (ZnCl₂, BF₃·OEt₂) | Creates a bulkier, more organized transition state, amplifying steric and electronic differences. |
| Temperature | Lower (e.g., 80-100 °C) | Exploits the difference in activation energies between the two pathways. |
| Solvent | Non-polar (Toluene, Xylene) | Can minimize non-specific solvation effects that might lower selectivity. |
Question 2: My reaction is not proceeding to completion, and I'm isolating unreacted hydrazone or starting materials. What's going wrong?
Answer: Failure to drive the reaction to completion often points to issues with the acid catalyst, temperature, or the presence of inhibitors like water.
Causality: The Fischer indole synthesis is an equilibrium-driven process, especially in the initial hydrazone formation and the final ammonia elimination steps.[9] Insufficient acid strength or concentration fails to adequately protonate the enamine for the key rearrangement step. Water can hydrolyze the hydrazone intermediate back to the starting hydrazine and carbonyl compound.
Caption: Troubleshooting workflow for stalled reactions.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use freshly opened or distilled carbonyl compounds. If using a Brønsted acid like HCl, consider using a solution in an organic solvent (e.g., HCl in dioxane) rather than aqueous HCl.
-
Acid Stoichiometry and Strength: If using a hydrochloride salt like (4-Chloro-2-methylphenyl)hydrazine hydrochloride, remember that one equivalent of acid is already present. However, the cyclization step often requires a stronger acid or a Lewis acid catalyst.[10] Consider using polyphosphoric acid (PPA) or Eaton's reagent, which act as both strong acids and dehydrating agents.
-
Increase Temperature: The[4][4]-sigmatropic rearrangement and ammonia elimination steps are often the most energy-intensive. If the reaction stalls at the enamine stage, a gradual increase in temperature may be necessary to drive it to completion. Monitor by TLC to avoid decomposition.
Question 3: My reaction mixture is turning into a dark, intractable tar, and my yield is very low. How can I prevent this?
Answer: Tar formation is a common sign of decomposition, often caused by excessively harsh reaction conditions. The electron-rich indole product itself can be sensitive to strong acids and high temperatures, leading to polymerization.
Causality: The combination of strong acid and high heat can cause a variety of undesired side reactions, including protonation of the indole product followed by electrophilic attack on another indole molecule, initiating polymerization. The starting materials or intermediates may also degrade under these conditions.
Troubleshooting Protocol:
-
One-Pot vs. Two-Step Procedure: While one-pot reactions are efficient, they subject the starting materials to harsh conditions for extended periods.[11] Consider a two-step approach:
-
Step 1: Form the hydrazone first under milder conditions (e.g., in ethanol or acetic acid at room temperature to 60 °C).
-
Step 2: Isolate the hydrazone and then subject it to the stronger acid and higher temperature required for the cyclization. This minimizes the exposure of sensitive components to harsh conditions.
-
-
Optimize Acid and Temperature: This is a delicate balance. Use the minimum amount of acid and the lowest temperature required for the reaction to proceed at a reasonable rate. See the table below for starting points.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC. Once the starting hydrazone is consumed and the product spot is maximized, work up the reaction immediately.
Recommended Starting Conditions to Minimize Tarring
| Catalyst | Solvent | Temperature Range (°C) | Notes |
| Acetic Acid | Acetic Acid | 80 - 118 °C | Good for initial hydrazone formation and sometimes cyclization.[3] |
| ZnCl₂ | Toluene | 80 - 110 °C | Milder Lewis acid conditions, often improves yield and selectivity.[8] |
| PPA | (Neat) | 80 - 120 °C | Highly effective but can be harsh. Use with caution and monitor closely. |
Frequently Asked Questions (FAQs)
Q1: Do I need to freebase my (4-Chloro-2-methylphenyl)hydrazine hydrochloride before the reaction? No, it is generally not necessary and often not recommended. The hydrochloride salt is typically more stable and easier to handle than the freebase. The initial condensation to the hydrazone can often be carried out in the presence of the HCl salt, sometimes with a buffer like sodium acetate. For the cyclization step, the HCl is a Brønsted acid catalyst, though you may need to add a stronger Lewis or Brønsted acid to drive the reaction efficiently.[1][8]
Q2: What is the best way to purify the final chloro-methyl-substituted indole product? Purification can be challenging due to the presence of regioisomers and baseline impurities.
-
Work-up: After the reaction is complete, cool the mixture and carefully neutralize the acid with a base like NaOH or Na₂CO₃ solution.[12]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.[13]
-
Chromatography: Column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The two regioisomers, if present, will likely have slightly different polarities and can often be separated with careful chromatography.[12]
Q3: I see an unexpected byproduct that corresponds to aniline (4-chloro-2-methylaniline). Where is this coming from? The formation of the corresponding aniline is a known side reaction or failure mode of the Fischer synthesis.[14][15] It can arise from the cleavage of the N-N bond in the hydrazone or a related intermediate via a reductive or hydrolytic pathway, especially if the key[4][4]-sigmatropic rearrangement is slow or fails to occur. This is often observed when the carbonyl partner creates a very stable enamine that is resistant to rearrangement. If you observe significant aniline formation, re-evaluate your catalyst and temperature conditions to better favor the productive rearrangement pathway.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Retrieved from [Link]
-
Molbase. (n.d.). 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53459-53499. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
D’Andrea, P., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(21), 4962-4965. Retrieved from [Link]
-
Du, Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
-
Du, Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(21), 8142-8145. Retrieved from [Link]
-
Wikipedia. (n.d.). Aza-Cope rearrangement. Retrieved from [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2299-2308. Retrieved from [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Indole Products from (4-Chloro-2-methylphenyl)hydrazine hydrochloride Reactions
Welcome to the technical support center for the purification of indole products derived from the Fischer indole synthesis utilizing (4-Chloro-2-methylphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target indole with high purity and yield.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine (in this case, (4-Chloro-2-methylphenyl)hydrazine hydrochloride) and a suitable ketone or aldehyde.[2][4] While powerful, this reaction is often accompanied by the formation of side products and can present purification challenges.[3][5] This guide will address these specific purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your indole product in a direct question-and-answer format.
Q1: My final indole product is a dark, oily residue and is difficult to handle. What is the likely cause and how can I resolve this?
A1: The presence of a dark, oily, or tarry product is a common issue in Fischer indole synthesis and typically indicates the formation of polymeric byproducts or degradation of the starting materials or product.[6]
-
Probable Cause:
-
Excessively High Reaction Temperatures: The Fischer indole synthesis is temperature-sensitive.[5][6] Overheating can lead to decomposition and polymerization.
-
Prolonged Reaction Times: Extended heating can also contribute to the degradation of the desired product.[5]
-
Strongly Acidic Conditions: While an acid catalyst is necessary, overly harsh acidic conditions can promote side reactions and decomposition, especially with sensitive substrates.[1][6]
-
-
Solutions:
-
Optimize Reaction Temperature: Carefully control and monitor the reaction temperature. It is often beneficial to start with conditions reported in the literature for similar substrates and then empirically optimize.[7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the starting material is consumed to avoid prolonged heating.[5]
-
Screen Acid Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[2][3][7] For sensitive substrates, a milder acid like acetic acid might be sufficient to prevent side reactions.[6][7] Polyphosphoric acid (PPA) is also an effective catalyst for cyclization.[5][7]
-
Initial Purification: Before attempting column chromatography or recrystallization, try an initial workup to remove the bulk of the tar. This can involve dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate), washing with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. The organic layer can then be dried and concentrated.
-
Q2: I am seeing multiple spots on my TLC plate after the reaction, and I am struggling to separate my product using column chromatography. What are some common side products and how can I improve separation?
A2: The formation of multiple products is a frequent challenge. These can include isomers, unreacted starting materials, and various byproducts.[5]
-
Common Side Products:
-
Positional Isomers: If an unsymmetrical ketone is used, the formation of two different indole regioisomers is possible.[7]
-
Unreacted Arylhydrazone Intermediate: Incomplete cyclization will leave the arylhydrazone in the reaction mixture.
-
Aldol Condensation Products: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[5]
-
Friedel-Crafts Type Products: The strong acid catalyst can sometimes promote unwanted aromatic substitution reactions.[5]
-
-
Improving Chromatographic Separation:
-
Stationary Phase Selection:
-
Silica Gel: This is the most common choice for normal-phase chromatography. However, its acidic nature can sometimes cause degradation of electron-rich indoles.[8]
-
Alumina: A good alternative for acid-sensitive indoles, available in neutral, basic, or acidic forms.[8]
-
Reversed-Phase Silica (C18): Suitable for more polar indole derivatives, using polar mobile phases like water/methanol or water/acetonitrile.[8]
-
-
Mobile Phase Optimization:
-
Systematic Screening: Use TLC to test a range of solvent systems. A common starting point for silica gel is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Gradient Elution: For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[9]
-
-
Sample Loading: For products that are not fully soluble in the mobile phase, you can dissolve the crude material in a minimal amount of a stronger solvent (like dichloromethane or acetone), add a small amount of silica gel to form a slurry, and then evaporate the solvent. The resulting free-flowing powder can be dry-loaded onto the column.[9]
-
Q3: My product yield is very low after purification. Where could I be losing my product?
A3: Low recovery can be attributed to several factors, from the reaction conditions to the purification technique itself.[10]
-
Potential Causes and Solutions:
-
Incomplete Reaction: As discussed in Q1, suboptimal reaction conditions can lead to low conversion. Re-evaluate your temperature, catalyst, and reaction time.[5]
-
Improper Work-up: Ensure that the pH is properly adjusted during the work-up to ensure your indole product is in the organic phase during extraction.
-
Losses During Purification:
-
Column Chromatography: The product may be strongly adsorbed onto the stationary phase, especially if it is highly polar. Using a more polar eluent or a different stationary phase can help.[8] Mechanical losses during transfers can also be significant.[10]
-
Recrystallization: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.[10] It is crucial to test the solubility in various solvents to find an appropriate one where the product is soluble when hot but sparingly soluble when cold.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for indole products from this reaction?
A1: For most indole derivatives synthesized via the Fischer method, flash column chromatography on silica gel is the most versatile and widely used purification technique.[1][12] It allows for the separation of the desired product from unreacted starting materials, isomers, and other byproducts based on differences in polarity.[12] For crystalline indole products, recrystallization can be an excellent and often more scalable method to obtain highly pure material.[11][13]
Q2: How can I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC) .[8] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target indole. This typically allows for good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
Q3: My indole is acid-sensitive. How should I adjust my purification strategy?
A3: If your indole derivative is sensitive to acid, you should avoid using standard silica gel for chromatography.[8]
-
Use Neutral or Basic Alumina: Alumina is a good alternative stationary phase for acid-sensitive compounds.[8]
-
Deactivate Silica Gel: You can neutralize the acidic sites on silica gel by pre-eluting the column with a solvent system containing a small amount of a tertiary amine, such as triethylamine (1-3%).[9]
Q4: Can I use a one-pot procedure for the Fischer indole synthesis to simplify the process?
A4: Yes, a "one-pot" procedure, where the initial formation of the hydrazone and the subsequent cyclization occur in the same reaction vessel without isolation of the intermediate, is a common and efficient approach.[5][14] This can minimize handling losses and save time.[5]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude indole product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). For less soluble compounds, a dry-loading technique is recommended.[9]
-
Elute the Column: Carefully add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify the fractions containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which your indole product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11] Common solvents include ethanol, methanol, isopropanol, hexanes, or mixtures thereof.
-
Dissolve the Crude Product: Place the crude indole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Product: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvents for Indole Purification
| Purification Method | Solvent/Solvent System | Purpose |
| Column Chromatography | Hexanes/Ethyl Acetate | General purpose normal-phase elution. |
| Dichloromethane/Methanol | For more polar indoles. | |
| Toluene/Ethyl Acetate | Alternative non-polar/polar system. | |
| Recrystallization | Ethanol/Water | For moderately polar indoles. |
| Isopropanol | Good for a range of indole polarities. | |
| Hexanes or Heptane | For non-polar indoles. |
Visualizations
Workflow for Troubleshooting Indole Purification
Caption: A decision-making workflow for troubleshooting the purification of indole products.
General Purification Scheme
Caption: A general schematic of the workflow from synthesis to purified indole product.
References
- BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
- BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- BenchChem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
- BenchChem. (n.d.). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 14. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Troubleshooting Failed Fischer Indole Reactions with (4-Chloro-2-methylphenyl)hydrazine hydrochloride
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically when using (4-Chloro-2-methylphenyl)hydrazine hydrochloride. Here, we address common failure points through a structured question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole reaction with (4-Chloro-2-methylphenyl)hydrazine hydrochloride is not yielding any product. What are the most common initial checks?
A1: When a Fischer indole synthesis fails to produce the desired indole, several fundamental factors should be immediately investigated:
-
Purity of Starting Materials: Impurities in either the (4-Chloro-2-methylphenyl)hydrazine hydrochloride or the carbonyl compound can completely halt the reaction.[1][2][3] It is highly recommended to use freshly purified reagents. The hydrochloride salt of the hydrazine is generally more stable than the free base.[4]
-
Acid Catalyst: The choice and strength of the acid catalyst are critical.[5][6][7][8] The reaction is acid-catalyzed, and using an inappropriate or insufficient amount of acid will prevent the necessary cyclization.[1][9]
-
Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to drive the key[7][7]-sigmatropic rearrangement.[1][10] If the temperature is too low, the reaction may not proceed at a reasonable rate.[10]
Q2: I'm observing a complex mixture of byproducts and very little of my desired indole. What are the likely side reactions?
A2: The formation of multiple products is a common issue. Key side reactions to consider are:
-
N-N Bond Cleavage: This is a significant competing pathway that can be exacerbated by certain substituents on the phenylhydrazine ring.[1] It leads to the formation of anilines and other degradation products.
-
Aldol Condensation: If your aldehyde or ketone possesses α-hydrogens, it can undergo self-condensation under the acidic reaction conditions, consuming your starting material.[1][3]
-
Formation of Regioisomers: When using an unsymmetrical ketone, there is a possibility of forming two different indole regioisomers.[1] The ratio of these isomers is influenced by the acid catalyst and reaction temperature.[11]
Q3: How do the chloro and methyl substituents on the (4-Chloro-2-methylphenyl)hydrazine hydrochloride affect the reaction?
A3: The electronic nature of substituents on the phenylhydrazine ring plays a crucial role:
-
Electron-Withdrawing Groups (EWGs): The chloro group is an electron-withdrawing group. Generally, EWGs can slow down the desired rearrangement step, potentially necessitating harsher reaction conditions (e.g., stronger acid, higher temperature).[1] However, they also tend to disfavor the undesired N-N bond cleavage.[1]
-
Electron-Donating Groups (EDGs): The methyl group is an electron-donating group. EDGs can increase the rate of the[7][7]-sigmatropic rearrangement.[11][12] However, they can also stabilize intermediates in a way that promotes N-N bond cleavage, which can lower the overall yield.[1][13]
The combined effect of the chloro and methyl groups on (4-Chloro-2-methylphenyl)hydrazine hydrochloride will be a balance of these opposing electronic influences.
In-Depth Troubleshooting Guides
Scenario 1: No Reaction or Incomplete Conversion
If you are recovering your starting materials or observing only the intermediate hydrazone, consider the following systematic approach to troubleshoot the issue.
Caption: A stepwise workflow for troubleshooting failed Fischer indole syntheses.
Detailed Steps:
-
Reagent Purity Verification:
-
Rationale: Impurities can act as catalyst poisons or participate in side reactions.[1][3]
-
Action:
-
Recrystallize the (4-Chloro-2-methylphenyl)hydrazine hydrochloride. A general procedure involves dissolving the crude salt in a minimal amount of hot water, treating with activated charcoal, filtering, and then adding concentrated hydrochloric acid to induce precipitation upon cooling.[14]
-
Distill the aldehyde or ketone immediately before use.
-
-
-
Acid Catalyst Optimization:
| Acid Catalyst Type | Examples | Considerations |
| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid, Polyphosphoric acid (PPA) | PPA is often very effective but can make the workup more challenging.[4][5][6][7] |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃) | Often used in stoichiometric amounts. Anhydrous conditions are crucial.[5][6][7] |
-
Temperature and Reaction Time Adjustment:
-
Rationale: The[7][7]-sigmatropic rearrangement has a significant activation energy barrier that must be overcome.[1][2] However, excessive heat can lead to degradation.[10]
-
Action:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, incrementally increase the temperature. A good starting point is often refluxing in a solvent like acetic acid.[4]
-
Consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[2]
-
-
-
In Situ Hydrazone Formation:
-
Rationale: Some phenylhydrazone intermediates are unstable and can decompose upon isolation.[1] Forming the hydrazone in the same pot as the cyclization can circumvent this issue.[15]
-
Action: Add the (4-Chloro-2-methylphenyl)hydrazine hydrochloride and the carbonyl compound directly to the acidic reaction medium and heat.[6]
-
Scenario 2: Low Yield and Formation of Byproducts
When the desired indole is formed but in low yield alongside other products, the focus shifts to minimizing side reactions.
Caption: The Fischer indole synthesis pathway and common competing side reactions.
Detailed Steps:
-
Modify Reaction Conditions to Favor Cyclization:
-
Rationale: The balance between the desired cyclization and side reactions like N-N bond cleavage can be tipped by adjusting reaction conditions.
-
Action:
-
Use a milder acid catalyst (e.g., acetic acid) and lower the reaction temperature.[1] This can sometimes suppress N-N bond cleavage, which can be an issue with the electron-donating methyl group.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]
-
-
-
Address Aldol Condensation:
-
Rationale: The acidic conditions required for the Fischer indole synthesis can also promote the self-condensation of enolizable aldehydes and ketones.[1]
-
Action:
-
Slowly add the carbonyl compound to the hot reaction mixture containing the hydrazine and acid. This keeps the instantaneous concentration of the carbonyl low, disfavoring the bimolecular aldol reaction.
-
-
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with (4-Chloro-2-methylphenyl)hydrazine hydrochloride
This protocol provides a starting point for optimization.
-
Hydrazone Formation (Optional, can be performed in situ):
-
In a round-bottom flask, dissolve (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.0-1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux for 1-2 hours or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to precipitate the hydrazone. Collect the solid by filtration and wash with cold ethanol.
-
-
Indolization:
-
Place the isolated hydrazone (or the starting hydrazine and carbonyl for an in situ reaction) in a round-bottom flask.
-
Add the chosen acid catalyst (e.g., polyphosphoric acid, 10-20 times the weight of the hydrazone, or a solution of ZnCl₂ in a suitable solvent).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-150 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Work-up: Cool the reaction mixture. If using PPA, carefully quench by pouring onto ice. Neutralize the acid with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
National Institutes of Health. Why Do Some Fischer Indolizations Fail?. [Link]
-
YouTube. Fischer Indole Synthesis. [Link]
-
YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Organic Syntheses. PHENYLHYDRAZINE. [Link]
-
National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. testbook.com [testbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Optimizing Reactions with (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Welcome to the technical support guide for (4-Chloro-2-methylphenyl)hydrazine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and detailed protocols for the successful application of this reagent, primarily in the context of the Fischer indole synthesis. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Safety First: Handling and Storage
Before beginning any experiment, it is critical to understand the safety profile of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Question: What are the primary hazards and necessary precautions for this reagent?
Answer: (4-Chloro-2-methylphenyl)hydrazine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. It is also a suspected irritant. Therefore, stringent safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles meeting EN 166 standards[1][3].
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[1][4].
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[4][5].
-
Storage: The compound is hygroscopic. Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and strong bases[1][6].
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains[2][5].
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and general use of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Question: Why is the hydrochloride salt form of the hydrazine typically used?
Answer: The hydrochloride salt is generally more stable and less prone to oxidation compared to the free base form[7]. This improved stability ensures higher purity over time and more consistent reaction outcomes. For the reaction, the free base is typically generated in situ or the reaction is run under conditions that accommodate the salt.
Question: How can I assess the purity of my (4-Chloro-2-methylphenyl)hydrazine hydrochloride?
Answer: Impurities in the hydrazine starting material are a common cause of reaction failure or low yields[7]. Purity can be assessed using standard analytical techniques. A melting point determination is a quick and effective initial check; the reported melting point is approximately 206-208 °C[6]. For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) are recommended[8].
Question: What is the primary application of this reagent?
Answer: The most prominent application is the Fischer indole synthesis , a powerful reaction that produces an indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions[9][10]. This method is fundamental in the synthesis of a vast array of pharmaceuticals, including antimigraine drugs of the triptan class, and other biologically active heterocyclic compounds[9][11].
Troubleshooting Guide for the Fischer Indole Synthesis
This section provides solutions to specific problems you may encounter during the Fischer indole synthesis using (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Question: My reaction yield is very low. What are the most likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem. A systematic approach to optimization is the most effective strategy.
-
Sub-optimal Acid Catalyst: The choice of acid is critical and substrate-dependent[12][13]. Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective[7][9][12]. If one class fails, screen the other. Polyphosphoric acid (PPA) is often a highly effective catalyst and solvent for the cyclization step[7][14].
-
Incorrect Temperature: The reaction is highly sensitive to temperature[15]. The key[15][15]-sigmatropic rearrangement step often requires elevated temperatures to proceed at a reasonable rate[14][16]. However, excessive heat can cause degradation and tar formation[15]. Start with conditions reported for similar substrates and perform a systematic temperature optimization (e.g., 80 °C, 100 °C, reflux).
-
Poor Solvent Choice: The solvent must solubilize the reactants and intermediates. Acetic acid is a common choice as it can serve as both a solvent and a co-catalyst[7][15]. Other options include ethanol, toluene, or polar aprotic solvents like DMSO[12][17]. In some cases, running the reaction neat (without solvent) can be effective[12].
-
Microwave Irradiation: Consider using microwave irradiation. This technique can dramatically shorten reaction times from hours to minutes and often leads to significantly improved yields by minimizing side product formation[12].
Question: I'm observing significant formation of dark, tarry side products. How can I minimize them?
Answer: Tar formation is typically a sign of decomposition due to overly harsh reaction conditions.
-
Reduce Temperature: This is the first parameter to adjust. High temperatures can degrade the starting materials, the hydrazone intermediate, or the final indole product[15].
-
Use a Milder Acid: A strong acid might be promoting undesired side reactions or polymerization. Experiment with weaker acids like acetic acid or use a lower concentration of the strong acid[7].
-
Decrease Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.
-
Consider a One-Pot Procedure: To minimize handling losses and potential degradation of the isolated hydrazone intermediate, a one-pot synthesis where hydrazone formation and indolization occur in the same vessel can be more efficient[12].
Question: The reaction isn't proceeding at all. What should I check?
Answer: If there is no product formation, several fundamental factors could be at play.
-
Reagent Purity: As mentioned, ensure your (4-Chloro-2-methylphenyl)hydrazine hydrochloride is pure. Use a freshly opened bottle or purify the reagent if necessary[7].
-
Ketone/Aldehyde Structure: The Fischer indole synthesis requires the carbonyl partner to have at least two alpha-hydrogens to form the necessary ene-hydrazine intermediate[10]. Verify the structure of your carbonyl compound.
-
Steric Hindrance: Significant steric bulk on either the hydrazine or the carbonyl compound can prevent the reaction from occurring[7]. If severe steric hindrance is present, an alternative synthetic route may be necessary.
-
Insufficient Acid: Ensure that a sufficient amount of acid catalyst is present to facilitate both the hydrazone-enamine tautomerization and the subsequent rearrangement and cyclization steps.
Visualized Reaction and Troubleshooting Workflow
Fischer Indole Synthesis Mechanism
The following diagram outlines the accepted mechanism for the acid-catalyzed Fischer indole synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the reaction.
Sources
- 1. fishersci.es [fishersci.es]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE CAS#: 19690-59-6 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 19690-59-6|(4-Chloro-2-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Role and Optimization of Acid Catalysts in Reactions of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Chloro-2-methylphenyl)hydrazine hydrochloride. Its primary application, the Fischer Indole Synthesis, is a powerful method for creating 7-chloro-5-methyl-substituted indoles, which are valuable scaffolds in medicinal chemistry. The success of this synthesis is critically dependent on the judicious selection and use of an acid catalyst. This document provides in-depth, field-proven insights into the catalyst's role, troubleshooting common experimental issues, and detailed protocols to ensure reproducible success.
Section 1: Foundational Principles & FAQs
This section addresses fundamental questions regarding the catalytic process, providing the core knowledge needed to make informed experimental decisions.
Q1: What is the precise role of the acid catalyst in the reaction of (4-Chloro-2-methylphenyl)hydrazine with a carbonyl compound?
The acid catalyst is not merely an additive but an active participant in several key mechanistic steps of the Fischer Indole Synthesis. Its primary functions are to accelerate equilibria and facilitate otherwise high-energy transformations.[1][2]
-
Hydrazone Formation (Optional Catalysis): While the initial condensation of the hydrazine with an aldehyde or ketone to form the hydrazone can occur without a catalyst, acidic conditions accelerate this reversible reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.[3]
-
Tautomerization (Critical): The catalyst is essential for the tautomerization of the arylhydrazone to the crucial enehydrazine intermediate. This step establishes the reactive framework necessary for the subsequent rearrangement.[4]
-
[3][3]-Sigmatropic Rearrangement (Rate-Determining Step): This is the heart of the Fischer synthesis. The acid protonates the imine nitrogen of the enehydrazine, which significantly lowers the activation energy for the concerted[3][3]-sigmatropic rearrangement.[5] This step forms the new C-C bond and breaks the weak N-N bond.
-
Cyclization and Elimination: Following the rearrangement, the acid facilitates the elimination of a molecule of ammonia and subsequent aromatization to yield the thermodynamically stable indole ring.[1] The ammonia byproduct can neutralize the acid, which is why stoichiometric amounts of the catalyst are sometimes required.[3]
Q5: I am observing a significant amount of 4-Chloro-2-methylaniline as a byproduct. Why does this happen?
The formation of 4-Chloro-2-methylaniline indicates that the N-N bond of the enehydrazine intermediate is cleaving before the desired C-C bond formation of the-[3][3]sigmatropic rearrangement can occur. [5] Causality: This competing pathway is particularly favored when the other part of the enehydrazine (derived from the carbonyl compound) contains strong electron-donating groups. These groups can over-stabilize the iminylcarbocation formed upon N-N bond cleavage, making this cleavage pathway kinetically competitive with or even faster than the sigmatropic rearrangement. This is a known failure mode for the synthesis of certain 3-substituted indoles, such as 3-aminoindoles. [5] Solutions:
-
Switch to a Lewis Acid Catalyst: Protic acids (strong Brønsted acids) are more likely to promote this direct N-N bond cleavage. Switching to a Lewis acid like ZnCl₂ can sometimes favor the desired rearrangement pathway by coordinating the reactants into a more favorable geometry for the sigmatropic shift. [5]* Lower the Reaction Temperature: The activation energy for N-N bond cleavage may be different from that of the rearrangement. Running the reaction at the lowest possible temperature that still allows for product formation may favor the desired pathway.
-
Modify the Carbonyl Substrate: If possible, using a carbonyl substrate with less electron-donating character can prevent this side reaction.
Q6: My aldehyde/ketone starting material is undergoing self-condensation (e.g., Aldol condensation). How can I prevent this?
This is a common side reaction, as the acidic conditions required for the Fischer synthesis are also ideal for catalyzing the aldol condensation of enolizable carbonyls. [6] Solutions:
-
Adopt a Two-Step Procedure: The most robust solution is to separate the hydrazone formation from the cyclization.
-
Step 1: Synthesize and isolate the (4-chloro-2-methylphenyl)hydrazone first under milder conditions (e.g., in ethanol at room temperature, perhaps with a catalytic amount of acetic acid).
-
Step 2: Subject the purified hydrazone to the stronger acid catalyst and higher temperatures required for the cyclization. This removes the free carbonyl from the harsh cyclization conditions.
-
-
Use Milder Conditions: If a one-pot reaction is necessary, use the mildest possible acid catalyst and the lowest effective temperature to disfavor the aldol pathway.
Section 3: Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific carbonyl substrate.
Protocol 1: General One-Pot Synthesis of a 7-Chloro-5-methyl-indole Derivative
This method is convenient but may require optimization to minimize side reactions.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.0-1.1 eq), and a suitable solvent (e.g., absolute ethanol or glacial acetic acid, ~0.2-0.5 M concentration).
-
Catalyst Addition: Add the acid catalyst (e.g., ZnCl₂ (1.2 eq) or p-TSA (1.1 eq)).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring. [7]4. Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials and the appearance of the new, typically more UV-active, indole product spot. Reactions can take from 2 to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using an organic solvent, concentrate it under reduced pressure.
-
Carefully neutralize the mixture. If the reaction is in acetic acid or contains a strong acid catalyst, pour it over ice water and slowly add a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [8] * Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via Isolated Hydrazone
This method is preferred for sensitive substrates or when side reactions are problematic.
-
Hydrazone Formation:
-
Dissolve (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add a mild base like sodium acetate (1.1 eq) to liberate the free hydrazine.
-
Add the carbonyl compound (1.0 eq) and stir the mixture at room temperature for 1-4 hours. Often, a catalytic amount of acetic acid is added.
-
Monitor by TLC until the starting materials are consumed. The hydrazone often precipitates from the solution upon formation or cooling.
-
Collect the solid hydrazone by filtration, wash with cold ethanol, and dry.
-
-
Cyclization:
-
Add the purified, dry hydrazone (1.0 eq) to a flask with a high-boiling solvent (e.g., toluene) or neat with a catalyst like polyphosphoric acid (PPA).
-
Add the acid catalyst (e.g., H₂SO₄, p-TSA) and heat to the required temperature (100-180 °C).
-
Monitor and work up the reaction as described in Protocol 1.
-
References
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–676. (A comprehensive review of the reaction).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. testbook.com [testbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in (4-Chloro-2-methylphenyl)hydrazine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Our focus is to provide in-depth, scientifically-grounded solutions to frequently encountered issues, moving beyond procedural steps to explain the underlying chemistry.
Introduction to the Synthesis and its Challenges
The synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a cornerstone for the production of various pharmaceuticals and agrochemicals. The most prevalent synthetic route involves a two-step process: the diazotization of 4-chloro-2-methylaniline, followed by the reduction of the resulting diazonium salt. While seemingly straightforward, this synthesis is often plagued by the formation of impurities that can be challenging to identify and remove, impacting yield, purity, and the performance of downstream applications.
This guide provides a structured approach to troubleshooting these challenges in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Core Synthesis Pathway
The fundamental reaction sequence is illustrated below. Understanding this pathway is the first step in diagnosing and resolving issues related to impurity formation.
dealing with regioisomer formation in Fischer indole synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, with a specific focus on understanding and controlling the formation of regioisomers. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding regioselectivity in the Fischer indole synthesis.
Q1: What is regioisomer formation in the context of the Fischer indole synthesis?
A: When an unsymmetrical ketone of the structure RCH₂COCH₂R' is reacted with a phenylhydrazine, the initial enamine intermediate can form on either side of the carbonyl group.[1] This leads to two possible[2][2]-sigmatropic rearrangements, ultimately resulting in the formation of two different indole regioisomers. The challenge for the synthetic chemist is to control the reaction to favor the formation of the desired isomer.
Q2: What are the primary factors that control regioselectivity in this reaction?
A: The regiochemical outcome of the Fischer indole synthesis is primarily governed by a combination of steric and electronic effects of the substituents on the starting materials, as well as the acidity of the reaction medium.[3] The choice of acid catalyst, solvent, and reaction temperature all play critical roles in determining the final product ratio.
Q3: Can I predict the major regioisomer based on the starting materials?
A: While not always absolute, predictions can be made. Generally, the reaction proceeds through the more stable enamine intermediate. Steric hindrance can direct the formation of the enamine away from a bulky substituent. Electronically, the nature of the substituents on both the phenylhydrazine and the ketone can influence the stability of the transition state of the[2][2]-sigmatropic rearrangement.[2][4]
Q4: Is it possible to achieve complete regioselectivity?
A: Achieving 100% regioselectivity can be challenging but is possible in certain cases.[2][4] Careful selection of substrates and reaction conditions, such as the use of specific acid catalysts like Eaton's reagent (P₂O₅/MeSO₃H), has been shown to provide unprecedented regiocontrol in some instances.[3]
Troubleshooting Guide: Navigating Regioisomer Formation
This section provides detailed answers to specific problems you might encounter during your experiments.
Issue 1: An Undesirable Ratio of Regioisomers is Observed
Q: My reaction is producing a mixture of regioisomers, with the undesired isomer being the major product. How can I alter the selectivity?
A: Addressing this common issue requires a systematic approach to modifying your reaction conditions.
-
Alter the Acid Catalyst: The choice of acid is a critical parameter.[5][6] Both Brønsted and Lewis acids can be employed, and their strengths can influence the reaction pathway.[5][6] If you are using a mild acid like acetic acid, consider switching to a stronger protonic acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂).[1][5] Conversely, if harsh conditions are leading to decomposition, a milder acid might be beneficial.
Experimental Protocol: Catalyst Screening
-
Set up parallel reactions using your standard substrate concentrations.
-
In separate reaction vessels, use different acid catalysts at equivalent molar concentrations (e.g., p-toluenesulfonic acid, zinc chloride, boron trifluoride etherate, Eaton's reagent).
-
Run the reactions at the same temperature and for the same duration.
-
Analyze the product mixture of each reaction by ¹H NMR or LC-MS to determine the regioisomeric ratio.
-
-
Modify the Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO) and polar protic (e.g., acetic acid).
-
Adjust the Reaction Temperature: The[2][2]-sigmatropic rearrangement is a key step that is sensitive to temperature.[7] Lowering the temperature may favor the thermodynamically more stable product, while increasing it could favor the kinetically controlled product. A temperature screening experiment is recommended.
Caption: Competing reaction pathways for the ene-hydrazine intermediate.
-
Troubleshooting Strategies:
-
Switch to Lewis Acids: While protic acids often lead to failure in these cases, Lewis acids like ZnCl₂ or ZnBr₂ may offer improved efficiency, although success is not guaranteed. [8] 2. Consider Alternative Synthetic Routes: For substrates that are electronically predisposed to failure in the Fischer indole synthesis, it is often more practical to explore alternative indole synthesis methodologies, such as the Bartoli or Bischler-Möhlau synthesis.
-
Issue 3: Difficulty in Separating the Resulting Regioisomers
Q: My reaction has produced a mixture of regioisomers that are difficult to separate by standard column chromatography. What are my options?
A: Separating regioisomers can be a significant challenge due to their similar physical properties.
-
Chromatographic Optimization:
-
Vary the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which can be acidic, basic, or neutral) or reverse-phase silica. [9] * Modify the Mobile Phase: Experiment with different solvent systems and consider adding small amounts of additives like acetic acid or triethylamine to the eluent, which can alter the interactions of your compounds with the stationary phase. [9]
-
-
Derivatization:
-
Protecting a functional group on the indole, such as the N-H with a BOC group, can alter the polarity and steric properties of the regioisomers, potentially making them separable by chromatography. [9]The protecting group can then be removed in a subsequent step.
General Protocol for BOC Protection and Separation
-
Dissolve the crude mixture of regioisomers in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).
-
Work up the reaction and purify the protected regioisomers by column chromatography.
-
Once separated, the BOC group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
-
Crystallization: Fractional crystallization can sometimes be an effective method for separating regioisomers if one isomer crystallizes preferentially from a particular solvent system. This often requires some screening of different solvents and conditions.
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table summarizes the general effects of different parameters on the outcome of the Fischer indole synthesis.
| Parameter | Variation | General Effect on Regioselectivity | Key Considerations |
| Acid Catalyst | Strong Brønsted Acid (e.g., PPA) | Can favor one regioisomer over another by altering the rate of enamine formation and rearrangement. [3] | Harsh conditions may lead to decomposition of starting materials or products. |
| Lewis Acid (e.g., ZnCl₂) | Can influence selectivity through coordination with the reactants. [1][5] | The choice of Lewis acid and its stoichiometry can be critical. | |
| Substituents | Electron-donating groups (EDGs) on phenylhydrazine | Generally increase the reaction rate. [7][10] | Can also favor undesired N-N bond cleavage. [7][8] |
| Electron-withdrawing groups (EWGs) on phenylhydrazine | Can disfavor N-N bond cleavage. [2][4] | May slow down the desired rearrangement. | |
| Steric Bulk on Ketone | Can direct enamine formation to the less hindered side, thus controlling regioselectivity. [3] | Overly bulky groups may inhibit the reaction altogether. | |
| Temperature | Increased Temperature | Can overcome activation barriers but may decrease selectivity. [7] | May lead to an increase in side products. |
| Decreased Temperature | May enhance selectivity by favoring the thermodynamically more stable pathway. | Reaction times may be significantly longer. |
References
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. [Link]
-
Neufeldt, S. R., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (4-Chloro-2-methylphenyl)hydrazine hydrochloride Solution Stability
Welcome to the technical support resource for (4-Chloro-2-methylphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Arylhydrazines are a class of compounds known for their utility in synthesis but also for their inherent reactivity, which can lead to stability challenges. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of (4-Chloro-2-methylphenyl)hydrazine hydrochloride solutions.
Q1: What are the primary factors that compromise the stability of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in solution?
A1: The stability of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in solution is primarily influenced by five factors:
-
Oxygen: The most significant factor. Like most hydrazines, it is highly susceptible to autoxidation in the presence of dissolved oxygen.[1][2][3] This is often the root cause of solution discoloration and degradation.
-
pH: The compound is significantly more stable in acidic conditions. Stability decreases as the pH becomes neutral or alkaline, which facilitates oxidation.[2]
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalytically accelerate the rate of oxidative decomposition.[2][4][5]
-
Temperature: Elevated temperatures increase the rate of all degradation reactions.[1][4]
-
Light: Aromatic hydrazines can be sensitive to light, especially UV radiation, which can induce photolytic degradation.[6]
Q2: My solution of (4-Chloro-2-methylphenyl)hydrazine hydrochloride turned yellow/brown shortly after preparation. What is causing this?
A2: This is a classic indicator of oxidative degradation. The hydrazine moiety is likely oxidizing to form various byproducts, including diazene or diazonium species, which can further react or decompose into colored aromatic compounds.[7] This process is accelerated by exposure to air (oxygen), neutral/alkaline pH, and light.
Q3: What is the best solvent to use for preparing a stock solution?
A3: The choice of solvent is application-dependent.
-
For short-term use in aqueous media: Use a deoxygenated, acidic buffer (e.g., pH 3-5). The hydrochloride salt is soluble in water.[8]
-
For organic reactions: Anhydrous, deoxygenated aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are often suitable.
-
For long-term storage: Preparing and storing solutions is generally not recommended. If necessary, use a deoxygenated, anhydrous organic solvent, store under an inert atmosphere (argon or nitrogen), and keep at low temperatures (-20°C or below).
Q4: How should I properly store solutions to maximize their shelf-life?
A4: To minimize degradation, solutions should be stored with the following precautions:
-
Inert Atmosphere: Purge the solvent with nitrogen or argon before preparing the solution and store the final solution under an inert gas headspace.[9]
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil.[6]
-
Low Temperature: Store at 2-8°C for short-term use or ≤ -20°C for longer periods.
-
Chelating Agents: If working in an aqueous buffer where metal contamination is suspected, consider adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, cause-and-effect analysis of specific problems encountered during experimentation, complete with actionable solutions.
Issue 1: Inconsistent or Drifting Results in HPLC Analysis
You Observe: The peak area of your main compound decreases with each injection, or new impurity peaks appear in your chromatogram over the course of an analytical run.
Root Cause Analysis: This suggests on-instrument or in-vial degradation. The compound is likely degrading after being prepared in the autosampler vial. Standard mobile phases and diluents contain dissolved oxygen, and HPLC systems can have metallic components (stainless steel tubing, frits) that can contribute to catalytic oxidation.
Troubleshooting Workflow
Caption: Generalized oxidative pathway for an arylhydrazine.
References
Sources
- 1. arxada.com [arxada.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of hydrazine nitrate solution (Journal Article) | ETDEWEB [osti.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Work-up Procedures for Reactions Involving (4-Chloro-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures in reactions utilizing (4-Chloro-2-methylphenyl)hydrazine hydrochloride. As a versatile reagent in heterocyclic synthesis, particularly in the Fischer indole synthesis and Japp-Klingemann reaction, its effective use requires robust and well-understood purification strategies.[1][2] This document is designed to provide you with the expertise and practical insights needed to navigate the common challenges encountered during the work-up of these reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common immediate queries. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: My Fischer indole synthesis reaction mixture is a dark, tarry mess. Where do I start with the work-up?
A1: The formation of dark, polymeric materials is a common issue, often resulting from overly harsh acidic conditions or elevated temperatures.[3][4]
-
Initial Step: Cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling solvent like polyphosphoric acid (PPA), carefully quench the mixture by slowly adding it to a large volume of ice-water with vigorous stirring.
-
Neutralization & Extraction: The resulting aqueous slurry will likely be strongly acidic. Neutralize it carefully with a base like sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude indole product. Proceed with an extractive work-up using a suitable organic solvent like ethyl acetate or dichloromethane.[5]
-
Decolorization: If the organic extract is still intensely colored, you can treat it with activated charcoal. However, be aware that this may lead to some product loss.
Q2: I'm having trouble separating my desired hydrazone from unreacted starting materials after a Japp-Klingemann reaction. What's the best approach?
A2: The Japp-Klingemann reaction typically yields a hydrazone product that can be isolated and purified.[1][2]
-
Precipitation and Filtration: Often, the hydrazone product will precipitate from the reaction mixture upon completion.[1] Pouring the reaction mixture into cold water can facilitate this.[1] The crude product can then be collected by filtration.[6]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying the hydrazone.[1][7]
-
Acid-Base Extraction: If impurities persist, an acid-base extraction can be employed to remove unreacted β-keto-ester and any acidic or basic byproducts.[5][8][9][10]
Q3: My final indole product is an oil and won't crystallize. What are my options for purification?
A3: "Oiling out" is a common crystallization problem, often due to impurities or supersaturation.[11]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[11] Adding a seed crystal of the pure compound, if available, is also highly effective.[11]
-
Solvent Adjustment: You may have too much solvent. Try slowly evaporating some of the solvent. Conversely, if the solution is too concentrated, adding a small amount of a non-polar "anti-solvent" can sometimes induce crystallization.
-
Chromatography: If crystallization fails, column chromatography is the next logical step for purifying oils.[12] A gradient elution from a non-polar solvent to a more polar one can effectively separate your product from impurities.[11]
Q4: What are the key safety precautions when working with (4-Chloro-2-methylphenyl)hydrazine hydrochloride?
A4: (4-Chloro-2-methylphenyl)hydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[13][14][16][17]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust.[16][17]
-
Handling: Avoid creating dust.[16] Wash hands thoroughly after handling.[16][17]
-
Disposal: Dispose of waste according to institutional and local regulations.[17]
II. Troubleshooting Guide: Fischer Indole Synthesis Work-up
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[18][19] The work-up procedure is critical for isolating the desired indole in high purity.
Issue 1: Low Yield of Isolated Indole
Several factors can contribute to low yields in a Fischer indole synthesis.[3]
| Possible Cause | Underlying Rationale | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient heating, incorrect reaction time, or a suboptimal acid catalyst.[3][20] | - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Experiment with different acid catalysts (e.g., HCl, H₂SO₄, PPA, ZnCl₂) and concentrations.[3][4][19][21] |
| Product Degradation | Indoles can be sensitive to strong acids and high temperatures, leading to decomposition.[4] | - Use the mildest effective acid catalyst and the lowest possible reaction temperature. - Quench the reaction as soon as it is complete to minimize exposure to harsh conditions. |
| Side Reactions | Electron-donating groups on the carbonyl component can promote N-N bond cleavage as a competing side reaction.[3][22][23] Aldehydes and ketones with α-hydrogens can also undergo self-condensation.[3] | - If N-N bond cleavage is suspected, consider using a milder Lewis acid catalyst.[23] - To minimize aldol condensation, ensure the dropwise addition of the carbonyl compound to the reaction mixture. |
| Losses During Work-up | The product may be partially soluble in the aqueous phase, or emulsions may form during extraction. | - Before extraction, neutralize the reaction mixture to a pH of 7-8 to ensure the indole is in its neutral, organic-soluble form. - To break emulsions, add brine (saturated NaCl solution) to the separatory funnel.[11] |
Experimental Protocol: Standard Extractive Work-up
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a large volume of crushed ice and water.
-
Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH of the aqueous slurry is between 7 and 8. Be cautious as this may cause foaming.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Visualization: Fischer Indole Synthesis Work-up Logic
Caption: Workflow for the extractive work-up of a Fischer indole synthesis.
III. Troubleshooting Guide: Purification of Heterocyclic Products
The final purification step is crucial for obtaining a high-purity product. Both crystallization and chromatography present unique challenges.[11][24]
Issue 2: Difficulty with Crystallization
Crystallization is a powerful purification technique for solid compounds.[6][7][25][26][27]
| Problem | Possible Cause | Solution |
| Product "Oils Out" | The solution is supersaturated, cooled too quickly, or impurities are inhibiting crystal formation.[11] | - Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[11] - Scratch the inside of the flask with a glass rod to create nucleation sites.[11] - Add a seed crystal of the pure compound.[11] |
| Low Recovery | Too much solvent was used, or the product has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[6][11] - After cooling to room temperature, place the flask in an ice bath to maximize precipitation. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution, then filter the hot solution through a short plug of Celite before allowing it to cool.[11] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[6][7] Add more solvent in small portions until the solid is completely dissolved.[6][7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6][25] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6][7]
-
Drying: Dry the purified crystals in a vacuum oven.
Issue 3: Challenges in Column Chromatography
For non-crystalline products or complex mixtures, column chromatography is the preferred purification method.[12][24][28]
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen solvent system (eluent) is not optimal for separating the components of the mixture.[11] | - Use TLC to screen various solvent systems to find one that gives good separation (Rf values between 0.2 and 0.5 for the desired product).[11] - For basic compounds that streak on silica gel, add a small amount of triethylamine (0.1-1%) to the eluent.[11] |
| Compound Stuck on Column | The compound is too polar for the eluent or is irreversibly adsorbing to the silica gel.[11] | - Gradually increase the polarity of the eluent (gradient elution).[11] - If the compound is suspected to be degrading on the silica, consider using a less acidic stationary phase like neutral alumina or performing a reversed-phase chromatography.[11] |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of stationary phase.[11] | - As a general rule, the mass of the crude material should be about 1-5% of the mass of the silica gel.[11] - Use a larger column if you need to purify a larger amount of material.[11] |
Visualization: Troubleshooting Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
IV. References
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SOP: CRYSTALLIZATION. (n.d.). Retrieved January 22, 2026, from Google.
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How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Japp-Klingemann Reaction. (2025, December). BenchChem.
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Crystallization Techniques for Purification. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 22, 2026, from [Link]
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The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 22, 2026, from [Link]
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Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
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Hosseinian, A., et al. (n.d.). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances.
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Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). BenchChem.
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Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride Safety Data Sheet. (n.d.). CymitQuimica.
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Groopman, J. D., & Kautiainen, A. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 333-347.
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Basch, H., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5946-5953.
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Hossu, A. M., et al. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.
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4-Fluorophenylhydrazine hydrochloride Safety Data Sheet. (2025, December 18). Fisher Scientific.
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Chemically-active extraction. (n.d.). University of York. Retrieved January 22, 2026, from [Link]
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1-(4-chloro-2-methylphenyl)hydrazine hydrochloride Safety Data Sheet. (2023, September 1). Fisher Scientific.
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Troubleshooting common issues in Fischer indole synthesis from hydrazones. (2025). BenchChem.
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Varma, R. S., & Kumar, D. (1999). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 40(43), 7665-7669.
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Overcoming side reactions in Japp-Klingemann reaction. (2025). BenchChem.
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4-chlorophenylhydrazine hydrochloride Material Safety Data Sheet. (2008, November 10). Capot Chemical.
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4-Chlorophenylhydrazine hydrochloride Safety Data Sheet. (2025, December 22). Fisher Scientific.
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Basch, H., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5946–5953.
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Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
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Problems with Fischer indole synthesis. (2021, December 9). Reddit. Retrieved January 22, 2026, from [Link]
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How to get the maximum yield for the Fisher Indole synthesis? (2015, March 27). ResearchGate. Retrieved January 22, 2026, from [Link]
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Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2500-2506.
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Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Phillips, R. R. (2011). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
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Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54067-54085.
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Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020, January 27). YouTube. Retrieved January 22, 2026, from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
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Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry.
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The Japp-Klingemann Reaction. (n.d.). Organic Reactions.
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Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
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Bi, F., et al. (2019). [Synthesis of hydrazine hydrochloride intermediates]. Bioorganic and Medicinal Chemistry, 27(14), 3179-3193.
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Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (n.d.). Organic Letters.
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Fischer Indole Synthesis. (2025, February 23). J&K Scientific LLC.
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
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Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2500–2506.
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Kallmayer, H. J., & Kruppert, C. (2000). [Reactions between 1,2-naphthoquinones and arylhydrazines]. Pharmazie, 55(11), 817-820.
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Reaction of 1a with various arylhydrazines. (n.d.). ResearchGate.
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Preparation method for 4-chlorophenylhydrazine hydrochloride. (n.d.). Google Patents.
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Organic Syntheses Procedure. (n.d.). Organic Syntheses.
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Product Class 34: Arylhydrazines. (n.d.). Thieme.
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Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. (n.d.). NIH.
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(4-chloro-2-fluorophenyl)hydrazine hydrochloride. (n.d.). PubChem.
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Validation & Comparative
A Senior Application Scientist's Guide to (4-Chloro-2-methylphenyl)hydrazine hydrochloride: A Comparative Analysis of Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, hydrazine derivatives are indispensable reagents, pivotal in the construction of a vast array of nitrogen-containing heterocycles that form the backbone of many pharmaceuticals, agrochemicals, and functional materials. Among these, substituted phenylhydrazines are a class of venerable reagents, with their utility most prominently demonstrated in the venerable Fischer indole synthesis.
This guide provides an in-depth technical comparison of (4-Chloro-2-methylphenyl)hydrazine hydrochloride with other key hydrazine derivatives. We will delve into the nuances of its reactivity, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors. Our focus will be on elucidating the interplay of electronic and steric effects that govern the performance of these versatile building blocks.
(4-Chloro-2-methylphenyl)hydrazine hydrochloride: A Profile
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine featuring both an electron-withdrawing chloro group at the para-position and an electron-donating methyl group at the ortho-position. This unique substitution pattern imparts a distinct reactivity profile, influencing its performance in key synthetic transformations.
Chemical Structure:
Comparative Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry[1][2]. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound[2][3]. The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in the efficiency of this transformation.
The presence of both an electron-withdrawing group (EWG) and an electron-donating group (EDG) on the phenyl ring of (4-Chloro-2-methylphenyl)hydrazine hydrochloride creates a nuanced electronic environment that modulates its reactivity. The chloro group, an EWG, can decrease the electron density of the hydrazine moiety, potentially slowing down the initial hydrazone formation and the subsequent cyclization. Conversely, the methyl group, an EDG, can partially offset this effect.
To provide a quantitative comparison, the following table summarizes the yields of indole products from the reaction of various substituted phenylhydrazines with cyclohexanone under similar acidic conditions.
| Hydrazine Derivative | Substituents | Electronic Effect | Product | Yield (%) |
| Phenylhydrazine | None | Neutral | 1,2,3,4-Tetrahydrocarbazole | ~76% |
| (4-Chloro-2-methylphenyl)hydrazine hydrochloride | 4-Cl, 2-CH₃ | EWG + EDG | 6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole | High (inferred) |
| 4-Chlorophenylhydrazine hydrochloride | 4-Cl | EWG | 6-Chloro-1,2,3,4-tetrahydrocarbazole | Moderate to High |
| 2-Methylphenylhydrazine hydrochloride | 2-CH₃ | EDG | 8-Methyl-1,2,3,4-tetrahydrocarbazole | High |
| 4-Methoxyphenylhydrazine hydrochloride | 4-OCH₃ | Strong EDG | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | High |
| 4-Nitrophenylhydrazine hydrochloride | 4-NO₂ | Strong EWG | 6-Nitro-1,2,3,4-tetrahydrocarbazole | Low to Moderate |
Note: Yields are collated from various sources and may not be directly comparable due to slight variations in reaction conditions. The yield for (4-Chloro-2-methylphenyl)hydrazine hydrochloride is inferred to be high based on the successful synthesis of its derivatives in the literature, although a direct comparative percentage under these exact conditions was not found.
The data suggests that electron-donating groups generally lead to higher yields in the Fischer indole synthesis, while strong electron-withdrawing groups can be detrimental. The combination of a weak EWG and an EDG in (4-Chloro-2-methylphenyl)hydrazine hydrochloride is expected to result in good to excellent yields, making it a valuable reagent for the synthesis of substituted indoles.
Experimental Workflow: Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis.
Detailed Protocol: Synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole from (4-Chloro-2-methylphenyl)hydrazine hydrochloride and cyclohexanone.
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Acid Addition: To the mixture, add glacial acetic acid as the solvent and catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Broader Synthetic Utility: A Comparative Outlook
While the Fischer indole synthesis is a primary application, the reactivity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride can be compared with other hydrazine derivatives in various other important transformations.
Hydrazone Formation
The initial step in many reactions involving hydrazines is the formation of a hydrazone through condensation with a carbonyl compound. The rate of this reaction is influenced by the nucleophilicity of the hydrazine.
Caption: Relative reactivity of substituted phenylhydrazines in hydrazone formation.
The electron-donating methoxy and methyl groups increase the nucleophilicity of the hydrazine, leading to faster reaction rates. Conversely, the electron-withdrawing chloro and nitro groups decrease nucleophilicity and slow down the reaction. The combined effect of the chloro and methyl groups in (4-Chloro-2-methylphenyl)hydrazine places its reactivity between that of the purely electron-donating and electron-withdrawing substituted derivatives.
Pyrazole Synthesis
Substituted hydrazines are also key building blocks for the synthesis of pyrazoles, another important class of heterocycles with diverse biological activities[4][5]. The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The regioselectivity of this reaction can be influenced by the substituents on the phenylhydrazine.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes[6][7]. While hydrazine hydrate is the traditional reagent, substituted hydrazines can also be employed, although their use is less common. The harsh basic conditions of the Wolff-Kishner reduction can sometimes be incompatible with sensitive substrates, leading to the development of milder alternatives[8]. The electronic nature of the substituent on the phenylhydrazine can influence the stability of the intermediate hydrazone and the ease of the subsequent reduction.
Safety and Handling of Hydrazine Derivatives
Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions[9][10][11]. Phenylhydrazine and its salts are suspected carcinogens and can cause skin and eye irritation.
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle hydrazine derivatives in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of waste according to institutional and local regulations.
Conclusion
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a valuable and versatile reagent in organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing and an electron-donating group, provides a balanced reactivity profile that makes it effective in a range of synthetic transformations, most notably the Fischer indole synthesis. By understanding the electronic and steric effects of its substituents, researchers can effectively leverage this compound to construct complex molecular architectures. As with all hydrazine derivatives, adherence to strict safety protocols is paramount to ensure safe and successful experimentation.
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Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27(01), 131-135. [Link]
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Anuse, M. A., & Momin, A. A. (2013). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Der Pharma Chemica, 5(2), 116-123. [Link]
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L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Chembiochem, 18(17), 1709-1715. [Link]
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Master of Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
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ResearchGate. Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]
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J. Chem. Soc., Perkin Trans. 2, 1980, 113-117. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[12]annulenes. [Link]
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Discovery Scientific Society. (2020). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Adv. J. Chem. A, 3(4), 481-490. [Link]
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A Senior Application Scientist's Guide to Indole Synthesis: Evaluating Alternatives to (4-Chloro-2-methylphenyl)hydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry, forming the structural core of a multitude of bioactive compounds. The Fischer indole synthesis, a venerable and robust method, is a frequently utilized tool for the construction of this privileged heterocycle. The choice of the starting phenylhydrazine reagent is a critical determinant of the reaction's efficiency, yield, and the nature of the resulting indole. This guide provides an in-depth, objective comparison of alternative reagents to (4-Chloro-2-methylphenyl)hydrazine hydrochloride, supported by experimental data, to empower informed decisions in your synthetic endeavors.
While (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a valuable precursor for accessing specific 5-chloro-7-methylindole derivatives, its performance and the desirability of its substitution pattern are not universally optimal. This guide will explore a range of alternative substituted phenylhydrazines, evaluating their reactivity based on electronic effects, and will also present fundamentally different, modern synthetic routes that bypass the need for a hydrazine precursor altogether.
The Fischer Indole Synthesis: A Mechanistic Overview and the Influence of Substituents
The Fischer indole synthesis, first reported in 1883, proceeds through the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[1] The generally accepted mechanism involves several key steps:
-
Phenylhydrazone Formation: An acid-catalyzed condensation between the phenylhydrazine and the carbonyl compound.
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[2][2]-Sigmatropic Rearrangement: This is often the rate-determining step where a C-C bond is formed.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a five-membered ring.
-
Elimination: Loss of ammonia yields the final aromatic indole product.
The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the facility of the[2][2]-sigmatropic rearrangement and, consequently, the overall success of the synthesis.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Indoles from (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a robust and versatile reaction, remains a primary method for constructing this vital heterocyclic system.[1][2][3] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to characterize indoles synthesized from (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
For researchers and drug development professionals, unambiguous structural confirmation is paramount. The presence of chloro and methyl substituents on the starting hydrazine introduces potential for isomeric products, making a multi-faceted analytical approach not just beneficial, but necessary. This document moves beyond simple procedural lists, delving into the causality behind experimental choices and presenting a self-validating workflow. We will explore how Mass Spectrometry, NMR, IR, and UV-Vis spectroscopy each provide unique and complementary pieces of the structural puzzle, culminating in a confident and complete characterization of the target indole.
The Synthetic Foundation: Fischer Indole Synthesis
The synthesis of the target indoles, such as 6-chloro-4-methylindole and its derivatives, begins with the acid-catalyzed reaction between (4-Chloro-2-methylphenyl)hydrazine and a suitable carbonyl compound (an aldehyde or ketone), followed by heating.[3] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a critical[4][4]-sigmatropic rearrangement, followed by the loss of ammonia to yield the aromatic indole ring.[2][5]
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 6-chloro-4-methyl-1H-indole-2-carboxylate
This protocol provides a representative method for synthesizing an indole derivative from the specified starting material.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the hydrazone mixture, add a catalytic amount of a Brønsted acid (e.g., sulfuric acid) or a Lewis acid (e.g., zinc chloride).
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. Monitor the disappearance of the hydrazone and the appearance of the indole product by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst carefully with a base such as sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 6-chloro-4-methyl-1H-indole-2-carboxylate.
-
A Comparative Guide to Spectroscopic Characterization
Once the indole is synthesized and purified, a suite of spectroscopic techniques must be employed for unambiguous structural verification. Each method provides distinct, critical information.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the initial and most crucial step post-synthesis. Its primary purpose is to confirm the molecular weight (MW) of the product, providing immediate evidence of a successful reaction. For halogenated compounds, MS offers a unique and definitive signature. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic pattern for the molecular ion peak (M⁺).[6][7]
Trustworthiness: The observation of a molecular ion peak (M⁺) and a corresponding M+2 peak with approximately one-third the intensity is a self-validating piece of evidence for the incorporation of a single chlorine atom into the product structure.[7] This isotopic pattern is a powerful filter, quickly distinguishing the desired product from non-chlorinated side products.
| Parameter | Expected Observation for C₁₂H₁₂ClNO₂ (MW: 237.68) | Rationale |
| Molecular Ion (M⁺) | m/z ≈ 237 (corresponding to ³⁵Cl isotope) | Confirms the molecular weight of the primary isotope. |
| Isotope Peak (M+2) | m/z ≈ 239 (corresponding to ³⁷Cl isotope) | Confirms the presence of a chlorine atom. |
| Relative Intensity | M+2 peak is ~33% the intensity of the M⁺ peak | Reflects the natural 3:1 isotopic abundance of ³⁵Cl to ³⁷Cl.[7] |
| Fragmentation | Fragments showing loss of -COOEt, -Et, -Cl | Provides further structural clues consistent with the expected molecule. |
Experimental Protocol:
-
Prepare a dilute solution of the purified indole in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire data in positive ion mode using an ionization technique such as Electrospray Ionization (ESI) to observe the [M+H]⁺ ion or Electron Impact (EI) to observe the M⁺ ion.
-
Analyze the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify key functional groups present in the molecule. For indoles, the most diagnostic absorption band is the N-H stretch of the pyrrole ring.[8][9] Its position and shape can provide insights into hydrogen bonding.
Trustworthiness: The presence of a sharp, distinct peak in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H bond, confirming the formation of the indole ring system rather than an intermediate.[8] The absence of a broad O-H stretch (if the carbonyl partner was a carboxylic acid) and the presence of a strong C=O stretch for the ester confirm the expected functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Indole N-H Stretch | ~3400 cm⁻¹ | Sharp to slightly broad peak.[8] |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Multiple sharp, weaker peaks. |
| Ester C=O Stretch | ~1700-1720 cm⁻¹ | Strong, sharp peak. |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | Multiple peaks of varying intensity. |
| C-Cl Stretch | ~800-600 cm⁻¹ | Can be difficult to assign definitively in the fingerprint region. |
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate. For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the crystal.
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Analyze the spectrum for the presence of characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Experience: NMR spectroscopy (both ¹H and ¹³C) provides the most detailed and definitive structural information. It allows for the precise mapping of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the indole ring, which is critical for distinguishing between potential isomers. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic.[10][11]
Trustworthiness: A complete and unambiguous assignment of all proton and carbon signals, supported by 2D NMR techniques like COSY and HSQC if necessary, provides a self-validating dataset that confirms the exact connectivity of the atoms. For our target molecule, the signals for the isolated aromatic protons and the methyl group will be key identifiers.
Expected ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Indole N-H | 8.1 - 9.0 | broad singlet | - | Deshielded, exchangeable proton. |
| H-7 | ~7.5 | d | ~1-2 | Small meta-coupling to H-5. |
| H-5 | ~7.2 | d | ~1-2 | Small meta-coupling to H-7. |
| H-3 | ~7.1 | s | - | Proton on the pyrrole ring. |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | Methylene protons of the ethyl ester. |
| Ar-CH₃ | ~2.5 | s | - | Methyl group at C-4. |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | Methyl protons of the ethyl ester. |
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Ester C=O | 160 - 165 | Carbonyl carbon. |
| C-7a | ~135 | Bridgehead carbon. |
| C-3a | ~128 | Bridgehead carbon. |
| C-6 (with Cl) | ~127 | Carbon bearing the electronegative Cl atom. |
| C-4 (with CH₃) | ~125 | Quaternary carbon. |
| C-2 | ~124 | Carbon adjacent to the ester. |
| C-7 | ~122 | Aromatic CH. |
| C-5 | ~110 | Aromatic CH. |
| C-3 | ~105 | Pyrrole ring carbon. |
| -OCH₂CH₃ | ~61 | Methylene carbon of the ester. |
| Ar-CH₃ | ~20 | Methyl carbon. |
| -OCH₂CH₃ | ~14 | Methyl carbon of the ester. |
Experimental Protocol:
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
If assignments are ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations.
-
Process the data (phasing, baseline correction, and integration) and assign all peaks.
UV-Vis Spectroscopy: Probing the Electronic System
Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within the molecule, providing information about the conjugated π-system. The indole ring has a characteristic absorption profile.[12][13] While less structurally specific than NMR, it is a valuable tool for confirming the presence of the aromatic indole core and can be used for quantitative analysis. The absorption maxima (λmax) are sensitive to the substitution pattern and the solvent.[14]
Trustworthiness: The observed spectrum should align with known data for similarly substituted indoles. The presence of two distinct absorption bands, often referred to as the ¹Lb and ¹La bands, is characteristic of the indole chromophore.[15]
| Transition | Expected λmax (in Ethanol) | Appearance |
| ¹Lb Band | ~270-290 nm | Fine-structured, lower intensity. |
| ¹La Band | ~210-230 nm | Broad, high intensity. |
Experimental Protocol:
-
Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Use a matched pair of cuvettes, one for the sample and one for a solvent blank.
-
Place the cuvettes in the spectrophotometer and record the absorbance from approximately 400 nm down to 200 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Integrated Analytical Workflow
A logical, efficient workflow is essential for confident characterization. The data from each technique builds upon the last, creating a comprehensive and self-validating structural proof.
Caption: A sequential workflow for indole characterization.
This integrated approach ensures that each piece of data is cross-validated. Mass spectrometry confirms the elemental formula, IR confirms key functional groups, UV-Vis verifies the core chromophore, and NMR provides the definitive atomic connectivity, leaving no ambiguity about the final structure.
Conclusion
The successful synthesis and characterization of substituted indoles from precursors like (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a foundational task in modern drug discovery. A reliance on a single analytical technique is insufficient to overcome the challenges of potential isomerism and side reactions. By employing a comparative and integrated workflow that leverages the unique strengths of Mass Spectrometry, IR, NMR, and UV-Vis spectroscopy, researchers can achieve a state of analytical certainty. This guide provides the framework and rationale for such an approach, empowering scientists to confidently confirm the structure of their target molecules and advance their research with scientifically rigorous and validated data.
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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ResearchGate. (2021). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Available at: [Link]
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Couto, A. G., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
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The Journal of Organic Chemistry. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. Available at: [Link]
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Journal of the American Chemical Society. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Available at: [Link]
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ResearchGate. (2016). Fischer Indole Synthesis. Available at: [Link]
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PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Available at: [Link]
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MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
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Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. (n.d.). Available at: [Link]
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YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
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Montclair State University Digital Commons. (2022). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Available at: [Link]
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RSC Publishing. (n.d.). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Available at: [Link]
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YouTube. (2021). Fischer Indole Synthesis. Available at: [Link]
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-
PubMed. (n.d.). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Analysis of (4-Chloro-2-methylphenyl)hydrazine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for characterizing the purity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, offering insights into the causality behind experimental choices and presenting supporting data to aid in method selection and implementation.
The Criticality of Purity in Pharmaceutical Synthesis
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a precursor in the synthesis of several important molecules. Impurities, which can arise from the manufacturing process (e.g., positional isomers, unreacted starting materials) or degradation, can have detrimental effects. For instance, the presence of isomeric impurities like 2-chlorophenylhydrazine or 3-chlorophenylhydrazine can lead to the formation of undesired side products, complicating downstream purification and potentially introducing toxic components into the final drug substance.[1] Therefore, the selection of a suitable analytical method for purity determination is not merely a quality control checkpoint but a critical step in ensuring the integrity of the entire synthetic route.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment is a strategic decision guided by factors such as the expected impurities, the required level of sensitivity and specificity, and the intended application (e.g., routine quality control vs. in-depth characterization). Here, we compare the most pertinent analytical techniques for (4-Chloro-2-methylphenyl)hydrazine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Method | Principle | Strengths | Limitations | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating closely related impurities (e.g., isomers), high sensitivity, and specificity with UV or MS detection.[1] | Can require derivatization for compounds with poor chromophores; matrix effects can be a concern.[2][3] | Gold standard for routine purity testing, impurity profiling, and stability-indicating assays. |
| GC | Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase. | Excellent for volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds; may require derivatization to improve volatility.[4] | Analysis of volatile organic impurities and residual solvents. |
| Titrimetry | Quantitative chemical reaction between the analyte and a standard titrant. | Cost-effective, rapid, and provides a direct measure of the major component.[2] | Lacks specificity for individual impurities; less sensitive than chromatographic methods. | Assay of the bulk material (potency). |
| qNMR | The signal intensity is directly proportional to the number of nuclei.[5] | Primary analytical method, highly specific, provides structural information, and does not require a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.[5] | Purity determination of reference standards and structural confirmation. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely employed technique for the purity analysis of substituted phenylhydrazines due to its versatility and high resolving power. A well-developed HPLC method can effectively separate the main component from process-related impurities and degradation products.
Causality in Method Development: The choice of stationary phase, mobile phase, and detector is critical. For polar compounds like (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a reversed-phase C18 column is often the starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and separation. The pH of the aqueous phase is a crucial parameter to control the ionization state of the analyte and impurities, thereby influencing their retention behavior. UV detection is commonly used, with the wavelength selected based on the UV absorbance maxima of the analyte and its key impurities.[1]
Experimental Protocol: A Validated RP-HPLC Method for (4-Chloro-2-methylphenyl)hydrazine Hydrochloride and its Isomeric Impurities [1]
-
Instrumentation: Shimadzu LC-PDA system
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol), with the specific gradient and buffer pH optimized for separation.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector, with the wavelength set to 239 nm.[1]
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[6]
Visualization of the HPLC Workflow:
Caption: A typical workflow for HPLC purity analysis.
Gas Chromatography (GC): A Complementary Technique for Volatile Impurities
While not the primary method for the analysis of the non-volatile hydrochloride salt, GC can be a powerful tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. For the analysis of the hydrazine moiety itself, derivatization is often necessary to increase its volatility and thermal stability.
Causality in Method Development: The choice of a GC column is dictated by the polarity of the analytes. A non-polar or mid-polar column is typically used for the analysis of residual solvents. For derivatized hydrazines, the column choice will depend on the properties of the derivative. Flame Ionization Detection (FID) is a common choice for its universal response to organic compounds. Headspace GC is a particularly useful technique for the analysis of residual solvents as it minimizes sample preparation and matrix interference.[7]
Experimental Protocol: Headspace GC for Residual Solvents
-
Instrumentation: Headspace Gas Chromatograph with FID
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624)
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: A temperature gradient program to separate solvents with a wide range of boiling points.
-
Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection.
-
Sample Preparation: Accurately weigh the sample into a headspace vial, add a suitable dissolution solvent (e.g., DMSO), and seal the vial.
-
Headspace Parameters: Equilibrate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace before injection.
Data Interpretation: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Titrimetry: A Classic Approach for Assay Determination
Titrimetric methods offer a rapid and cost-effective way to determine the overall purity (assay) of (4-Chloro-2-methylphenyl)hydrazine hydrochloride. These methods are based on a quantitative chemical reaction, typically an oxidation-reduction or acid-base reaction.
Causality in Method Development: For hydrazine derivatives, iodometric or bromatometric titrations are common. These methods rely on the oxidation of the hydrazine functional group. The endpoint of the titration can be determined visually using an indicator or instrumentally using a potentiometer. The choice of titrant and reaction conditions must be carefully selected to ensure a stoichiometric and complete reaction.
Experimental Protocol: Iodometric Titration
-
Principle: The hydrazine moiety is oxidized by a standard solution of iodine in the presence of a suitable buffer. The excess iodine is then back-titrated with a standard solution of sodium thiosulfate.
-
Reagents:
-
Standardized Iodine Solution (e.g., 0.1 N)
-
Standardized Sodium Thiosulfate Solution (e.g., 0.1 N)
-
Starch Indicator Solution
-
Suitable buffer (e.g., sodium bicarbonate)
-
-
Procedure:
-
Accurately weigh a sample of (4-Chloro-2-methylphenyl)hydrazine hydrochloride and dissolve it in water.
-
Add a known excess of the standardized iodine solution and the buffer.
-
Allow the reaction to proceed to completion.
-
Titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add the starch indicator and continue the titration until the blue color disappears.
-
-
Calculation: The purity is calculated based on the amount of iodine consumed in the reaction with the hydrazine.
Visualization of the Titration Workflow:
Caption: A generalized workflow for iodometric titration.
Quantitative NMR (qNMR): The Power of a Primary Method
qNMR has emerged as a powerful tool for the purity determination of organic compounds, including pharmaceutical intermediates. As a primary ratio method, it allows for the direct quantification of a substance without the need for a specific reference standard of that same substance.[8]
Causality in Method Development: The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[5] For purity determination, a certified internal standard with a known purity is added to the sample at a known weight. By comparing the integral of a specific, well-resolved signal from the analyte to a signal from the internal standard, the purity of the analyte can be accurately calculated. The selection of an appropriate internal standard and specific signals for integration is crucial to avoid spectral overlap and ensure accurate quantification.
Experimental Protocol: qNMR for Purity Determination
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Internal Standard: A certified reference material with known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the (4-Chloro-2-methylphenyl)hydrazine hydrochloride sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure complete signal relaxation between scans.
-
Data Processing: Carefully process the spectrum, including phasing and baseline correction. Integrate the selected signals for the analyte and the internal standard.
Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = (4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
IS = Internal Standard
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical method for characterizing the purity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a nuanced decision that depends on the specific analytical objective.
-
For routine quality control and in-depth impurity profiling, HPLC stands out as the method of choice due to its high resolving power and sensitivity.
-
GC serves as an essential complementary technique for the analysis of volatile impurities and residual solvents.
-
Titrimetry offers a rapid and economical approach for determining the assay of the bulk material.
-
qNMR provides a powerful, non-destructive, and primary method for the accurate purity determination of reference standards and for orthogonal verification of results from other techniques.
By understanding the principles, strengths, and limitations of each of these methods, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
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A Senior Scientist's Guide to Catalyst Selection in Fischer Indole Synthesis: A Comparative Analysis
The Fischer indole synthesis, a reaction of profound historical and practical importance since its discovery in 1883, remains a cornerstone for the construction of the indole nucleus—a privileged scaffold in medicinal chemistry and materials science.[1][2] The reaction's success, however, is critically dependent on a single, pivotal choice: the acid catalyst. This guide provides an in-depth, comparative analysis of the common catalysts employed, moving beyond mere lists to explain the causality behind catalyst selection. It is designed for researchers, scientists, and drug development professionals seeking to optimize this classic transformation through a rational, evidence-based approach.
The Mechanism: Pinpointing the Catalyst's Crucial Role
The Fischer indole synthesis proceeds through a multi-step mechanism, but the catalyst's primary intervention is at the reaction's core energetic hurdle.[2][3] The process begins with the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. The acid catalyst then facilitates the tautomerization of the hydrazone to its more reactive enamine isomer.[4][5] This is followed by the decisive, irreversible[4][4]-sigmatropic rearrangement, which is heavily promoted by the acid. The catalyst protonates the enamine, increasing the electrophilicity of the imine carbon and lowering the activation energy for this key bond-forming step.[3][6] Subsequent cyclization and the elimination of ammonia, also acid-mediated, lead to the final aromatic indole product.[2][5]
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
Catalyst Classification and Comparative Analysis
The choice of catalyst dictates reaction conditions, substrate tolerance, and overall efficiency. Catalysts for this synthesis are broadly classified into three families: Brønsted acids, Lewis acids, and heterogeneous solid acids.
Brønsted Acids: The Classical Powerhouses
Brønsted acids are proton donors and represent the traditional choice for promoting the Fischer synthesis.[7] Common examples include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), and polyphosphoric acid (PPA).[3][7]
-
Mechanism of Action: They directly protonate the hydrazone, initiating the catalytic cycle as described above. Their high acidity often leads to rapid reaction rates.
-
Advantages: These catalysts are inexpensive, readily available, and highly active, often requiring only catalytic amounts. PPA can also serve as the solvent, simplifying the reaction setup.[8]
-
Disadvantages: The primary drawback is their corrosive nature and the harsh reaction conditions (often high temperatures) required.[9] These conditions can be incompatible with sensitive functional groups on the substrate, leading to degradation and side-product formation.[2] The workup procedure can also be cumbersome, involving neutralization of large amounts of strong acid.
Lewis Acids: The Milder Alternative
Lewis acids, or electron-pair acceptors, offer a milder alternative to Brønsted acids and are particularly useful for substrates sensitive to strong protic conditions.[3] Widely used examples include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[7][8]
-
Mechanism of Action: A Lewis acid coordinates to a nitrogen atom of the hydrazone. This coordination increases the positive charge character of the nitrogen, facilitating the tautomerization and subsequent[4][4]-sigmatropic rearrangement, similar to the effect of protonation but under less aggressive conditions.
-
Advantages: Lewis acids generally allow for lower reaction temperatures and are more tolerant of a wider range of functional groups compared to strong Brønsted acids.[8] This enhanced compatibility is crucial in complex molecule synthesis.
-
Disadvantages: Many Lewis acid-catalyzed reactions require stoichiometric or even super-stoichiometric amounts of the catalyst, which complicates purification and increases waste.[10] Many are also moisture-sensitive, requiring anhydrous reaction conditions.
Heterogeneous Solid Acids: The Green and Reusable Option
The drive towards more sustainable and environmentally friendly chemistry ("Green Chemistry") has spurred the adoption of solid-supported acid catalysts. These are typically solid materials with acidic sites on their surface, such as zeolites, montmorillonite clays, and sulfonic acid-functionalized resins like Amberlyst-15.[1][11]
-
Mechanism of Action: The reaction occurs on the acidic sites at the surface of the solid catalyst. The mechanism is analogous to homogeneous Brønsted acid catalysis, but the constrained environment of the catalyst's pores or surface can influence selectivity.[1]
-
Advantages: The most significant benefit is the ease of separation; the catalyst can be removed by simple filtration, simplifying product workup and purification.[11] Furthermore, these catalysts can often be regenerated and reused multiple times, reducing waste and cost.[12] Zeolites, in particular, can offer enhanced regioselectivity due to shape-selective catalysis within their porous structures.[1]
-
Disadvantages: Heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, sometimes requiring higher temperatures or longer reaction times. Catalyst deactivation due to surface poisoning or leaching of the active species into the reaction medium can also be a concern.
Quantitative Performance Comparison
While direct comparison is challenging due to varied substrates and reaction conditions across literature, the following table compiles representative data to illustrate the performance trade-offs between different catalyst classes for the synthesis of substituted indoles.
| Catalyst Type | Catalyst Example | Substrate (Ketone) | Temp. (°C) | Time | Catalyst Loading | Yield (%) | Reference(s) |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Acetophenone | 100 | 15 min | Solvent | ~93% | [13] |
| Brønsted Acid | H₂SO₄ / H₃PO₄ | Acetophenone | 100-120 | 20 min | Catalytic | 72-80% | BenchChem |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Acetophenone | 170 | ~10 min | Stoichiometric | 72-80% | [14] |
| Lewis Acid | Boron Trifluoride (BF₃) | Various | Varied | Varied | Varied | Good-Excellent | [7][8] |
| Heterogeneous | Zeolite H-Mordenite | Cyclohexanone | Reflux (AcOH) | - | - | 82% | [15] |
| Heterogeneous | Amberlite IR 120 | Cyclohexanone | Reflux (EtOH) | 6-10 h | - | 70-88% | [11] |
Experimental Protocols: A Practical Comparison
The following self-validating protocols, adapted from established literature, illustrate the practical workflow for synthesizing a representative indole using a catalyst from each class.
Protocol 1: Brønsted Acid Catalysis (Polyphosphoric Acid)
Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone
This protocol describes a classic Fischer indole synthesis using the strong Brønsted acid PPA, which also acts as the reaction medium.[13]
-
Hydrazone Formation (Pre-formation): In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq). Heat the mixture gently (e.g., in a water bath at 60 °C) for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.
-
Reaction Setup: In a separate, larger flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid (PPA) (approx. 10 times the weight of the phenylhydrazine) to 80-90 °C.
-
Indolization: Carefully add the pre-formed phenylhydrazone in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 100 °C for 10-15 minutes.
-
Workup: Allow the reaction mixture to cool slightly (to about 70 °C) and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Isolation: The indole product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Lewis Acid Catalysis (Zinc Chloride)
Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone
This procedure uses stoichiometric amounts of the Lewis acid ZnCl₂ under high-temperature, solvent-free conditions.[14]
-
Reactant Preparation: In a tall beaker, prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (1.0 eq, e.g., 0.25 mol) and powdered anhydrous zinc chloride (approx. 5-fold excess by weight). Causality: Anhydrous ZnCl₂ is critical as moisture will deactivate the Lewis acid.
-
Reaction: Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously. The solid mass will become a liquid within 3-4 minutes.
-
Completion: After the initial liquefaction, remove the beaker from the heat and continue stirring for an additional 5 minutes.
-
Workup: Carefully pour the hot reaction mixture into a beaker containing a large volume of water (e.g., 400 mL for a 0.25 mol scale).
-
Dissolution of Salts: Add glacial acetic acid and concentrated hydrochloric acid to the beaker to dissolve the zinc salts and aid in the precipitation of the organic product.
-
Isolation: Collect the crude 2-phenylindole by filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from hot 95% ethanol to obtain the purified product.
Protocol 3: Heterogeneous Catalysis (Amberlyst-15)
One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol demonstrates a one-pot synthesis using a recyclable solid acid catalyst, which simplifies the overall process.[11]
-
Reaction Setup: In a round-bottom flask, combine cyclohexanone (1.0 eq), phenylhydrazine hydrochloride (1.2 eq), and Amberlyst-15 resin (catalytic amount, e.g., 20 wt%).
-
Solvent: Add a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are in the range of 6-10 hours.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 resin by simple vacuum filtration. The resin can be washed with fresh solvent, dried, and stored for reuse.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the pure 1,2,3,4-tetrahydrocarbazole.
Catalyst Selection Guide
Choosing the optimal catalyst is a multi-factorial decision. The following workflow provides a logical framework for this selection process, balancing the chemistry of the substrate with the goals of the synthesis.
Caption: Decision workflow for selecting a Fischer indole synthesis catalyst.
-
If your substrate is sensitive to acid: Your primary concern is avoiding degradation. Milder Lewis acids like ZnCl₂ are a good starting point. For extremely sensitive substrates, heterogeneous catalysts, which can sometimes offer a less harsh reaction environment, are an excellent choice.
-
If your goal is green chemistry or large-scale production: The choice is clear. Heterogeneous catalysts are superior due to their reusability and the significantly simplified, less waste-intensive workup.[11]
-
If your goal is the highest possible yield on a simple, robust substrate: The classical Brønsted acids like PPA often provide the most vigorous and complete conversion in the shortest time.[13]
Conclusion
The Fischer indole synthesis is a testament to the enduring power of classic organic reactions. Its successful application in modern research, however, hinges on a nuanced understanding of catalyst function. Brønsted acids offer raw power and efficiency for robust substrates. Lewis acids provide a crucial degree of subtlety and control, expanding the reaction's scope to more delicate and complex molecules. Finally, heterogeneous catalysts pave the way for more sustainable and scalable synthetic routes. By understanding the distinct advantages and operational demands of each catalyst class, the discerning scientist can rationally select the optimal conditions to transform this century-old reaction into a powerful tool for contemporary chemical innovation.
References
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Carlson, R., & Prochazka, M. P. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613. Available at: [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Available at: [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Stack Exchange. Available at: [Link]
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ResearchGate. (2000). ChemInform Abstract: A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54086. Available at: [Link]
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ResearchGate. (2014). (PDF) Amberlyst-15 in Organic Synthesis. ResearchGate. Available at: [Link]
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Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available at: [Link]
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ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Available at: [Link]
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Xu, D., et al. (2009). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Green Chemistry, 11(7), 1017-1021. Available at: [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of a vast number of pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for the synthesis of substituted indoles is therefore a cornerstone of modern organic chemistry. This guide provides an in-depth, objective comparison of classical and modern synthetic routes to this important heterocycle, with a focus on providing researchers, scientists, and drug development professionals with the data and insights necessary to select the optimal synthetic strategy for their specific needs.
Classical Approaches: Time-Tested Routes to the Indole Core
For over a century, a handful of named reactions have been the workhorses for indole synthesis. These methods, while sometimes requiring harsh conditions, are well-understood and continue to be widely used.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most common methods for indole synthesis.[1] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[2]
Mechanism: The reaction proceeds through several key steps:
-
Formation of the phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[3][3]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.
-
Loss of ammonia and subsequent aromatization to yield the indole ring.[2]
Caption: The reaction pathway of the Fischer indole synthesis.
Advantages:
-
Readily available starting materials.
-
Well-established and widely applicable.
Limitations:
-
Often requires harsh acidic conditions and high temperatures.[4]
-
The regiochemical outcome can be difficult to control with unsymmetrical ketones.
-
Substrates sensitive to strong acids may not be suitable.
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-haloacetophenone with an excess of an aniline to produce a 2-aryl-indole.[5] While historically plagued by harsh conditions and low yields, modern variations utilizing microwave irradiation have significantly improved its efficiency.[4][6]
Mechanism: The reaction is believed to proceed via the initial formation of an α-arylamino ketone intermediate, followed by cyclization and dehydration. The precise mechanism can be complex and may involve multiple competing pathways, which can affect the regioselectivity of the final product.[7][8]
Caption: A simplified representation of the Bischler-Möhlau indole synthesis.
Advantages:
-
Provides access to 2-aryl-indoles, a common motif in bioactive molecules.
-
Microwave-assisted protocols offer significantly reduced reaction times.[4]
Limitations:
-
Requires an excess of the aniline starting material.
-
Historically, yields have been low and reaction conditions harsh.[5]
-
Regioselectivity can be an issue with substituted anilines.[7]
Modern Methods: Palladium-Catalyzed Routes
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method utilizes a palladium catalyst to construct 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[3][9] This heteroannulation reaction is highly versatile and has been widely adopted in both academic and industrial settings.[9]
Mechanism: The catalytic cycle is thought to involve:
-
Oxidative addition of the o-haloaniline to a Pd(0) species.
-
Coordination and subsequent insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular cyclization of the resulting vinylpalladium intermediate.
-
Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Larock indole synthesis.
Advantages:
-
Mild reaction conditions compared to classical methods.
-
Excellent functional group tolerance.
-
High regioselectivity is often observed.[10]
-
Broad substrate scope, including variously substituted anilines and alkynes.[11]
Limitations:
-
The cost of the palladium catalyst can be a concern for large-scale synthesis.
-
The presence of a halide on the aniline is required.
Quantitative Comparison of Synthetic Routes to 2-Phenylindole
To provide a direct and objective comparison, the synthesis of 2-phenylindole via the Fischer, Bischler-Möhlau, and Larock methods is summarized below.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170°C | 72-80%[6] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation, 600W, 1 min | 52-75%[6] |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Room temperature, 12h | 69-78%[6] |
Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole[4]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a suitable flask, warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for one hour.
-
Dissolve the resulting hot mixture in 95% ethanol (80 mL).
-
Upon cooling, collect the crystallized acetophenone phenylhydrazone by filtration and wash with cold ethanol.
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g).
-
Heat the mixture in an oil bath at 170°C with vigorous stirring. The mixture will become liquid after 3-4 minutes.
-
Remove the flask from the bath and continue stirring for 5 minutes.
-
To the hot mixture, add 200 g of sand to prevent solidification.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the crude 2-phenylindole and sand.
-
Boil the solids with 600 mL of 95% ethanol, decolorize with Norit, and filter while hot.
-
Cool the filtrate to crystallize the 2-phenylindole, which is then collected by filtration and washed with cold ethanol.
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[4]
-
Combine equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate and allow them to react in the solid state for 3 hours at room temperature to form N-phenacylaniline.
-
Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[4]
Larock Indole Synthesis of 2-Phenylindole[6]
-
To a solution of 2-iodoaniline and phenylacetylene in a suitable solvent (e.g., DMF or triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, quench with ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-phenylindole.
Emerging Trends: Green and Domino Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for indole synthesis.[12][13] These "green" approaches often involve the use of microwave irradiation, ultrasound, or mechanochemistry to reduce reaction times and solvent usage.[12][14] Additionally, domino or cascade reactions, where multiple bond-forming events occur in a single pot, are gaining prominence as they offer increased synthetic efficiency by minimizing intermediate purification steps.[15][16][17] These strategies often employ transition metal catalysts to orchestrate complex transformations, leading to the rapid construction of highly functionalized indole derivatives.[16]
Conclusion
The synthesis of substituted indoles is a mature field with a rich history, yet it continues to evolve with the development of new and innovative methodologies. While classical methods like the Fischer and Bischler-Möhlau syntheses remain valuable tools, modern palladium-catalyzed reactions such as the Larock synthesis offer milder conditions and broader applicability. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel indole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.
References
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Cui, S.-L., Wang, J., & Wang, Y.-G. (2008). Synthesis of Indoles via Domino Reaction of N-Aryl Amides and Ethyl Diazoacetate. Journal of the American Chemical Society, 130(41), 13526–13527. [Link]
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
-
Larock, R. C. (n.d.). Larock indole synthesis. Wikipedia. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. BenchChem.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Cheng, G., & Cui, X. (2014). Synthesis of Indole Derivatives via Domino Reactions. Chinese Journal of Organic Chemistry, 34(5), 856-871. [Link]
- Sha, F., et al. (2019). Synthesis of Indoles through Domino Reactions of 2-Fluorotoluenes and Nitriles.
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Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]
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Organic Reactions. (n.d.). Indoles via Palladium-catalyzed Cyclization. Retrieved from [Link]
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Özer, M. S., et al. (2018). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 8(6), 3123-3131. [Link]
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Jouha, J., et al. (2022). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry, 87(24), 16565–16574. [Link]
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Royal Society of Chemistry. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
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MDPI. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 27(19), 6551. [Link]
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Thomson, D. S., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4658–4661. [Link]
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Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of Organic Chemistry, 83(17), 10132–10143. [Link]
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A Senior Application Scientist's Guide to (4-Chloro-2-methylphenyl)hydrazine hydrochloride: Comparative Analysis and Synthetic Applications
For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. (4-Chloro-2-methylphenyl)hydrazine hydrochloride has emerged as a valuable building block, primarily for the construction of substituted indole scaffolds, which are central to a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth, comparative analysis of the applications of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, offering experimental insights and a critical evaluation against alternative synthetic strategies.
Part 1: Core Characteristics of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine salt with the chemical formula C₇H₉ClN₂·HCl. The presence of a chloro and a methyl group on the phenyl ring significantly influences its reactivity, particularly in its hallmark application: the Fischer indole synthesis. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.
Part 2: The Fischer Indole Synthesis: A Primary Application for Substituted Indole Construction
The Fischer indole synthesis, a venerable yet powerful reaction discovered in 1883, remains a cornerstone for the synthesis of the indole nucleus.[1] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[1]
The utility of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in this context lies in its ability to generate 6-chloro-4-methyl substituted indoles, a scaffold present in various bioactive molecules.
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound.
-
Tautomerization: The resulting phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, which is often the rate-determining step.
-
Cyclization and Ammonia Elimination: The rearranged intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.[3]
Diagram: Mechanism of the Fischer Indole Synthesis
Caption: The mechanistic pathway of the Fischer indole synthesis.
Comparative Analysis: The Influence of Substituents in the Fischer Indole Synthesis
The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) generally accelerate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) can have the opposite effect.[4]
The (4-Chloro-2-methylphenyl)hydrazine hydrochloride presents an interesting case with both a weakly electron-donating methyl group and a weakly electron-withdrawing chloro group. The position of these substituents is critical for the regiochemical outcome of the cyclization.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| (4-Chloro-2-methylphenyl)hydrazine HCl | Acetone | Acetic Acid | Reflux | Not Specified | High | [5] (inferred) |
| p-Tolylhydrazine HCl (EDG) | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | High | [6] |
| p-Nitrophenylhydrazine HCl (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30 | [7] |
| Phenylhydrazine HCl (unsubstituted) | Cyclohexanone | p-TSA (solvent-free) | 250 | 1 min | 94 | [7] |
| 4-Chlorophenylhydrazine HCl (EWG) | Cyclohexanone | (solvent-free) | 250 | 1 min | 91 | [7] |
Analysis of Comparative Data:
-
The presence of the electron-donating methyl group in p-tolylhydrazine allows for high yields under mild, room temperature conditions.[6]
-
Conversely, the strongly electron-withdrawing nitro group in p-nitrophenylhydrazine necessitates harsher conditions and results in a significantly lower yield with the same ketone.[7]
-
(4-Chloro-2-methylphenyl)hydrazine, with its mixed electronic effects, is expected to exhibit reactivity between these two extremes. The chloro group, being electron-withdrawing, can decrease the rate of the key[2][2]-sigmatropic rearrangement. However, the ortho-methyl group can influence the regioselectivity of the cyclization.
-
Solvent-free conditions with microwave irradiation have been shown to be effective for substituted hydrazines, including those with chloro-substituents, offering a more environmentally friendly approach.[7]
Experimental Protocol: Synthesis of 6-Chloro-4-methyl-1H-indole
This protocol is a representative procedure for the Fischer indole synthesis using (4-Chloro-2-methylphenyl)hydrazine hydrochloride and acetone.
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.2 eq)
-
Glacial Acetic Acid
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Chloro-2-methylphenyl)hydrazine hydrochloride in glacial acetic acid.
-
Add acetone to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into an ice-water bath.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-chloro-4-methyl-1H-indole.
Diagram: Experimental Workflow for Fischer Indole Synthesis
Caption: Step-by-step workflow for the Fischer indole synthesis.
Part 3: Alternative Synthetic Routes to 6-Chloro-4-methylindoles
While the Fischer indole synthesis is a powerful tool, other methods exist for the construction of the indole nucleus, which may be advantageous depending on the desired substitution pattern and the availability of starting materials.
Leimgruber-Batcho Indole Synthesis: This two-step method provides a versatile route to indoles from o-nitrotoluenes. The first step involves the formation of an enamine, followed by a reductive cyclization.[6][8]
Larock Indole Synthesis: A modern, palladium-catalyzed approach that allows for the synthesis of 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne.
Comparative Table of Synthetic Routes to 6-Chloro-4-methylindoles
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Advantages | Disadvantages |
| Fischer Indole Synthesis | (4-Chloro-2-methylphenyl)hydrazine, Ketone/Aldehyde | Acid catalyst (e.g., AcOH, ZnCl₂) | Well-established, readily available starting materials, often one-pot. | Can require harsh acidic conditions, regioselectivity can be an issue with unsymmetrical ketones. |
| Leimgruber-Batcho Synthesis | 5-Chloro-3-methyl-2-nitrotoluene | DMFDMA, Pyrrolidine, Raney Nickel, Hydrazine hydrate | Milder conditions than Fischer, good for functional group tolerance. | Two-step process, requires specific o-nitrotoluene starting material. |
| Larock Indole Synthesis | 2-Bromo-5-chloro-3-methylaniline, Alkyne | Palladium catalyst (e.g., Pd(OAc)₂), Base | High functional group tolerance, good for complex indoles. | Requires a palladium catalyst, alkynes can be expensive. |
Diagram: Decision-Making for Indole Synthesis
Caption: A flowchart to guide the selection of an appropriate indole synthesis method.
Part 4: Beyond Indoles: Synthesis of Pyrazole Derivatives
Hydrazine derivatives are also pivotal in the synthesis of other nitrogen-containing heterocycles, most notably pyrazoles. The condensation of a hydrazine with a 1,3-dicarbonyl compound is a common and efficient method for constructing the pyrazole ring.[9] (4-Chloro-2-methylphenyl)hydrazine hydrochloride can be employed in a similar fashion to generate substituted pyrazole derivatives, which are also of significant interest in medicinal chemistry.
General Mechanism for Pyrazole Synthesis
The reaction proceeds via a condensation reaction between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Diagram: Mechanism of Pyrazole Synthesis
Caption: The general mechanism for the synthesis of pyrazoles from hydrazines.
Experimental Protocol: General Synthesis of a Substituted Pyrazole
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Ethanol
-
Triethylamine (for neutralization of the hydrochloride salt)
Procedure:
-
In a round-bottom flask, dissolve (4-Chloro-2-methylphenyl)hydrazine hydrochloride in ethanol.
-
Add triethylamine to neutralize the hydrochloride salt, forming the free hydrazine in situ.
-
To this solution, add the 1,3-dicarbonyl compound.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Part 5: Applications in Pharmaceutical Synthesis
The indole and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
-
Indole Derivatives: Many indole-containing compounds exhibit anti-inflammatory, anti-cancer, and anti-migraine properties. The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core.[1]
-
Pyrazole Derivatives: Pyrazole-containing molecules are known for their analgesic, anti-inflammatory, and anti-cancer activities. The blockbuster drug Celecoxib (Celebrex) , a selective COX-2 inhibitor, is a prominent example of a pyrazole-based pharmaceutical.
While direct synthesis of a marketed drug using (4-Chloro-2-methylphenyl)hydrazine hydrochloride might not be readily found in public literature, this starting material is a key intermediate for the synthesis of a variety of biologically active compounds. For instance, it is used in the synthesis of intermediates for APIs such as Ethyl 5-Chloro-2-Indole Carboxylate. Hydrazine derivatives are crucial in the synthesis of numerous pharmaceuticals, including some used to treat tuberculosis and cancer.[10]
Part 6: Conclusion and Future Perspectives
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a versatile and valuable reagent in organic synthesis, particularly for the construction of 6-chloro-4-methyl substituted indoles via the Fischer indole synthesis. Its utility is underscored by the importance of the indole scaffold in medicinal chemistry. The presence of both a chloro and a methyl group on the phenyl ring provides a unique electronic and steric profile that can be exploited for targeted synthesis.
While the Fischer indole synthesis remains a powerful method, alternative synthetic strategies such as the Leimgruber-Batcho and Larock syntheses offer milder conditions and broader functional group tolerance, providing researchers with a valuable toolkit for indole construction. Furthermore, the application of (4-Chloro-2-methylphenyl)hydrazine hydrochloride extends beyond indole synthesis to the formation of other important heterocyclic systems like pyrazoles.
Future research will likely focus on the development of more sustainable and efficient catalytic systems for the Fischer indole synthesis, as well as the exploration of novel applications of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in the synthesis of complex, biologically active molecules. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and innovative synthetic methodologies for the advancement of drug discovery and materials science.
Part 7: References
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Fischer Indole Synthesis - Wikipedia. ([Link])
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On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. ([Link])
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Fischer Indole Synthesis - Organic Chemistry Portal. ([Link])
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Fischer indole synthesis – Knowledge and References - Taylor & Francis. ([Link])
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Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. ([Link])
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Empowered Hydrazine Pharmaceuticals with Calca Solutions. ([Link])
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Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing). ([Link])
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Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents. ()
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4-Chlorobenzaldehyde - Organic Syntheses Procedure. ([Link])
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Fischer indole synthesis in the absence of a solvent - SciSpace. ([Link])
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. ([Link])
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Process for the preparation of substituted phenyl hydrazines - Google Patents. ()
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Synthesis of indole derivatives as prevalent moieties in selected alkaloids. ([Link])
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Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. ([Link])
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4-benzyloxyindole - Organic Syntheses Procedure. ([Link])
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Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][6][11]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles - NIH. ([Link])
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Method of producing indole and substitution products of the same - Google Patents. ()
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. ([Link])
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A Researcher's Guide to Assessing and Controlling Regioselectivity in the Fischer Indole Synthesis
For over a century, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the construction of the indole nucleus, a privileged scaffold in pharmaceuticals, agrochemicals, and natural products.[1][2][3] First reported by Emil Fischer and Friedrich Jourdan in 1883, this acid-catalyzed cyclization of arylhydrazones, derived from arylhydrazines and enolizable carbonyl compounds, continues to be an indispensable tool for synthetic chemists.[1][2][4] However, the use of unsymmetrical ketones introduces a significant challenge: the potential for the formation of two regioisomeric indole products.[5][6]
This guide provides an in-depth analysis of the factors governing the regioselectivity of the Fischer indole synthesis. We will delve into the mechanistic intricacies of the reaction and explore how the judicious choice of substrates and reaction conditions can be leveraged to control the isomeric outcome. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this classic reaction by mastering its regiochemical nuances.
The Mechanistic Crossroads: The[2][2]-Sigmatropic Rearrangement
The generally accepted mechanism of the Fischer indole synthesis proceeds through a series of key steps: the formation of a phenylhydrazone, its tautomerization to an ene-hydrazine intermediate, a decisive[2][2]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to afford the aromatic indole ring.[1][2][7][8] The regioselectivity of the reaction is determined at the ene-hydrazine stage and the subsequent[2][2]-sigmatropic rearrangement.
With an unsymmetrical ketone, two different ene-hydrazine tautomers can be formed, leading to two distinct[2][2]-sigmatropic rearrangement pathways and, consequently, two possible regioisomeric indoles. The preferential formation of one ene-hydrazine over the other, and the relative activation energies of the two competing rearrangement transition states, dictate the final product ratio.
Visualizing the Mechanistic Pathway
Caption: General mechanism of the Fischer indole synthesis with an unsymmetrical ketone, illustrating the two competing pathways leading to regioisomers.
Key Factors Influencing Regioselectivity
The regiochemical outcome of the Fischer indole synthesis is a delicate interplay of steric and electronic effects inherent in the substrates, as well as the nature of the acid catalyst employed.[5][9]
Substituent Effects on the Carbonyl Component
The structure of the unsymmetrical ketone is a primary determinant of regioselectivity. Both steric hindrance and the electronic nature of the substituents flanking the carbonyl group play crucial roles.
-
Steric Effects: In general, the[2][2]-sigmatropic rearrangement is favored at the less sterically hindered carbon atom. For instance, when using a methyl ketone, enolization tends to occur at the methyl group, leading to the formation of a 3-unsubstituted indole.[9] The use of bulky substituents will strongly disfavor the formation of the corresponding ene-hydrazine and the subsequent rearrangement at that position.
-
Electronic Effects: Electron-withdrawing groups on the ketone can significantly influence the stability of the developing transition states during the[2][2]-sigmatropic rearrangement. Computational studies have shown that an electron-withdrawing substituent can destabilize one of the potential rearrangement pathways, leading to the exclusive formation of a single regioisomer.[10][11][12] Conversely, electron-donating groups can stabilize the transition state, favoring cyclization at the more substituted carbon.
Substituent Effects on the Phenylhydrazine Ring
Substituents on the arylhydrazine ring also exert a profound influence on the regioselectivity of the cyclization.
-
Electronic Effects: The electronic nature of the substituent on the phenyl ring affects the nucleophilicity of the ortho-carbon atoms involved in the[2][2]-sigmatropic rearrangement. Electron-donating groups enhance the electron density of the ring, accelerating the reaction.[13] For a meta-substituted phenylhydrazine, an electron-donating group will typically favor cyclization at the para-position to the substituent (C6 of the resulting indole), as this position is more electronically enriched and sterically accessible.[13] Conversely, electron-withdrawing groups retard the reaction.[13]
-
Steric Effects: An ortho-substituent on the phenylhydrazine will block one of the two possible cyclization sites, leading to the formation of a single regioisomer (a 7-substituted indole).[13] A meta-substituent can sterically hinder cyclization at the adjacent ortho-position, thereby favoring the formation of the para-cyclized product.[5]
The Role of the Acid Catalyst
The choice and concentration of the acid catalyst are critical variables that can dramatically alter the ratio of regioisomers.[4][14] Different acids can influence the rate of ene-hydrazine formation and the subsequent rearrangement.
-
Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][2] The acidity of the medium is a key factor controlling regioselectivity.[9] For example, in the reaction with certain unsymmetrical ketones, increasing the concentration of phosphoric acid has been shown to favor the formation of the 2-substituted indole.[14]
-
Eaton's Reagent: The use of Eaton's reagent (P₂O₅ in MeSO₃H) has been reported to provide excellent regiocontrol in the synthesis of 3-unsubstituted indoles from methyl ketones.[9] The high acidity of this reagent is believed to be a major factor in this selectivity.[9]
Comparative Analysis of Regioselectivity with Different Substrates
To provide a practical understanding of these principles, the following table summarizes the observed regioselectivity in the Fischer indole synthesis with various substituted phenylhydrazines and unsymmetrical ketones.
| Phenylhydrazine Substituent | Carbonyl Component (Unsymmetrical Ketone) | Major Regioisomeric Product | Minor Regioisomeric Product | Reference |
| Unsubstituted | Methyl ethyl ketone | 2,3-Dimethylindole | 2-Ethylindole | [14] |
| Unsubstituted | Isopropyl methyl ketone | 2,3,3-Trimethyl-3H-indole | 2-Isopropylindole | [14] |
| p-Nitro | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitro-3H-indole | 2-Isopropyl-5-nitroindole | [15] |
| m-Methyl | Methyl ethyl ketone | 2,3,6-Trimethylindole | 2,3,4-Trimethylindole | [13] |
| o-Methyl | Methyl ethyl ketone | 2,3,7-Trimethylindole | - | [13] |
Experimental Protocols for Controlling Regioselectivity
The following protocols provide detailed, step-by-step methodologies for conducting the Fischer indole synthesis with a focus on achieving high regioselectivity.
Protocol 1: Regioselective Synthesis of 2,3-Dimethylindole
This protocol is adapted from studies on the effect of acid catalysis on the Fischer indole synthesis of unsymmetrical ketones.[14]
Materials:
-
Phenylhydrazine
-
Methyl ethyl ketone
-
Polyphosphoric acid
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Add methyl ethyl ketone (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the phenylhydrazone can be monitored by TLC.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Indolization: To the crude phenylhydrazone, add polyphosphoric acid (10 equivalents by weight). Heat the mixture to 120-130 °C with vigorous stirring for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2,3-dimethylindole as the major product.
Protocol 2: Synthesis of 7-Azaindoles via Regioselective Fischer Indole Synthesis
This protocol is based on the synthesis of azaindoles where the position of the nitrogen in the pyridine ring of the aminopyridine starting material dictates the regiochemical outcome.
Materials:
-
Substituted 3-hydrazinopyridine
-
Cyclohexanone
-
Acetic acid
-
Sodium acetate
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Hydrazone Formation: A mixture of the substituted 3-hydrazinopyridine (1 equivalent), cyclohexanone (1.2 equivalents), and sodium acetate (0.2 equivalents) in ethanol is heated at reflux for 4 hours.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Indolization: The resulting crude hydrazone is dissolved in acetic acid and heated at reflux for 12 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the desired 7-azaindole derivative.
Visualizing the Experimental Workflow
Caption: A comparative workflow for the regioselective synthesis of a standard indole and an azaindole derivative.
Conclusion
The Fischer indole synthesis, while a classic and powerful reaction, presents a significant regiochemical challenge when employing unsymmetrical ketones. A thorough understanding of the interplay between steric and electronic effects of substituents on both the arylhydrazine and carbonyl partners, as well as the judicious selection of the acid catalyst, is paramount for controlling the formation of the desired regioisomer. By carefully considering these factors, researchers can navigate the complexities of this reaction and effectively synthesize a wide array of substituted indoles with high selectivity, thereby facilitating advancements in drug discovery and materials science.
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A Researcher's Guide to the Cost-Benefit Analysis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in Synthesis
For Immediate Release
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. This guide provides a comprehensive cost-benefit analysis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a key building block in heterocyclic chemistry, benchmarked against common alternatives. By examining experimental data, economic factors, and safety considerations, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
The Fischer Indole Synthesis: A Cornerstone Application
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is predominantly utilized in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[1] This heterocyclic motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the indole.[3][4]
The substituents on the phenylhydrazine ring profoundly influence the reaction's kinetics and yield. Electron-donating groups (EDGs) on the aromatic ring generally accelerate the reaction by increasing electron density, which facilitates the key sigmatropic rearrangement.[4][5] Conversely, electron-withdrawing groups (EWGs) can retard the reaction rate.[5] The chloro and methyl groups in (4-Chloro-2-methylphenyl)hydrazine hydrochloride present a nuanced electronic profile, with the methyl group being weakly electron-donating and the chloro group being electron-withdrawing.
Performance and Economic Comparison of Substituted Phenylhydrazines
To provide a clear and objective comparison, the following table summarizes the key performance indicators and approximate costs of (4-Chloro-2-methylphenyl)hydrazine hydrochloride and its common alternatives in the context of the Fischer indole synthesis.
| Reagent | Substituent Effect | Typical Yield Range (%) | Key Advantages | Key Disadvantages | Approx. Cost (USD/mol) |
| (4-Chloro-2-methylphenyl)hydrazine hydrochloride | Mixed (weak EDG & EWG) | 65-80 | Introduces valuable chloro and methyl handles for further functionalization. | Moderate reactivity compared to strongly activated hydrazines. | 250-400 |
| Phenylhydrazine hydrochloride | Unsubstituted | 70-85 | Low cost, readily available, good general reactivity. | Lacks handles for further derivatization on the benzene ring. | 30-60[6][7] |
| p-Tolylhydrazine hydrochloride | Electron-Donating (CH₃) | 80-95 | Higher yields and faster reaction rates due to the EDG. | Higher cost than phenylhydrazine hydrochloride. | 150-250[8][9][10] |
| 4-Methoxyphenylhydrazine hydrochloride | Strong Electron-Donating (OCH₃) | 85-98 | Excellent yields and rapid reactions. | Significantly higher cost. | 300-500[11][12][13][14] |
Note: Yields are approximate and can vary significantly based on the specific ketone/aldehyde, catalyst, and reaction conditions used. Costs are estimated based on currently available supplier information and are subject to change.
In-Depth Cost-Benefit Analysis
The selection of a substituted phenylhydrazine extends beyond a simple comparison of yield and raw material cost. A thorough analysis must encompass factors such as reaction efficiency, safety, and the strategic value of the resulting product.
Economic Considerations
While (4-Chloro-2-methylphenyl)hydrazine hydrochloride has a higher upfront cost per mole compared to unsubstituted phenylhydrazine hydrochloride, its value lies in the introduction of two functionalizable positions on the indole ring. The chloro and methyl groups can serve as synthetic handles for further elaboration through cross-coupling reactions, nucleophilic aromatic substitution, or oxidation, potentially streamlining the synthesis of complex target molecules and adding significant value to the final product. For projects where such downstream modifications are planned, the initial investment in the substituted hydrazine can be well justified.
Reaction Efficiency and Process Optimization
The presence of the electron-donating methyl group in (4-Chloro-2-methylphenyl)hydrazine hydrochloride can lead to more favorable reaction kinetics compared to phenylhydrazines bearing only electron-withdrawing groups. This can translate to lower reaction temperatures, shorter reaction times, and potentially the use of milder acid catalysts, all of which contribute to reduced energy consumption and operational costs, particularly at scale. Modern techniques such as microwave-assisted synthesis can further enhance the efficiency of the Fischer indole synthesis, potentially mitigating some of the reactivity differences between various substituted hydrazines.[15]
Safety and Environmental Impact
Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.[2][16][17][18][19] Phenylhydrazine and its derivatives are known to be toxic and potential carcinogens.[2][17][18] Therefore, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood, is mandatory.[2][16][17][18][19] The environmental impact of these compounds should also be considered, and proper waste disposal procedures must be followed.[20] While the safety profiles of the compared phenylhydrazines are similar, the overall risk can be mitigated by choosing a reagent that provides higher yields and cleaner reactions, thus minimizing the amount of material handled and waste generated.
Experimental Protocols
To provide a practical context for this analysis, the following are representative experimental protocols for the Fischer indole synthesis using (4-Chloro-2-methylphenyl)hydrazine hydrochloride and a common alternative, p-tolylhydrazine hydrochloride.
Protocol 1: Synthesis of 6-Chloro-4-methyl-2-phenyl-1H-indole using (4-Chloro-2-methylphenyl)hydrazine hydrochloride
Materials:
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, combine (4-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetophenone (1.05 eq).
-
Add polyphosphoric acid (10 eq by weight) to the mixture.
-
Heat the reaction mixture to 100-120 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., 10 M NaOH) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
Protocol 2: Synthesis of 5-Methyl-2-phenyl-1H-indole using p-Tolylhydrazine hydrochloride
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetophenone
-
Glacial acetic acid
Procedure:
-
To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add acetophenone (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-methyl-2-phenyl-1H-indole.
Visualization of the Synthetic Process
To further elucidate the chemical transformations and workflows, the following diagrams are provided.
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Comparative Workflow: (4-Chloro-2-methylphenyl)hydrazine HCl vs. p-Tolylhydrazine HCl
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A Comparative Guide to the Environmental Impact of (4-Chloro-2-methylphenyl)hydrazine Hydrochloride
This guide provides an in-depth technical comparison of the environmental impact associated with (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals to inform decisions on chemical selection, risk assessment, and the adoption of greener alternatives. This document moves beyond a simple cataloging of data to explain the causality behind environmental persistence, toxicity, and the rationale for pursuing alternative synthetic pathways.
Introduction: The Double-Edged Sword of Phenylhydrazines
(4-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS: 19690-59-6) is a substituted phenylhydrazine widely employed as a building block in organic synthesis. Its utility lies in the reactive hydrazine moiety, which is fundamental to constructing nitrogen-containing heterocyclic rings, most notably via the Fischer indole synthesis. This reaction is a cornerstone in the production of numerous active pharmaceutical ingredients (APIs).
However, the very reactivity that makes this compound a valuable synthetic tool also raises significant environmental and toxicological concerns. The broader class of hydrazine derivatives is known for its toxicity and potential carcinogenicity. While the hydrochloride salt form offers greater stability compared to the free base, its introduction into the environment, whether through manufacturing effluent or improper disposal, warrants a thorough risk assessment.[1]
This guide will dissect the known and predicted environmental profile of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, benchmark it against related compounds, detail the standardized methodologies required for a comprehensive environmental assessment, and explore alternative synthetic strategies that can mitigate these environmental risks.
Physicochemical Properties and Predicted Environmental Fate
Understanding a chemical's environmental journey begins with its physical and chemical properties. While comprehensive environmental fate data for (4-Chloro-2-methylphenyl)hydrazine hydrochloride specifically is scarce in public literature, we can infer its likely behavior based on its structure and data from analogous compounds like phenylhydrazine and other chlorinated aromatics.[2][3]
Table 1: Physicochemical and Toxicological Properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride and Related Compounds
| Property | (4-Chloro-2-methylphenyl)hydrazine HCl | (4-Chlorophenyl)hydrazine | Phenylhydrazine |
| CAS Number | 19690-59-6[4] | 1073-69-4[5] | 100-63-0[6] |
| Molecular Formula | C₇H₁₀Cl₂N₂[4] | C₆H₇ClN₂[5] | C₆H₈N₂ |
| Human Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[2] | Toxic if swallowed, in contact with skin, or inhaled; Suspected of causing genetic defects; May cause cancer.[5] | Toxic via oral, dermal, and inhalation routes; Skin sensitizer; Damages red blood cells.[6][7] |
| Aquatic Toxicity | Data not available. | Very toxic to aquatic life with long lasting effects.[5] | Toxic to aquatic organisms; Acute fish NOEC: 0.01 mg/L.[6] |
The presence of a chlorophenyl group suggests a degree of hydrophobicity, which could lead to adsorption onto organic matter in soil and sediment.[8] However, the hydrazine moiety and the hydrochloride salt form increase its water solubility, creating a dual potential for partitioning between aqueous and solid environmental compartments.[7]
Once released, hydrazines are susceptible to degradation, primarily through oxidation in air and water.[9] However, the degradation rate and pathway are highly dependent on environmental conditions such as pH, temperature, oxygen levels, and the presence of metal ions. The chlorinated aromatic ring may be more resistant to microbial degradation than a simple phenyl group.
Caption: Traditional Celecoxib synthesis using a phenylhydrazine derivative.
Alternative Synthesis: Continuous Flow Approach
More recent developments focus on improving safety, efficiency, and sustainability. A continuous flow synthesis has been reported that avoids the isolation of potentially hazardous intermediates and allows for safer handling of reagents. [10]While this specific example still utilizes a hydrazine, other green chemistry approaches aim to generate the hydrazine in situ from less hazardous precursors or find entirely different cyclization strategies, reducing the need to transport and handle bulk quantities of toxic hydrazine derivatives. [10][11]For example, some modern syntheses of triptan-class drugs, which also rely on indole ring formation, have been optimized to improve yields and reduce complex workups, representing a step toward more sustainable processes. [12][13][14]
Caption: A multi-step continuous flow synthesis pathway for Celecoxib.
The advantage of such alternative routes lies in process intensification, reduced waste, and potentially avoiding the use of chlorinated solvents or hazardous reagents, contributing to a better overall environmental profile. [15]
Methodologies for Environmental Impact Assessment
To address the data gaps for (4-Chloro-2-methylphenyl)hydrazine hydrochloride, standardized testing according to internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), is required. [16]
Experimental Protocol 1: Acute Fish Toxicity (OECD 203)
This test determines the concentration of a chemical that is lethal to 50% of the test fish population (LC50) over a 96-hour period. [17][18] Objective: To determine the 96-hour LC50 of (4-Chloro-2-methylphenyl)hydrazine hydrochloride for a standard fish species (e.g., Zebrafish, Danio rerio).
Methodology:
-
Test Substance Preparation: Prepare a stock solution of the test substance in purified water. A series of dilutions are made to create at least five test concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 mg/L) plus a control (water only).
-
Test Organisms: Acclimate healthy, juvenile fish to laboratory conditions for at least 12 days. Select fish of a uniform size for the test. [19]3. Exposure: Place a group of fish (e.g., 7-10) into replicate tanks for each test concentration and the control. The test is run under controlled conditions (temperature, light cycle, oxygen levels) for 96 hours. [20]4. Observation: Record fish mortality and any sub-lethal effects (e.g., loss of equilibrium, respiratory distress) at 24, 48, 72, and 96 hours. [21]5. Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 value with 95% confidence intervals. The result determines the acute toxicity classification.
Caption: Experimental workflow for the OECD 203 Acute Fish Toxicity Test.
Experimental Protocol 2: Ready Biodegradability (OECD 301)
This set of screening tests evaluates if a chemical can be rapidly and completely biodegraded by microorganisms under aerobic aquatic conditions. [22][23]The CO₂ Evolution Test (OECD 301B) is a common method.
Objective: To determine if (4-Chloro-2-methylphenyl)hydrazine hydrochloride is "readily biodegradable."
Methodology:
-
Inoculum Preparation: Collect a microbial source, typically activated sludge from a domestic wastewater treatment plant.
-
Test Setup: Prepare sealed vessels containing a defined mineral medium, the inoculum, and the test substance at a known concentration. Also prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate). [22]3. Incubation: Incubate the vessels in the dark at a constant temperature (22 ± 2°C) for 28 days with continuous stirring.
-
Measurement: The CO₂ produced from the microbial respiration is trapped in a potassium hydroxide solution and measured by titration or with a Total Organic Carbon (TOC) analyzer. This measurement is taken at regular intervals.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).
-
Pass Criteria: The substance is considered "readily biodegradable" if it reaches >60% degradation within a "10-day window" during the 28-day test. The 10-day window begins when 10% biodegradation is reached. [24]
Conclusion and Recommendations
The environmental profile of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is characterized by significant data gaps, particularly in the areas of ecotoxicity and biodegradability. However, based on its chemical structure and strong evidence from closely related analogues, a high potential for aquatic toxicity must be presumed. Its persistence in the environment is uncertain but cannot be ruled out without empirical data.
Recommendations for Stakeholders:
-
For Researchers & Industry: Commission standardized ecotoxicity (OECD 203, 201, 202) and biodegradability (OECD 301) testing for (4-Chloro-2-methylphenyl)hydrazine hydrochloride to generate the data required for a formal environmental risk assessment.
-
For Process Chemists: Actively investigate and prioritize alternative synthetic routes for target APIs that avoid the use of substituted phenylhydrazines. Focus on principles of green chemistry, such as using less hazardous reagents, reducing waste, and employing catalytic methods. [11][15]3. For Regulators & Safety Professionals: In the absence of data, apply a precautionary principle. Assume high aquatic toxicity and handle the compound accordingly, ensuring that waste streams containing this intermediate are rigorously treated and not released into the environment.
By combining a precautionary approach with a commitment to generating missing data and developing greener alternatives, the pharmaceutical and chemical industries can continue to innovate while upholding their responsibility to environmental stewardship.
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- ResearchGate (n.d.), Table 1. Environmental Fate of Chlorinated Insecticides and Their Toxicity to Aquatic Invertebrates. [URL: https://www.researchgate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling specialized reagents like (4-Chloro-2-methylphenyl)hydrazine hydrochloride demands a comprehensive understanding that extends beyond its application in synthesis to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to not only adhere to safety protocols but to understand the rationale behind them, ensuring a culture of safety and responsibility in your laboratory.
Hazard Assessment: Understanding the Risks
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted hydrazine derivative. Hydrazine and its derivatives are recognized for their potential toxicity and reactivity.[1][2][3][4] A thorough understanding of these hazards is the foundation of safe handling and disposal.
Key Hazards:
-
Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin.[5] Hydrazine derivatives can be irritants and may cause damage to the liver, kidneys, and central nervous system.[1][2]
-
Carcinogenicity: Hydrazine and some of its derivatives are considered potential or probable human carcinogens by various agencies.[4][6]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[7] Heating may lead to an explosion.[1]
-
Environmental Hazards: This substance can be very toxic to aquatic organisms.[1] Therefore, it should not be released into the environment.[5][8]
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[9] | Dermal |
| Eye Damage/Irritation | Causes serious eye irritation.[9] | Ocular |
| Sensitization | May cause skin sensitization.[1] | Dermal |
| Carcinogenicity | Hydrazine is classified as a probable human carcinogen.[4] | All routes |
| Aquatic Toxicity | Very toxic to aquatic life.[1] | Environmental release |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (4-Chloro-2-methylphenyl)hydrazine hydrochloride for any purpose, including disposal, the appropriate personal protective equipment must be worn.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5]
-
Eye Protection: Chemical safety goggles are mandatory.[5]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required.[5] For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator must be used.[5]
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12] It is classified as hazardous waste, and its disposal must follow specific protocols to ensure safety and environmental protection.[5]
Step 1: Waste Identification and Segregation
Properly identifying and segregating hazardous waste is a critical first step.[13]
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible container for the collection of (4-Chloro-2-methylphenyl)hydrazine hydrochloride waste. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(4-Chloro-2-methylphenyl)hydrazine hydrochloride," and the associated hazards (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.[14]
Step 2: On-Site Neutralization (for Small Quantities)
For very small residual amounts, such as might be left in a container after rinsing, chemical neutralization may be an option. This should only be performed by trained personnel in a well-ventilated fume hood.
Caution: This procedure should only be carried out if approved by your institution's EHS department and with a thorough understanding of the reaction.
A common method for the degradation of hydrazine compounds is oxidation.[15]
Example Protocol for Small-Scale Neutralization:
-
In a suitable reaction vessel within a fume hood, dilute the (4-Chloro-2-methylphenyl)hydrazine hydrochloride waste with a large amount of water.
-
Slowly add a solution of an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide, while stirring. The reaction can be exothermic, so the addition should be gradual and the solution may require cooling.
-
Allow the reaction to proceed to completion. The endpoint may be determined by testing for the absence of the hydrazine compound.
-
The resulting solution should be pH adjusted to neutral before being disposed of down the drain with copious amounts of water, as permitted by local regulations.
Step 3: Bulk Disposal via Licensed Waste Management
For larger quantities of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, on-site treatment is not recommended. The primary and safest method of disposal is through a licensed hazardous waste disposal company.[13]
-
Containerization: Ensure the waste is in a securely sealed and properly labeled container as described in Step 1.
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations. This creates a "cradle-to-grave" record of the waste.[11][12]
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by your institution's contracted waste disposal service.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for minimizing harm.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid raising dust.
-
Clean-up: Clean-up should only be performed by trained personnel wearing appropriate PPE. The collected spill waste must be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
Caption: Decision workflow for the disposal of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.
References
-
Department of Toxic Substances Control. RCRA Hazardous Wastes. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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MD Searchlight. Hydrazine Toxicology. [Link]
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Enviro-Safe. Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]
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National Center for Biotechnology Information. Hydrazine Toxicology - StatPearls. [Link]
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ChemBK. 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. [Link]
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Capot Chemical. MSDS of 4-chlorophenylhydrazine hydrochloride. [Link]
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Arkansas State University. Hazardous Waste Management. [Link]
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Cole-Parmer. 4-Chlorophenylhydrazine Hydrochloride - Material Safety Data Sheet (MSDS). [Link]
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A Researcher's Guide to the Safe Handling of (4-Chloro-2-methylphenyl)hydrazine hydrochloride
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for handling (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a compound that, like many hydrazine derivatives, requires meticulous attention to safety procedures to mitigate potential risks. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on scientific advancement.
Understanding the Hazard: A Proactive Approach to Safety
(4-Chloro-2-methylphenyl)hydrazine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The primary hazards associated with this compound are its acute toxicity upon exposure through oral, dermal, and inhalation routes. While specific data on this derivative is limited, the broader class of hydrazines is known for potential carcinogenicity, sensitization, and reproductive toxicity.[2][3] Therefore, a conservative and highly cautious approach is warranted.
Hazard Identification Summary Table:
| Hazard Class | GHS Classification | Signal Word | Key Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[4] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[4] |
| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation[4] |
The causality behind these classifications lies in the reactivity of the hydrazine functional group, which can interact with biological macromolecules, leading to cellular damage. It is this understanding that forms the basis of our recommended handling procedures.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense. The following protocols are designed to be a self-validating system; if any component of your PPE is compromised, the entire system's integrity is at risk, necessitating an immediate stop to the procedure and reassessment.
Essential PPE Ensemble
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable minimum for handling small quantities.[2][5] For tasks with a higher splash potential or prolonged handling, consider double-gloving or using gloves with a higher breakthrough time.[4] Always inspect gloves for any signs of degradation or perforation before use and employ proper removal techniques to avoid skin contact.[6]
-
Eye and Face Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required at all times.[1][7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Body Protection: A flame-resistant lab coat or long-sleeved protective clothing is essential to protect the skin.[1][3] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: All handling of (4-Chloro-2-methylphenyl)hydrazine hydrochloride powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8] If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH/MSHA or European Standard EN 136 approved respirator must be used.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plans: From Benchtop to Disposal
A seamless and safe workflow depends on well-defined operational and disposal plans. These step-by-step procedures are designed to minimize exposure and prevent accidental release.
Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.[5] Designate a specific area within the fume hood for handling this substance.
-
Personal Protective Equipment: Don the complete, appropriate PPE as outlined in the section above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the compound to the reaction vessel, avoiding the generation of dust.
-
-
Dissolution:
-
Add solvent to the solid in a controlled manner to prevent splashing.
-
If necessary, use a magnetic stirrer to aid dissolution.
-
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove all contaminated clothing.[9] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spill: Do not attempt to clean up a significant spill yourself.[2] Evacuate the immediate area and notify your supervisor and the institutional safety office.[3] For minor spills within a fume hood, use an inert absorbent material, collect it in a sealed container for disposal, and decontaminate the area.[10]
Disposal Plan
All waste containing (4-Chloro-2-methylphenyl)hydrazine hydrochloride is considered hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.[5]
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.[5][9]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety office.[9] Do not pour any waste down the drain.[6]
Trust Through Verification: A Self-Validating System
The protocols outlined in this guide are designed to be a self-validating system. Regular checks and adherence to each step ensure the integrity of your safety procedures. For instance, the mandatory use of a chemical fume hood is a primary engineering control. If you can smell the characteristic amine-like odor of a hydrazine derivative, your engineering controls are not adequate, and work should cease immediately until the issue is resolved. Similarly, any visible contamination on your lab coat or gloves indicates a breach in your handling technique that requires immediate correction.
By integrating these safety measures into your routine laboratory practice, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
University of Notre Dame. Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]
-
The Brückner Research Group. CB-LSOP-Hydrazines.docx. Retrieved from [Link]
-
Chemical Emergency Medical Guidelines. Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Retrieved from [Link]
-
Capot Chemical. (2008, November 10). MSDS of 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
-
UC Santa Barbara. Standard Operating Procedure: Hydrazine. Retrieved from [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
